molecular formula C4H9NO2S B555025 DL-Homocysteine CAS No. 6027-13-0

DL-Homocysteine

Numéro de catalogue: B555025
Numéro CAS: 6027-13-0
Poids moléculaire: 135.19 g/mol
Clé InChI: FFFHZYDWPBMWHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-Homocysteine is a sulfur-containing amino acid derived from methionine metabolism and serves as a critical intermediate in one-carbon metabolism and cellular methylation cycles. Its research significance is profound, particularly in studying the pathophysiology of hyperhomocysteinemia (elevated blood homocysteine levels), which is an independent risk factor for cardiovascular and cerebrovascular diseases . Researchers utilize L-Homocysteine to investigate mechanisms of endothelial dysfunction, a precursor to atherosclerosis, including induced oxidative stress, reduced nitric oxide bioavailability, and the promotion of a pro-inflammatory state in vascular endothelial cells . Beyond vascular biology, L-Homocysteine is a key molecule in neuroscience research. Studies associate hyperhomocysteinemia with cognitive impairment, and it is used to model excitotoxicity via its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor, leading to neuronal calcium influx and cell death . Furthermore, its role extends to investigating musculoskeletal diseases such as osteoporosis, with Mendelian randomization studies suggesting a causal role for elevated homocysteine levels . At a molecular level, L-Homocysteine is employed to study post-translational protein modification through a process known as S-homocysteinylation, where it forms disulfide bonds with protein cysteine residues, potentially altering protein function and contributing to cellular dysfunction . Ongoing research also explores its connections to a wider range of conditions, including digestive system diseases, mental disorders, and metabolic syndrome .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHZYDWPBMWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859946
Record name (+/-)-Homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-29-5, 6027-13-0, 454-28-4
Record name (±)-Homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name homocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Homocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name homocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-homocysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOCYSTEINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJP4A89K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

DL-Homocysteine basic biochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biochemical Properties of DL-Homocysteine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homocysteine (Hcy) is a non-proteinogenic, sulfur-containing amino acid derived from the metabolism of the essential amino acid methionine.[1][2] It occupies a critical junction in cellular metabolism, linking the methionine cycle, responsible for universal methylation reactions, with the transsulfuration pathway, which synthesizes cysteine.[3][4] While essential for these processes, elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for a multitude of complex disorders, including cardiovascular and neurodegenerative diseases.[5][6][7] This guide provides a detailed overview of the core biochemical properties of this compound, its metabolic regulation, and the experimental methodologies used for its study.

Physicochemical Properties

This compound is the racemic mixture of L- and D-stereoisomers. The biologically active form is L-Homocysteine.[8] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of Homocysteine

PropertyValueCitation(s)
Chemical Formula C₄H₉NO₂S[3][9]
Molar Mass 135.18 g/mol [3][10]
Appearance White crystalline powder[3]
Melting Point 232–235 °C (decomposes)[3][11]
Water Solubility Soluble (148 mg/mL for L-isomer)[3][11][12]
Acidity (pKa) pK₁ (α-carboxyl) ≈ 2.2–2.5 pK₂ (α-amino) ≈ 8.9–9.4 pK₃ (thiol) ≈ 10.8–10.9[3][13][14]
Stereospecificity L-Homocysteine is the biologically active isomer; it stereospecifically induces oxidative stress.[6][15][6][15]

Biochemical Metabolism and Regulation

Homocysteine metabolism is primarily balanced between two key pathways: Remethylation and Transsulfuration . The flux through these pathways is tightly regulated by the availability of substrates, cofactors (primarily B-vitamins), and allosteric effectors like S-adenosylmethionine (SAM).[3][4]

Metabolic Pathways
  • Remethylation Pathway: This pathway recycles homocysteine back to methionine. It occurs via two alternate reactions:

    • Methionine Synthase (MS): Occurring in all tissues, this enzyme uses 5-methyltetrahydrofolate (from the folate cycle) as a methyl donor and methylcobalamin (B1676134) (Vitamin B₁₂) as a cofactor.[4]

    • Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidney, this enzyme uses betaine (B1666868) as the methyl donor in a folate-independent reaction.[3]

  • Transsulfuration Pathway: This is an irreversible catabolic pathway that converts homocysteine to cysteine. It is a two-step process:

    • Cystathionine (B15957) β-synthase (CBS): This Vitamin B₆ (pyridoxal phosphate)-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[3][16] This is the committed step of the pathway.

    • Cystathionine γ-lyase (CGL): Also a Vitamin B₆-dependent enzyme, CGL cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[3]

Regulation of Metabolic Fate

The distribution of homocysteine between these two pathways is principally regulated by S-adenosylmethionine (SAM), the body's primary methyl group donor.

  • High SAM levels (indicating sufficient methionine) allosterically inhibit MTHFR (reducing the formation of 5-methyltetrahydrofolate for remethylation) and activate CBS, thus directing homocysteine towards the catabolic transsulfuration pathway.[3]

  • Low SAM levels relieve this inhibition and activation, favoring the conservation of methionine through the remethylation pathway.

Homocysteine_Metabolism cluster_methylation Methionine Cycle cluster_remethylation Remethylation cluster_transsulfuration Transsulfuration Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH CBS Cystathionine β-synthase (CBS) SAM->CBS Activates MTHFR MTHFR SAM->MTHFR Inhibits Hcy This compound SAH->Hcy SAH->Hcy Hcy->Met B12 Hcy->Met Hcy->Met Cystathionine Cystathionine Hcy->Cystathionine B6 Hcy->Cystathionine BHMT BHMT Hcy->BHMT Hcy->CBS Cysteine Cysteine Cystathionine->Cysteine B6 Cystathionine->Cysteine CGL Cystathionine γ-lyase (CGL) Cystathionine->CGL THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF B2 MTHF->MTHFR MeTHF->THF MS Methionine Synthase (MS) MeTHF->MS Betaine Betaine Betaine->BHMT Serine Serine Serine->Cystathionine Serine->CBS MS->Met BHMT->Met CBS->Cystathionine CGL->Cysteine MTHFR->MeTHF

Caption: Core metabolic pathways of homocysteine.

Pathophysiological Roles

Hyperhomocysteinemia (HHcy) is clinically defined by plasma homocysteine concentrations exceeding 15 µmol/L.[5][10] It is associated with cellular damage through several mechanisms, primarily oxidative and endoplasmic reticulum (ER) stress.

Table 2: Clinical Concentration Ranges of Total Homocysteine in Plasma

ClassificationConcentration Range (µmol/L)Citation(s)
Optimal/Normal < 15 (some sources suggest < 10)[5][9][17][18]
Moderate HHcy 15 – 30[17][18][19]
Intermediate HHcy 31 – 100[17][18][19]
Severe HHcy > 100[17][18][19]
Homocysteine-Induced Oxidative Stress

Elevated Hcy levels promote the generation of reactive oxygen species (ROS), leading to oxidative stress.[11][16] Key mechanisms include:

  • NADPH Oxidase Activation: Hcy upregulates the expression and activity of NADPH oxidase, a major source of superoxide (B77818) (O₂⁻) production.[16][18]

  • eNOS Uncoupling: Hcy can deplete tetrahydrobiopterin (B1682763) (BH₄), a critical cofactor for endothelial nitric oxide synthase (eNOS). This causes eNOS to become "uncoupled," producing superoxide instead of nitric oxide (NO), which further reduces NO bioavailability and exacerbates oxidative stress.[10][20][21]

  • Antioxidant System Inhibition: Hcy can decrease the expression and activity of key antioxidant enzymes, such as thioredoxin.[18]

Oxidative_Stress Hcy High Homocysteine NADPHox NADPH Oxidase Activation Hcy->NADPHox BH4 Tetrahydrobiopterin (BH4) Depletion Hcy->BH4 Superoxide Superoxide (O₂⁻) Production ↑ NADPHox->Superoxide eNOS eNOS Uncoupling eNOS Uncoupling eNOS->Uncoupling BH4->Uncoupling Leads to Uncoupling->Superoxide NO Nitric Oxide (NO) Production ↓ Uncoupling->NO OxStress Oxidative Stress Superoxide->OxStress EndoDys Endothelial Dysfunction NO->EndoDys Leads to OxStress->EndoDys

Caption: Homocysteine-induced oxidative stress pathway.

Homocysteine-Induced Endoplasmic Reticulum (ER) Stress

Hcy can disrupt protein folding within the ER, leading to an accumulation of misfolded proteins and triggering the Unfolded Protein Response (UPR).[7][22]

  • UPR Activation: The accumulation of unfolded proteins causes the dissociation of the chaperone protein GRP78/BiP from three ER-resident sensors: PERK, IRE1, and ATF6, thereby activating them.[7]

  • Downstream Effects: Activation of these pathways can lead to increased expression of ER chaperones to restore homeostasis, but chronic or severe stress can trigger inflammation, lipid biosynthesis dysregulation, and apoptosis.[6][22][23]

ER_Stress Hcy High Homocysteine Misfolded Protein Misfolding in ER Hcy->Misfolded ERStress ER Stress Misfolded->ERStress GRP78 GRP78/BiP Dissociation ERStress->GRP78 PERK PERK GRP78->PERK Activates IRE1 IRE1 GRP78->IRE1 Activates ATF6 ATF6 GRP78->ATF6 Activates UPR Unfolded Protein Response (UPR) PERK->UPR IRE1->UPR ATF6->UPR Apoptosis Apoptosis UPR->Apoptosis Chronic Stress Inflammation Inflammation UPR->Inflammation Chronic Stress

Caption: Homocysteine-induced ER stress signaling.

Quantitative Data Summary

Table 3: Kinetic Parameters of Key Human Metabolic Enzymes

EnzymeSubstrate(s)Kₘ / Kᵢ Value (mM)Citation(s)
Cystathionine β-synthase (CBS) L-Serine~1.2[16]
L-Homocysteine (Inhibition)Kᵢ ≈ 2.1[24]
Methionine Synthase (MS) ¹Homocysteine~0.0093[23][25]
5-Methyl-THF~0.018[23][25]
MTHFR ²5,10-Methylene-THF~0.017[26]
5-Methyl-THF (Inhibition)Kᵢ ≈ 0.015[26]

¹ Data for a thermophilic MS homolog, considered an excellent functional model for the human enzyme.[23][25] ² Data for MTHFR from a thermophilic bacterium.[26]

Key Experimental Protocols

Protocol: Quantification of Total Homocysteine in Plasma by HPLC

This method measures total Hcy (free, disulfide, and protein-bound forms) by reducing all forms to free thiol, derivatizing with a fluorescent tag, and separating by reverse-phase HPLC.[9][27]

HPLC_Workflow cluster_sample Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis p1 1. Collect EDTA-plasma p2 2. Add Internal Standard (e.g., cystamine) p1->p2 p3 3. Reduce Disulfides (e.g., TCEP for 30 min) p2->p3 p4 4. Precipitate Proteins (e.g., Trichloroacetic Acid) p3->p4 p5 5. Centrifuge (13,000g, 10 min) & Collect Supernatant p4->p5 d1 6. Mix supernatant with NaOH, Borate (B1201080) Buffer (pH 9.5) p5->d1 d2 7. Add Fluorescent Tag (e.g., SBD-F) d1->d2 d3 8. Incubate at 60°C for 60 minutes d2->d3 a1 9. Inject sample onto C18 Reverse-Phase Column d3->a1 a2 10. Isocratic Elution a1->a2 a3 11. Detect with Fluorescence Detector (Ex: 385 nm, Em: 515 nm) a2->a3 a4 12. Quantify using Standard Curve a3->a4

Caption: Experimental workflow for Hcy measurement by HPLC.

Methodology:

  • Sample Collection: Collect venous blood into EDTA-containing tubes. Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection to separate plasma.[24]

  • Reduction: To 50 µL of plasma, add an internal standard and a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of ~10 g/L. Incubate at room temperature for 30 minutes.[27] This step cleaves disulfide bonds, converting homocystine and protein-bound Hcy to its free thiol form.

  • Deproteinization: Add 90 µL of 10% trichloroacetic acid, vortex, and centrifuge at 13,000 x g for 10 minutes.[27]

  • Derivatization: Transfer 50 µL of the clear supernatant to a new vial. Add 10 µL of 1.55 M NaOH, 125 µL of borate buffer (pH 9.5), and 50 µL of a 1 g/L solution of the fluorogenic reagent ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).[9][27] Incubate at 60°C for 60 minutes.

  • HPLC Analysis: Inject 10-20 µL of the derivatized sample onto a C18 reverse-phase column.[24][27]

  • Detection: Use a fluorescence detector with an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[27]

  • Quantification: Calculate the concentration by comparing the peak area of the homocysteine-SBD derivative to that of the internal standard and referencing a standard curve prepared with known concentrations of homocysteine.[24]

Protocol: Assay of Cystathionine β-Synthase (CBS) Activity

This protocol describes a continuous coupled spectrophotometric assay. The product of the CBS reaction, cystathionine, is cleaved by a coupling enzyme (cystathionine γ-lyase) to produce cysteine, which is then detected.[25]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 200 mM Tris-HCl, pH 8.0.

    • Substrates: Prepare solutions of L-homocysteine and L-serine in the assay buffer.

    • Cofactor: Prepare a solution of pyridoxal (B1214274) 5'-phosphate (PLP).

    • Coupling Enzyme: A preparation of cystathionine γ-lyase (CGL).

    • Detection Reagent: Acidic ninhydrin (B49086) reagent.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, substrates (e.g., 30 mM L-serine, 60 mM this compound), cofactor (0.1 mM PLP), and the CGL coupling enzyme.

  • Enzyme Addition: Add the sample containing CBS (e.g., tissue homogenate or purified enzyme) to the reaction mixture to initiate the reaction. The total volume is typically 0.5 mL.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination & Detection: Stop the reaction by adding the acidic ninhydrin reagent. Heat the mixture (e.g., at 100°C for 5 minutes) to allow color development from the reaction between ninhydrin and the produced cysteine.

  • Measurement: Cool the samples and measure the absorbance at 560 nm.[25]

  • Calculation: Quantify the amount of cysteine produced using a standard curve. CBS activity is typically expressed as µmol of product formed per minute per mg of protein.

Protocol: Assay of Methionine Synthase (MS) Activity

This non-radioactive spectrophotometric assay measures the formation of tetrahydrofolate (THF), a product of the MS reaction. THF is converted to a stable derivative, methenyltetrahydrofolate (CH⁺=H₄folate), which can be quantified by its absorbance at 350 nm.[5][15][26]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., phosphate (B84403) buffer with dithiothreitol (B142953) (DTT) and other stabilizing agents.

    • Substrates: L-homocysteine and 5-methyltetrahydrofolate (CH₃-THF).

    • Cofactors/Reductants: S-adenosylmethionine (SAM, for activation) and a reducing system.

    • Quenching/Derivatization Solution: 5 N HCl in 60% formic acid.[5]

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrates, and cofactors. Pre-incubate at 37°C.

  • Initiation: Start the reaction by adding the enzyme source (e.g., cell lysate).

  • Incubation: Incubate at 37°C for a set time (e.g., 10 minutes).

  • Termination and Derivatization: Stop the reaction by adding 200 µL of the acidic derivatization solution. Heat the mixture at 80°C for 10 minutes to convert the THF product to CH⁺=H₄folate.[5][15]

  • Measurement: Cool the samples to room temperature. If necessary, centrifuge to pellet precipitated protein. Measure the absorbance of the supernatant at 350 nm.

  • Calculation: Calculate the concentration of the product using the extinction coefficient for CH⁺=H₄folate (ε₃₅₀ = 26,500 M⁻¹cm⁻¹).[5] Activity is expressed in units (µmol/min) per mg of protein.

Protocol: Measurement of Homocysteine-Induced ROS

This method uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) to detect intracellular ROS generation.[12][18]

Methodology:

  • Cell Culture: Plate cells (e.g., vascular smooth muscle cells or endothelial cells) in a suitable format (e.g., 96-well plate or plates for microscopy).

  • Probe Loading: Remove the culture medium and wash cells with a serum-free medium or buffer (e.g., PBS). Load the cells with 10 µM H₂DCF-DA in serum-free medium for 30 minutes at 37°C.[12] H₂DCF-DA is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is trapped within the cells.

  • Washing: Wash the cells twice with buffer to remove excess probe.

  • Homocysteine Treatment: Treat the cells with the desired concentration of homocysteine (e.g., 100 µM) for the desired time (e.g., 40 minutes).[12] Include a vehicle-only control.

  • Fluorescence Measurement: Measure the fluorescence using either:

    • Fluorescence Microscopy: Excite at ~488 nm and measure emission at ~525 nm.[12]

    • Plate Reader: Use the same filter set to quantify fluorescence intensity across wells.

  • Analysis: The increase in fluorescence intensity in homocysteine-treated cells compared to control cells is proportional to the amount of ROS generated, as H₂DCF is oxidized to the highly fluorescent DCF by ROS.

References

An In-depth Technical Guide to the DL-Homocysteine Synthesis Pathway and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine, a non-proteinogenic sulfur-containing amino acid, occupies a critical junction in cellular metabolism, primarily linking the methionine cycle to the transsulfuration pathway. It is synthesized from the essential amino acid methionine. The metabolic fate of homocysteine is tightly regulated, as its accumulation, a condition known as hyperhomocysteinemia, is an established independent risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the core synthesis pathway of homocysteine, its precursors, and the key enzymes involved. It includes quantitative data on pathway components, detailed experimental protocols for homocysteine measurement and enzyme analysis, and visual diagrams of the metabolic and experimental workflows to support advanced research and therapeutic development.

The Core Synthesis Pathway: The Methionine Cycle

Homocysteine is not obtained from the diet; instead, it is exclusively synthesized intracellularly from the essential amino acid methionine through a cyclic series of reactions known as the Methionine Cycle or the transmethylation pathway.[3][4] This cycle is fundamental for two primary cellular functions: the provision of S-adenosylmethionine (SAM), the universal methyl donor for countless biological methylation reactions, and the regeneration of methionine.[4][5]

The synthesis of homocysteine occurs in three main steps:

  • Activation of Methionine: The cycle begins with the activation of dietary methionine. The enzyme Methionine Adenosyltransferase (MAT) catalyzes the transfer of an adenosyl group from ATP to methionine, forming S-adenosylmethionine (SAM).[6]

  • Methyl Group Donation: SAM serves as the primary methyl donor for the methylation of a vast array of acceptor molecules, including DNA, RNA, proteins, and phospholipids.[4] This reaction is catalyzed by a large family of enzymes called methyltransferases (MTs). Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[4][6]

  • Hydrolysis to Homocysteine: SAH is a potent inhibitor of methyltransferase reactions. To prevent this feedback inhibition and allow methylation to continue, SAH is rapidly hydrolyzed by the enzyme S-Adenosylhomocysteine Hydrolase (SAHH) into adenosine (B11128) and homocysteine.[4][6] This reaction is reversible, but the rapid metabolism of homocysteine and adenosine drives the reaction forward.

Once synthesized, homocysteine stands at a critical metabolic crossroads and can proceed down one of two major pathways:

  • Remethylation Pathway: Homocysteine is recycled back to methionine. This is the primary pathway in most tissues.[7][8] It can be catalyzed by two different enzymes:

    • Methionine Synthase (MS): A ubiquitously expressed enzyme that requires vitamin B12 (as methylcobalamin) as a cofactor and uses 5-methyltetrahydrofolate (5-MTHF), the active form of folate (vitamin B9), as the methyl donor.[4][9]

    • Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine (B1666868) (a metabolite of choline) as the methyl donor.[4][9]

  • Transsulfuration Pathway: Homocysteine is irreversibly catabolized to produce cysteine. This pathway is predominantly active in the liver, kidneys, pancreas, and small intestine.[7][10] It involves two vitamin B6-dependent enzymes:

    • Cystathionine (B15957) β-Synthase (CBS): Catalyzes the condensation of homocysteine with serine to form cystathionine.[9][11] The activity of CBS is allosterically activated by SAM, linking the rate of homocysteine removal to the cellular methylation status.[2]

    • Cystathionine γ-Lyase (CGL or CTH): Cleaves cystathionine to yield cysteine, α-ketobutyrate, and ammonia.[3][11] The cysteine produced can then be incorporated into proteins or used to synthesize the critical intracellular antioxidant, glutathione.[10][11]

Visualization of the Homocysteine Synthesis and Metabolism Pathway

The following diagram illustrates the central metabolic pathways involving homocysteine.

Homocysteine_Metabolism cluster_methionine_cycle Methionine Cycle (Homocysteine Synthesis) cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT ATP ATP ATP->SAM PPi_Pi PPi + Pi SAM->PPi_Pi Acceptor Acceptor SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (MTs) CBS CBS SAM->CBS (+) Allosteric Activator Methyl_Acceptor Methylated Acceptor Acceptor->Methyl_Acceptor CH3 group Adenosine Adenosine SAH->Adenosine Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (Vit B12) Homocysteine->Methionine BHMT Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Vit B6) THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF Five_MTHF 5-Methyl-THF MTHF->Five_MTHF MTHFR (Vit B2) Five_MTHF->THF Betaine Betaine Dimethylglycine Dimethylglycine Betaine->Dimethylglycine Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine CTH/CGL (Vit B6) alphaKB α-ketobutyrate Cystathionine->alphaKB Glutathione Glutathione Cysteine->Glutathione

Caption: The metabolic fate of homocysteine at the intersection of the Methionine Cycle and Transsulfuration Pathway.

Quantitative Data

Normal metabolic function maintains homocysteine and its related precursors within specific concentration ranges. Deviations can indicate metabolic dysfunction or nutritional deficiencies.[12]

Table 1: Typical Plasma Concentrations of Homocysteine and Related Metabolites
MetaboliteTypical Plasma Concentration (Human)ConditionReference
Total Homocysteine5 - 15 µmol/LNormal/Healthy[12]
16 - 30 µmol/LModerate Hyperhomocysteinemia[13]
31 - 100 µmol/LIntermediate Hyperhomocysteinemia[13]
> 100 µmol/LSevere Hyperhomocysteinemia[13]
Methionine20 - 30 µmol/LFasting State
Cysteine200 - 300 µmol/LFasting State
S-Adenosylmethionine (SAM)70 - 160 nmol/LVaries by tissue
S-Adenosylhomocysteine (SAH)15 - 40 nmol/LVaries by tissue

Note: Concentrations can vary based on age, genetics, diet, and health status. Values are approximate.

Table 2: Key Enzymes and Their Properties
EnzymeGeneCofactor(s)Activator(s)Inhibitor(s)Pathological RelevanceReference
Methionine AdenosyltransferaseMAT1A, MAT2AATP, Mg²⁺--Liver disease[7]
S-Adenosylhomocysteine HydrolaseAHCYNAD⁺-Adenosine, SAHAHCY deficiency[4]
Methionine SynthaseMTRVitamin B12--Vitamin B12/Folate deficiency[4]
MTHFRMTHFRFAD (Vit B2)-SAM (allosteric)MTHFR polymorphism, Neural Tube Defects[2][14]
Betaine-Hcy MethyltransferaseBHMTZn²⁺--Homocystinuria[9]
Cystathionine β-SynthaseCBSVitamin B6 (PLP)SAM (allosteric)-Homocystinuria, Down's Syndrome[2][15]
Cystathionine γ-LyaseCTHVitamin B6 (PLP)--Cystathioninuria[9]

Experimental Protocols

Accurate measurement of homocysteine and the activity of its metabolizing enzymes is crucial for both clinical diagnostics and basic research.

Measurement of Total Plasma Homocysteine via HPLC

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and reliable method for quantifying total plasma homocysteine.[16] The protocol involves the reduction of disulfide bonds to free the protein-bound and dimerized forms of homocysteine, followed by derivatization for fluorescent detection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_reaction Reduction & Derivatization cluster_analysis Analysis CollectBlood 1. Collect blood in EDTA tube Centrifuge 2. Centrifuge to separate plasma CollectBlood->Centrifuge StorePlasma 3. Store plasma at -80°C Centrifuge->StorePlasma Thaw 4. Thaw sample StorePlasma->Thaw AddReducer 5. Add reducing agent (e.g., TCEP) Thaw->AddReducer Incubate1 6. Incubate 30 min at room temp AddReducer->Incubate1 Precipitate 7. Add TCA to precipitate protein Incubate1->Precipitate Centrifuge2 8. Centrifuge to clarify supernatant Precipitate->Centrifuge2 Derivatize 9. Add derivatizing agent (e.g., SBD-F) & buffer Centrifuge2->Derivatize Incubate2 10. Incubate 60 min at 60°C Derivatize->Incubate2 Inject 11. Inject sample into HPLC system Incubate2->Inject Analyze 12. Analyze via fluorescence detector Inject->Analyze Quantify 13. Quantify against standard curve Analyze->Quantify

Caption: Standard experimental workflow for measuring total plasma homocysteine using HPLC.

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood in tubes containing EDTA.

    • Immediately place the sample on ice to prevent the release of homocysteine from red blood cells.[17]

    • Within one hour, centrifuge at 2,000 x g for 15 minutes at 4°C.

    • Carefully aspirate the plasma supernatant and store it at -80°C until analysis.

  • Reduction of Disulfide Bonds:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of a 10% (w/v) solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in water.

    • Vortex briefly and incubate at room temperature for 30 minutes.

  • Protein Precipitation:

    • Add 100 µL of 10% (w/v) trichloroacetic acid (TCA) containing an internal standard (e.g., N-acetyl-cysteine).

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Derivatization:

    • Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.

    • Add 100 µL of a borate (B1201080) buffer (pH 9.5).

    • Add 50 µL of a 1 mg/mL solution of the derivatizing agent ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) in borate buffer.

    • Vortex and incubate in a water bath at 60°C for 60 minutes in the dark.

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use an appropriate mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).

    • Detect the derivatized homocysteine using a fluorescence detector with an excitation wavelength of 385 nm and an emission wavelength of 515 nm.

    • Quantify the homocysteine concentration by comparing the peak area to a standard curve prepared with known concentrations of homocysteine.

Enzyme Activity Assay for MTHFR

Methylenetetrahydrofolate reductase (MTHFR) activity can be assessed using various methods, including spectrophotometric or ELISA-based assays. Commercial ELISA kits provide a standardized method for quantifying MTHFR protein levels in various biological samples.[18]

Methodology (General ELISA Protocol):

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates in a suitable lysis buffer containing protease inhibitors.[18]

    • Centrifuge to remove insoluble debris and collect the supernatant.

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • ELISA Procedure:

    • Prepare standards and samples in the provided dilution buffer.

    • Add 100 µL of standard or sample to appropriate wells of the MTHFR antibody-coated microplate.

    • Incubate for the time specified in the kit manual (e.g., 90 minutes at 37°C).

    • Aspirate and wash the wells with the provided wash buffer.

    • Add 100 µL of a biotin-conjugated anti-MTHFR antibody to each well. Incubate as directed.

    • Aspirate and wash the wells.

    • Add 100 µL of HRP-conjugated avidin. Incubate as directed.

    • Aspirate and wash the wells.

    • Add 90 µL of TMB substrate solution. Incubate in the dark until a color change is observed.

    • Add 50 µL of stop solution to each well.

    • Measure the optical density at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

    • Use the standard curve to determine the concentration of MTHFR in the samples.

    • Normalize the MTHFR concentration to the total protein concentration of the sample lysate.

Conclusion

The synthesis of homocysteine via the methionine cycle is a central pillar of cellular metabolism, inextricably linking one-carbon metabolism, methylation reactions, and sulfur-containing amino acid biosynthesis. The pathways that consume homocysteine—remethylation and transsulfuration—are exquisitely regulated by substrate availability and the allosteric control of key enzymes, ensuring metabolic homeostasis. Understanding the intricate details of this pathway, from its precursors to its enzymatic controllers and downstream products, is paramount for researchers and drug developers. Dysregulation at any point can lead to elevated homocysteine levels, a significant contributor to cellular stress and a biomarker for severe pathologies. The quantitative data and detailed experimental protocols provided herein serve as a foundational resource for further investigation into this critical metabolic nexus and the development of novel therapeutic strategies targeting diseases associated with its dysfunction.

References

An In-depth Guide to the Discovery and History of Homocysteine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the pivotal discoveries, key experimental milestones, and evolving understanding of homocysteine, a sulfur-containing amino acid, from its initial identification to its current status as a subject of intensive research in various disease pathologies.

The Dawn of Discovery: Identification and Early Research

The story of homocysteine begins in the early 20th century, intertwined with the study of essential amino acids.

  • 1932: The Discovery. Vincent du Vigneaud, a prominent American biochemist, first identified homocysteine.[1][2] It was discovered as a product of the degradation of the essential amino acid methionine.[3] Du Vigneaud named it "homocysteine" to signify that it had one more carbon atom than the known amino acid cysteine.[1] His early work, primarily in animal models, established homocysteine as a key intermediate in the metabolism of methionine and other sulfur amino acids.[2][3] This foundational research on sulfur-containing compounds and metabolic processes like transmethylation and transsulfuration would later earn him the Nobel Prize in Chemistry in 1955 for other related work.[4][5]

  • 1962: The First Clinical Link. For decades, the biomedical significance of homocysteine remained largely obscure.[3] This changed in 1962 with the identification of "homocystinuria," a rare inherited metabolic disorder.[1][3] Children with this condition presented with a severe and distinct set of symptoms: mental retardation, skeletal abnormalities, dislocation of the optic lenses, and a profound tendency for blood clots (thrombosis) in both arteries and veins.[1][3] This discovery was the first indication that high levels of homocysteine were associated with severe human disease.

The McCully Hypothesis: A Paradigm Shift

The link between a rare genetic disease and a common ailment was first proposed by Dr. Kilmer S. McCully, a pivotal and initially controversial figure in homocysteine research.

  • 1969: The Homocysteine Theory of Arteriosclerosis. While at Massachusetts General Hospital, McCully reviewed the autopsy findings of two children who had died from different inherited enzymatic defects that both led to homocystinuria.[3][6] He made a crucial observation: these children had developed severe, rapidly advanced arteriosclerosis, the hardening of the arteries typically seen in much older individuals.[3][7] Based on this, McCully proposed a revolutionary idea: that elevated homocysteine was a direct cause of arteriosclerosis.[3][8] This "Homocysteine Theory of Arteriosclerosis" suggested that metabolic and nutritional factors leading to high homocysteine levels could be a cause of atherosclerosis in the general population, not just in those with rare genetic disorders.[8]

  • Initial Skepticism and Eventual Recognition. McCully's hypothesis was met with considerable skepticism from the scientific community, which was heavily focused on the cholesterol theory of heart disease.[6][9] Despite presenting experimental evidence from animal studies where homocysteine administration induced arteriosclerotic plaques, his ideas were not widely accepted, and he faced significant career setbacks.[9][10] However, his persistence laid the groundwork for a surge in research decades later, as improved measurement techniques allowed for large-scale population studies.[3][7] By the 1990s, a growing body of evidence began to support his theory, elevating homocysteine to a prominent subject of investigation in vascular disease.[3][6]

Unraveling the Metabolic Pathways

Understanding the role of homocysteine required a detailed map of its metabolic fate. Research has elucidated two primary pathways that regulate its concentration, highlighting the critical role of B vitamins. Homocysteine sits (B43327) at a crucial junction, linking the methionine cycle with the transsulfuration pathway.[11][12]

The Two Fates of Homocysteine:

  • Remethylation to Methionine: Homocysteine can be recycled back to methionine. This reaction is vital for regenerating the universal methyl donor, S-adenosylmethionine (SAM). The primary pathway for this conversion is catalyzed by Methionine Synthase , an enzyme that requires Vitamin B12 (as methylcobalamin) as a cofactor and folate (in the form of 5-methyltetrahydrofolate) as the methyl donor.[12] An alternative route, primarily in the liver and kidney, uses betaine (B1666868) as the methyl donor.[12]

  • Transsulfuration to Cysteine: Alternatively, homocysteine can be irreversibly converted to cysteine. This two-step process is catalyzed by two Vitamin B6 (pyridoxal-5'-phosphate)-dependent enzymes: Cystathionine (B15957) β-Synthase (CBS) , which condenses homocysteine with serine to form cystathionine, and Cystathionine γ-Lyase (CSE) , which cleaves cystathionine to produce cysteine.[12] Cysteine is a precursor to the major intracellular antioxidant, glutathione.[12]

The activity of Methylenetetrahydrofolate Reductase (MTHFR) is also crucial. This riboflavin (B1680620) (Vitamin B2)-dependent enzyme produces the 5-methyltetrahydrofolate required for the main remethylation pathway.[11][13] Genetic variants in the MTHFR gene can reduce enzyme activity, predisposing individuals to higher homocysteine levels, particularly when folate status is low.[13][14]

Homocysteine_Metabolism Homocysteine Metabolic Pathways cluster_methionine_cycle Methionine Cycle cluster_folate_cycle Folate Cycle cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Hcy Homocysteine SAH->Hcy SAHH Hcy->Methionine Methionine Synthase Cystathionine Cystathionine Hcy->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CSE Glutathione Glutathione Cysteine->Glutathione THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR MethylTHF->THF B12 Vitamin B12 B12->Hcy Cofactor B6_1 Vitamin B6 B6_1->Hcy Cofactor B6_2 Vitamin B6 B6_2->Cystathionine Cofactor Folate Folate Folate->THF Diet B2 Riboflavin (B2) B2->MethyleneTHF Cofactor

Caption: Core pathways of homocysteine metabolism.

Evolution of Measurement and Clinical Data

The ability to accurately measure homocysteine was a critical step in moving research from niche genetic disorders to large-scale epidemiological studies.

Development of Analytical Methods

Early methods for measuring homocysteine, such as amino acid analyzers using ninhydrin, were insensitive and only capable of detecting the extremely high levels found in homocystinuria patients.[15] The major breakthrough came with the development of High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection.[15] This allowed for the measurement of "total homocysteine," which includes all forms in the plasma (free, disulfide-bound, and protein-bound), after a reduction step.[15][16] This increased sensitivity and practicality paved the way for modern immunoassays and gas chromatography/mass spectrometry (GC/MS) methods, enabling routine clinical measurement.[15][17][18]

Measurement_Workflow General Workflow for Total Homocysteine Measurement cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Blood Sample Collection (Plasma/Serum) Reduction Reduction Step (e.g., DTT, TCEP) Reduces disulfide bonds to free Hcy Start->Reduction Precipitation Protein Precipitation (e.g., Trichloroacetic Acid) Reduction->Precipitation Derivatization Derivatization (For fluorescent or UV detection) Precipitation->Derivatization Separation Separation (e.g., HPLC, GC) Derivatization->Separation Inject Sample Detection Detection (e.g., Fluorescence, Mass Spec, Electrochemical) Separation->Detection Quantification Quantification (Comparison to standard curve) Detection->Quantification Result Result: Total Homocysteine Concentration (μmol/L) Quantification->Result

Caption: Generalized workflow for total homocysteine analysis.
Quantitative Data: Clinical Levels and Trial Summaries

With reliable assays, researchers established reference ranges for plasma homocysteine and investigated the impact of lowering it.

Table 1: Classification of Plasma Homocysteine Levels

Category Homocysteine Level (μmol/L)
Normal < 15[19]
Moderate Hyperhomocysteinemia 15 - 30[19]
Intermediate Hyperhomocysteinemia 30 - 100[19]
Severe Hyperhomocysteinemia > 100[19]

Note: Some studies suggest risk may increase at levels as low as 6.3-10 μmol/L.[20]

The strong observational link between elevated homocysteine and cardiovascular disease (CVD) led to numerous large-scale, randomized clinical trials in the late 1990s and 2000s.[21] The primary intervention was supplementation with folic acid, vitamin B12, and vitamin B6 to lower homocysteine levels.[22]

Table 2: Summary of Major Homocysteine-Lowering Clinical Trials

Trial Name Year Published (Approx.) Participants (n) Key Finding on Primary Cardiovascular Endpoint
HOPE-2 2006 5,522 No significant effect on major cardiovascular events.[21]
NORVIT 2006 3,749 No benefit, potential harm in some subgroups.[21]
VISP 2004 3,680 No significant reduction in stroke recurrence.

| SEARCH | 2010 | 12,064 | No significant effect on major vascular events.[21] |

Despite successfully lowering homocysteine levels by about 25-30%, these trials largely failed to demonstrate a significant reduction in cardiovascular events like heart attack or death.[21][23][24] A meta-analysis of eight trials with over 37,000 participants confirmed no significant benefit for coronary heart disease or all-cause mortality.[21] There was, however, a modest reduction in stroke risk observed in some analyses.[23][24]

Modern Perspectives and Ongoing Research

The negative results from major clinical trials led to a re-evaluation of the "homocysteine hypothesis." The current consensus is that while elevated homocysteine is a reliable biomarker of CVD risk and poor B-vitamin status, it may not be a causal factor for atherosclerosis in the general population.[13][21] It may be an indicator of an underlying unhealthy metabolic state rather than the direct culprit.

Research continues to explore the role of homocysteine in other pathologies, including:

  • Neurodegenerative Diseases: Elevated homocysteine is linked to an increased risk of dementia, Alzheimer's disease, and cognitive decline.[12][19][20]

  • Bone Health: Hyperhomocysteinemia is associated with osteoporosis and an increased risk of fractures.[19]

  • Pregnancy Complications: High levels have been linked to neural tube defects and other adverse pregnancy outcomes.[14][25]

Key Experimental Protocols

Reproducible and standardized methods are essential for research in this field. Below are outlines of common protocols.

Protocol: Measurement of Total Plasma Homocysteine via HPLC with Fluorescence Detection

This protocol is based on the widely used method involving reduction, precipitation, and derivatization.[15][26]

1. Materials:

  • Plasma collected in EDTA tubes.

  • Reducing agent: Tri-n-butylphosphine (TBP) or Dithiothreitol (DTT).

  • Protein precipitant: Trichloroacetic acid (TCA).

  • Derivatizing agent: Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).

  • HPLC system with a C18 reverse-phase column and fluorescence detector.

  • Homocysteine standards and internal standard (e.g., N-acetylcysteine).

2. Procedure:

  • Sample Collection: Collect blood and centrifuge within one hour to separate plasma, preventing artificial elevation from red blood cells.[16]

  • Reduction: To 100 µL of plasma, add 10 µL of the internal standard and 10 µL of TBP. Vortex and incubate at 4°C for 30 minutes. This reduces all disulfide bonds, liberating bound homocysteine.

  • Precipitation: Add 100 µL of 10% TCA. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes to pellet precipitated proteins.

  • Derivatization: Transfer 50 µL of the supernatant to a new tube. Add 125 µL of borate (B1201080) buffer (pH 9.5) and 50 µL of SBD-F solution. Incubate at 60°C for 60 minutes. This step attaches a fluorescent tag to the free thiol group of homocysteine.

  • HPLC Analysis: Inject 20 µL of the derivatized sample into the HPLC system.

    • Mobile Phase: Isocratic or gradient elution with a phosphate (B84403) buffer/methanol mixture.

    • Detection: Set fluorescence detector to excitation/emission wavelengths appropriate for the SBD-F adduct (e.g., 385 nm Ex / 515 nm Em).

  • Quantification: Calculate homocysteine concentration by comparing the peak area ratio of homocysteine to the internal standard against a calibration curve prepared from known standards.

Protocol: MTHFR Activity Assay in Cell Lysates

This assay measures the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which can be quantified by HPLC.[27]

1. Materials:

  • Cell lysate (e.g., from fibroblasts or lymphocytes).

  • Lysis Buffer (e.g., Tris-HCl with protease inhibitors).

  • Reaction Buffer containing FAD and NADPH.

  • Substrate: 5,10-methylenetetrahydrofolate.

  • Stopping Solution: Perchloric acid.

  • Bradford assay reagents for protein quantification.

  • HPLC system with a C18 column and fluorescence detector.

2. Procedure:

  • Lysate Preparation: Harvest cells, wash with ice-cold PBS, and resuspend in lysis buffer. Lyse cells via sonication on ice. Centrifuge at >14,000 x g for 20 minutes at 4°C. Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the lysate using the Bradford assay.

  • Enzymatic Reaction:

    • Prepare a master mix of the reaction buffer and pre-warm to 37°C.

    • In a microcentrifuge tube, add the master mix and the substrate (5,10-methylenetetrahydrofolate).

    • Initiate the reaction by adding a known amount of cell lysate (e.g., 50-100 µg protein).

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold perchloric acid.

  • Sample Processing: Vortex and incubate on ice for 10 minutes. Centrifuge to pellet precipitated protein. Filter the supernatant through a 0.22 µm filter into an HPLC vial.

  • HPLC Analysis: Inject the sample and separate folate derivatives. Detect 5-methyltetrahydrofolate using fluorescence (e.g., 290 nm Ex / 360 nm Em).

  • Calculate Activity: Quantify the amount of product formed against a standard curve. Express MTHFR activity as nmol of product per mg of protein per hour.

Protocol: Cystathionine β-Synthase (CBS) Activity Assay

CBS activity can be measured using a coupled enzyme assay that detects a downstream product.[28] A common method involves detecting the H₂S produced.[29]

1. Materials:

  • Tissue or cell lysate.

  • Assay Buffer (e.g., Tris-HCl, pH 8.0).

  • Substrates: L-Homocysteine and L-Serine.

  • Cofactor: Pyridoxal 5'-phosphate (PLP).

  • H₂S fluorescent probe (e.g., azido-functionalized probe).

  • Fluorometric plate reader.

2. Procedure:

  • Lysate Preparation: Prepare tissue or cell homogenate as described for the MTHFR assay.

  • Reaction Setup: In a 96-well plate, add assay buffer, PLP, and the fluorescent probe to each well.

  • Standard Curve: Prepare a standard curve using a known H₂S donor.

  • Reaction Initiation: Add the substrates (homocysteine and serine) to all wells. Then, add the cell lysate to the sample wells.

  • Measurement: Immediately begin measuring fluorescence kinetically at appropriate wavelengths (e.g., 368 nm Ex / 460 nm Em) at 37°C for 30-60 minutes.

  • Calculate Activity: Determine the rate of fluorescence increase (ΔRFU/min). Subtract the background reading (from a no-substrate control). Calculate CBS activity based on the H₂S standard curve and normalize to the amount of protein in the lysate. The activity is typically expressed in mU/mg, where 1 U is the amount of enzyme that generates 1 µmol of product per minute.

References

DL-Homocysteine structure and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DL-Homocysteine: Structure, Properties, and Metabolism

Introduction

This compound is the racemic mixture of homocysteine, a non-proteinogenic α-amino acid that serves as a critical intermediate in the metabolism of methionine.[1] Unlike proteinogenic amino acids, homocysteine is not incorporated into proteins during translation.[1] It is a homologue of the amino acid cysteine, distinguished by an additional methylene (B1212753) bridge in its structure.[2] The accumulation of homocysteine in the blood, a condition known as hyperhomocysteinemia, is recognized as a risk factor for various pathologies, including cardiovascular disease and neurodegenerative disorders.[3][4] This guide provides a detailed overview of the chemical structure, properties, metabolic pathways, and common experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Formula

This compound is a sulfur-containing amino acid.[5] Its structure consists of a central alpha-carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain containing a thiol group (-SH). The presence of the chiral alpha-carbon results in two stereoisomers: D-Homocysteine and L-Homocysteine. This compound is a mixture of these two forms.

The IUPAC name for homocysteine is 2-amino-4-sulfanylbutanoic acid.[5]

DL_Homocysteine_Structure cluster_0 This compound C_alpha NH2 H₂N C_alpha->NH2 COOH COOH C_alpha->COOH H H C_alpha->H side_chain_start C_alpha->side_chain_start C1 CH₂ side_chain_start->C1 C2 CH₂ C1->C2 SH SH C2->SH

Caption: 2D structure of Homocysteine.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
Chemical Formula C₄H₉NO₂S[2][5][6][7][8]
Molecular Weight 135.19 g/mol [5][6]
IUPAC Name 2-amino-4-sulfanylbutanoic acid[5]
CAS Number 454-29-5[5][6][7][9]
Appearance White to off-white crystalline powder[2][8][9]
Melting Point 232-233 °C (decomposes)[2][8][9]
Solubility Soluble in water[2]
SMILES C(CS)C(C(=O)O)N[8]
InChI Key FFFHZYDWPBMWHY-UHFFFAOYSA-N[5][9]

Metabolic Pathways of Homocysteine

Homocysteine occupies a central branch-point in sulfur-containing amino acid metabolism.[1][3] It is derived from the demethylation of methionine.[2] The metabolic fate of homocysteine is primarily directed into two major pathways: remethylation and transsulfuration .[1][3][10] The balance between these pathways is crucial for maintaining cellular homeostasis.

  • Remethylation Pathway: In this pathway, homocysteine is recycled back to methionine. This process is catalyzed by methionine synthase, an enzyme that requires vitamin B12 as a cofactor.[11][12] The methyl group is donated by 5-methyltetrahydrofolate (a derivative of folate, vitamin B9), which is then converted to tetrahydrofolate.[11][12]

  • Transsulfuration Pathway: This pathway leads to the irreversible catabolism of homocysteine to cysteine.[1] It involves two key vitamin B6-dependent enzymes:

    • Cystathionine (B15957) β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine.[1]

    • Cystathionine γ-lyase (CTH): Hydrolyzes cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[1]

The regulation of these pathways is tightly controlled by S-adenosylmethionine (SAM), which acts as an allosteric inhibitor of methylenetetrahydrofolate reductase (MTHFR) in the remethylation pathway and an activator of CBS in the transsulfuration pathway.[3]

Homocysteine_Metabolism Homocysteine Metabolic Pathways cluster_remethylation Remethylation cluster_transsulfuration Transsulfuration Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP -> PPi+Pi (MAT) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Acceptor -> Methylated Product Hcy Homocysteine SAM->Hcy activates CBS MTHF 5,10-Methylene-THF SAM->MTHF inhibits SAH->Hcy H₂O -> Adenosine (SAHH) Hcy->Methionine Methionine Synthase (Vitamin B12) Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-synthase (CBS, Vitamin B6) Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase (CTH, Vitamin B6) THF Tetrahydrofolate (THF) MeTHF 5-Methyl-THF MTHF->MeTHF MTHFR MeTHF->THF Serine Serine Serine->Cystathionine Hcy_Quantification_Workflow Start Plasma/Serum Sample Reduction 1. Reduction (e.g., DTT) Liberates bound Hcy Start->Reduction Deproteinization 2. Deproteinization (e.g., Methanol) Precipitates proteins Reduction->Deproteinization Centrifugation 3. Centrifugation Deproteinization->Centrifugation Supernatant Supernatant with free Hcy Centrifugation->Supernatant LC_MSMS 4. LC-MS/MS Analysis Supernatant->LC_MSMS Result Quantified Total Homocysteine Level LC_MSMS->Result

References

The Pivotal Role of DL-Homocysteine in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine, a sulfur-containing amino acid, sits (B43327) at a critical juncture of major metabolic pathways, primarily one-carbon metabolism. Its metabolism is intricately linked with the methionine cycle, the transsulfuration pathway, and the folate cycle. Dysregulation of homocysteine levels, a condition known as hyperhomocysteinemia, is implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth exploration of the role of DL-homocysteine in one-carbon metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Homocysteine and One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected biochemical pathways that are fundamental for the transfer of one-carbon units. These reactions are essential for the synthesis of nucleotides, the methylation of DNA, RNA, proteins, and lipids, and for the regulation of cellular redox status. Homocysteine is a non-proteinogenic amino acid that is exclusively derived from the demethylation of methionine.[1] Its fate is determined by two primary pathways: remethylation to methionine and irreversible catabolism via the transsulfuration pathway. The balance between these pathways is tightly regulated and is crucial for maintaining cellular homeostasis.

Biochemical Pathways of Homocysteine Metabolism

The metabolism of homocysteine is primarily governed by the methionine cycle and the transsulfuration pathway, which are interconnected with the folate cycle.

The Methionine Cycle

The methionine cycle is a ubiquitous pathway responsible for the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions.[2]

  • Methionine Adenosyltransferase (MAT): Methionine is activated by ATP to form SAM.

  • Methyltransferases (MTs): SAM donates its methyl group to various acceptor molecules, becoming S-adenosylhomocysteine (SAH).

  • SAH Hydrolase (SAHH): SAH is reversibly hydrolyzed to homocysteine and adenosine. This reaction is reversible, and the accumulation of homocysteine can drive the reverse reaction, leading to an increase in SAH, a potent inhibitor of methyltransferases.[3]

The Remethylation Pathway

Homocysteine can be remethylated back to methionine through two distinct enzymatic reactions:

  • Methionine Synthase (MS): This vitamin B12-dependent enzyme is present in all tissues and utilizes 5-methyltetrahydrofolate (5-MTHF), the active form of folate, as the methyl donor.[4]

  • Betaine-Homocysteine Methyltransferase (BHMT): This enzyme is primarily found in the liver and kidney and uses betaine (B1666868) as the methyl donor in a folate-independent pathway.[5]

The Transsulfuration Pathway

The transsulfuration pathway is an irreversible route for the catabolism of homocysteine, leading to the synthesis of cysteine. This pathway is predominantly active in the liver, kidney, small intestine, and pancreas.

  • Cystathionine (B15957) β-Synthase (CBS): This vitamin B6-dependent enzyme catalyzes the condensation of homocysteine with serine to form cystathionine. This is the rate-limiting step of the transsulfuration pathway and is allosterically activated by SAM.[6][7]

  • Cystathionine γ-Lyase (CGL): Also a vitamin B6-dependent enzyme, CGL cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.

The interplay between these pathways is crucial for maintaining appropriate levels of homocysteine and for regulating the supply of methionine, SAM, and cysteine.

One_Carbon_Metabolism cluster_remethylation Remethylation cluster_transsulfuration Transsulfuration cluster_folate_cycle Folate Cycle Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine Homocysteine->Methionine Cystathionine Cystathionine Homocysteine->Cystathionine CBS (B6) Cysteine Cysteine Cystathionine->Cysteine CGL (B6) THF Tetrahydrofolate Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF SHMT Methyl_THF 5-Methyltetrahydrofolate Methylene_THF->Methyl_THF MTHFR Methyl_THF->THF MS (B12) Betaine Betaine Betaine->Methionine BHMT Serine Serine Serine->Cystathionine

Figure 1: Overview of Homocysteine Metabolism Pathways.

Quantitative Data in One-Carbon Metabolism

The concentrations of homocysteine and related metabolites are tightly regulated. Deviations from the normal range are indicative of metabolic dysregulation.

Table 1: Plasma Concentrations of Homocysteine and Related Metabolites in Healthy Adults and in Hyperhomocysteinemia.

MetaboliteHealthy Adult Plasma ConcentrationHyperhomocysteinemia Plasma ConcentrationCitation(s)
Homocysteine (Total) 5 - 15 µmol/L> 15 µmol/L (mild), 31-100 µmol/L (intermediate), >100 µmol/L (severe)[8]
S-Adenosylmethionine (SAM) 120.6 ± 18.1 nMVariable, can be decreased in some conditions[9][10]
S-Adenosylhomocysteine (SAH) 21.5 ± 3.2 nMOften elevated[3][9]
SAM/SAH Ratio ~5.6Significantly decreased[9][11]
Methionine 8 - 55 µmol/LCan be elevated in CBS deficiency[12]

Table 2: Kinetic Parameters of Key Enzymes in Homocysteine Metabolism.

EnzymeSubstrate(s)KmVmax / kcatOrganism/SourceCitation(s)
Methionine Synthase (MS) Homocysteine9.3 ± 3.1 µMkcat: 1062 min-1 (at 50°C)Thermotoga maritima[4][13]
5-Methyl-THF18 ± 4.1 µM[4][13]
Cystathionine β-Synthase (CBS) Homocysteine2.0 mM (substrate inhibition)-Yeast[14]
Serine1.2 mM-Yeast[14]
MTHFR 5,10-Methylene-THFVaries (e.g., 5-400 µmol/L range tested)Not specifiedHuman fibroblasts[1]

Experimental Protocols

Measurement of Total Plasma Homocysteine by HPLC with Fluorescence Detection

This protocol outlines a common method for the quantification of total homocysteine in plasma samples.

Principle: Plasma disulfides are reduced to free thiols, which are then derivatized with a fluorescent reagent. The derivatized thiols are separated by reverse-phase HPLC and detected by a fluorescence detector.

Materials:

  • EDTA-plasma

  • Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT) as a reducing agent

  • Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) as a derivatizing agent

  • Perchloric acid or trichloroacetic acid for protein precipitation

  • HPLC system with a C18 reverse-phase column and a fluorescence detector

  • Homocysteine standards

Procedure:

  • Sample Collection and Preparation: Collect blood in EDTA tubes and centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection. Store plasma at -20°C or lower.[15]

  • Reduction: To 100 µL of plasma, add 10 µL of TCEP solution (100 g/L in water). Vortex and incubate for 30 minutes at room temperature.[16]

  • Protein Precipitation: Add 100 µL of 10% perchloric acid. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes.[17]

  • Derivatization: Mix 50 µL of the supernatant with 10 µL of 1.55 M NaOH, 125 µL of borate (B1201080) buffer (pH 9.5), and 50 µL of SBD-F solution (1 g/L in borate buffer). Incubate at 60°C for 60 minutes.[18]

  • HPLC Analysis: Inject 20 µL of the derivatized sample onto the HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 0.1 M KH₂PO₄ containing a small percentage of an organic solvent like methanol (B129727) or acetonitrile, adjusted to an acidic pH (e.g., pH 2.1).[16][17]

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm.

  • Quantification: Create a standard curve using known concentrations of homocysteine. Calculate the concentration in the samples based on the peak areas.

HPLC_Workflow Start Plasma Sample Reduction Reduction of Disulfides (TCEP or DTT) Start->Reduction Precipitation Protein Precipitation (Acid) Reduction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization with SBD-F Supernatant->Derivatization Incubation Incubation at 60°C Derivatization->Incubation Injection Inject into HPLC Incubation->Injection Separation Reverse-Phase Chromatography Injection->Separation Detection Fluorescence Detection (Ex: 385 nm, Em: 515 nm) Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification

Figure 2: Workflow for HPLC-based Homocysteine Measurement.
Methionine Load Test

Principle: The methionine load test assesses the capacity of the transsulfuration pathway. An oral dose of methionine challenges the metabolic pathway, and the post-load increase in plasma homocysteine is measured. An exaggerated response can indicate impaired CBS activity or vitamin B6 deficiency.

Procedure:

  • Baseline Sample: After an overnight fast, a baseline blood sample is drawn to measure fasting homocysteine levels.[19][20]

  • Methionine Administration: The subject ingests a standardized dose of L-methionine (typically 0.1 g/kg body weight) dissolved in juice or water.[19][21]

  • Post-Load Sample: A second blood sample is collected 4 to 6 hours after the methionine load to measure the post-load homocysteine concentration.[20][22]

  • Analysis: Both baseline and post-load samples are analyzed for total homocysteine as described in Protocol 4.1.

Interpretation: A significant increase in homocysteine levels above the established reference range for the post-load state suggests a defect in the transsulfuration pathway.

In Vitro Assessment of Homocysteine-Induced Oxidative Stress in Cell Culture

Principle: This protocol describes a general method to investigate the effects of elevated homocysteine concentrations on cellular oxidative stress in a cultured cell line.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other relevant cell line (e.g., H9C2 cardiomyocytes).[23][24]

  • Cell culture medium and supplements.

  • This compound.

  • Reagents for assessing oxidative stress, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) for reactive oxygen species (ROS) measurement or kits for measuring glutathione (B108866) (GSH) levels or lipid peroxidation.

Procedure:

  • Cell Culture: Culture cells to a desired confluency (e.g., 70-80%) in appropriate culture vessels.

  • Homocysteine Treatment: Prepare fresh solutions of this compound in serum-free medium. Expose the cells to various concentrations of homocysteine (e.g., 100 µM, 500 µM, 1 mM) for different time points (e.g., 6, 12, 24 hours).[23][25]

  • Assessment of Oxidative Stress:

    • ROS Measurement: At the end of the treatment period, incubate the cells with DCFH-DA. The fluorescence intensity, which is proportional to the level of intracellular ROS, can be measured using a fluorescence microplate reader or flow cytometer.[26]

    • GSH Assay: Lyse the cells and measure the intracellular concentration of reduced glutathione using a commercially available kit. A decrease in GSH levels is indicative of oxidative stress.[25]

    • Lipid Peroxidation Assay: Measure the levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), byproducts of lipid peroxidation, in cell lysates using colorimetric or fluorometric assays.

  • Data Analysis: Compare the levels of oxidative stress markers in homocysteine-treated cells to untreated control cells.

Oxidative_Stress_Experiment Cell_Seeding Seed Cells (e.g., HUVECs) Cell_Growth Culture to Desired Confluency Cell_Seeding->Cell_Growth Homocysteine_Treatment Treat with this compound (Varying Concentrations and Times) Cell_Growth->Homocysteine_Treatment Control_Group Untreated Control Group Cell_Growth->Control_Group Endpoint_Assays Endpoint Assays for Oxidative Stress Homocysteine_Treatment->Endpoint_Assays Control_Group->Endpoint_Assays ROS_Measurement ROS Measurement (e.g., DCFH-DA assay) Endpoint_Assays->ROS_Measurement GSH_Assay GSH Level Measurement Endpoint_Assays->GSH_Assay Lipid_Peroxidation Lipid Peroxidation Assay (e.g., MDA assay) Endpoint_Assays->Lipid_Peroxidation Data_Analysis Data Analysis and Comparison ROS_Measurement->Data_Analysis GSH_Assay->Data_Analysis Lipid_Peroxidation->Data_Analysis

Figure 3: Experimental Workflow for Assessing Homocysteine-Induced Oxidative Stress.

Conclusion

This compound is a central metabolite in one-carbon metabolism, and its proper regulation is vital for cellular health. This technical guide has provided a comprehensive overview of the biochemical pathways involving homocysteine, quantitative data on key metabolites and enzymes, and detailed experimental protocols for its study. A thorough understanding of these aspects is critical for researchers and drug development professionals aiming to elucidate the pathological mechanisms associated with hyperhomocysteinemia and to develop novel therapeutic strategies targeting one-carbon metabolism. The provided diagrams and methodologies serve as a foundational resource for further investigation into this important area of metabolic research.

References

Methodological & Application

Application Note and Protocol: Quantification of DL-Homocysteine by HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in the methionine and folate cycles.[1] Elevated levels of total homocysteine in plasma, known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular disease.[2] Furthermore, abnormal homocysteine concentrations are associated with certain genetic disorders, such as classic homocystinuria and methylmalonic aciduria.[1] Consequently, the accurate and precise quantification of homocysteine in biological samples is of significant interest in clinical diagnostics and drug development.

This application note provides a detailed protocol for the determination of total DL-homocysteine in plasma using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. This method is sensitive, specific, and reliable for routine analysis.

Principle of the Method

The quantification of total homocysteine involves a multi-step process. First, disulfide bonds in the sample are reduced to free the protein-bound and oxidized forms of homocysteine. Common reducing agents include tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and dithiothreitol (B142953) (DTT).[3][4] Following reduction, the free thiol group of homocysteine is derivatized with a fluorogenic reagent, such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulphonate (SBD-F) or N-(1-pyrenyl)maleimide (NPM), to yield a highly fluorescent product.[3][5] The fluorescently labeled homocysteine is then separated from other sample components by reverse-phase HPLC and quantified by a fluorescence detector. An internal standard is often used to ensure accuracy.

Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., 2-mercaptoethylamine or N-acetyl-cysteine)[5][6]

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)[3] or Dithiothreitol (DTT)[4]

  • Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulphonate (SBD-F)[5]

  • Trichloroacetic acid (TCA)[7]

  • Potassium borate (B1201080) buffer

  • Sodium hydroxide (B78521) (NaOH)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)[1]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol, HPLC grade

  • EDTA-plasma samples

  • Ultrapure water

Experimental Protocols

Sample Preparation
  • Blood Collection : Collect venous blood in EDTA-containing tubes.[8]

  • Plasma Separation : Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.[8]

  • Storage : The plasma can be stored at 2-8°C for short-term storage or at -20°C for long-term storage.[8]

Reduction and Deproteinization
  • To 100 µL of plasma, add 10 µL of a 100 g/L TCEP solution.[9]

  • Incubate the mixture for 30 minutes at room temperature to reduce the disulfide bonds.[9]

  • Add 90 µL of 10% (w/v) trichloroacetic acid to precipitate the proteins.[7][9]

  • Vortex the sample vigorously and then centrifuge at 13,000 x g for 10 minutes.[9][10]

Derivatization
  • Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.[9][10]

  • Add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5) containing 4 mM EDTA, and 50 µL of 1 g/L SBD-F in the same borate buffer.[9][10]

  • Vortex the mixture and incubate at 60°C for 60 minutes in a water bath or heatable shaker.[8][10]

  • After incubation, cool the sample on ice.[6] The derivatized sample is now ready for HPLC analysis.

HPLC Conditions
  • HPLC System : An HPLC system equipped with a fluorescence detector is required.[8]

  • Column : A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separation.[1]

  • Mobile Phase : An isocratic mobile phase consisting of 0.1 M potassium dihydrogen phosphate buffer (pH 2.1) and acetonitrile (95:5, v/v) can be used.[1][5]

  • Flow Rate : A flow rate of 1.0 mL/min is recommended.[1]

  • Column Temperature : Maintain the column temperature at 30°C.[1]

  • Injection Volume : Inject 20-50 µL of the derivatized sample.[1][8]

  • Fluorescence Detection : Set the excitation wavelength to 385 nm and the emission wavelength to 515 nm.[1][5]

Data Presentation

The following tables summarize the quantitative data from various published methods for this compound analysis.

ParameterValueReference
Linearity Range6 - 100 µM[1][11]
Correlation Coefficient (r²)≥ 0.993[2]
Limit of Detection (LOD)0.05 - 3.12 µM[1][2]
Limit of Quantification (LOQ)0.15 - 6.25 µM[1][2]
Intra-day Precision (%RSD)< 5%[3]
Inter-day Precision (%RSD)< 5%[3]
Mean Recovery102.08 ± 4.94%[3]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_reduction_deproteinization Reduction & Deproteinization cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis blood_collection Blood Collection (EDTA) centrifugation Centrifugation (2000g, 10min, 4°C) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation reduction Reduction with TCEP plasma_separation->reduction deproteinization Protein Precipitation with TCA reduction->deproteinization centrifugation2 Centrifugation (13,000g, 10min) deproteinization->centrifugation2 add_reagents Add NaOH, Borate Buffer, SBD-F centrifugation2->add_reagents incubation Incubation (60°C, 60min) add_reagents->incubation cooling Cooling on Ice incubation->cooling hplc_injection Injection into HPLC cooling->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection Fluorescence Detection (Ex:385nm, Em:515nm) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis derivatization_reaction cluster_product Product homocysteine Homocysteine (with free -SH group) plus + sbd_f SBD-F (Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulphonate) fluorescent_product Fluorescent Homocysteine-SBD Derivative sbd_f->fluorescent_product Derivatization Reaction (60°C, pH 9.5)

References

Application Note: Protocol for Measuring Total DL-Homocysteine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Homocysteine (Hcy) is a sulfur-containing amino acid derived from the metabolism of methionine.[1] Elevated levels of total homocysteine (tHcy) in plasma, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular diseases, including arteriosclerosis, coronary artery disease, and cerebrovascular disease.[2][3] In plasma, only about 1-2% of homocysteine exists as a free thiol.[4][5] The majority, over 98%, is found in oxidized forms: bound to proteins (mainly albumin) via disulfide bonds (~75%), as a symmetrical disulfide dimer (homocystine), or as mixed disulfides with other thiols like cysteine.[1][4][6][7] The measurement of "total" homocysteine, therefore, requires a reductive step to cleave all disulfide bonds, converting all forms into free homocysteine for quantification.[4][7][8] This document provides detailed protocols for the quantification of total DL-homocysteine in plasma using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.

Principle of Measurement

The fundamental principle behind measuring total homocysteine involves three main stages:

  • Sample Preparation : This includes collecting the blood sample, separating plasma, and treating it with a reducing agent to liberate homocysteine from its disulfide forms.

  • Analysis : The prepared sample is then processed for analysis. For chromatographic methods, this may involve protein precipitation and derivatization to make the homocysteine molecule detectable.

  • Detection and Quantification : The concentration of the released homocysteine is measured using a specific analytical technique.

The general workflow is consistent across different analytical platforms, ensuring that the sum of all homocysteine species is accurately measured.[9]

Homocysteine_Forms cluster_oxidized Oxidized Forms (~98-99%) TotalHcy Total Homocysteine (tHcy) in Plasma FreeHcy Free Hcy-SH (~1-2%) TotalHcy->FreeHcy ProteinBound Protein-S-S-Hcy (~75%) TotalHcy->ProteinBound Homocystine Hcy-S-S-Hcy TotalHcy->Homocystine MixedDisulfide Hcy-S-S-R (e.g., Cysteine) TotalHcy->MixedDisulfide

Caption: Forms of Homocysteine in Human Plasma.

Specimen Collection and Handling

Proper specimen handling is critical for accurate tHcy measurement, as homocysteine is actively produced and released by red blood cells ex vivo, leading to falsely elevated results.[9][10][11]

ParameterProtocolRationale
Anticoagulant EDTA (K2 or K3) or Lithium Heparin tubes are recommended.[10]Prevents coagulation while minimizing interference with most assay types. Sodium citrate (B86180) is generally unacceptable.[10]
Pre-Centrifugation Place the collected whole blood specimen on ice immediately.[10][11]Chilling the sample slows down the cellular metabolism and release of Hcy from blood cells.[9]
Centrifugation Centrifuge the sample within one hour of collection (e.g., 2000 x g for 10 minutes at 2-8°C).[10][12]Prompt separation of plasma from blood cells is crucial to prevent artificial increases in Hcy concentration.[9][10]
Plasma Storage Immediately after centrifugation, transfer the plasma to a clean tube. Store at 2-8°C if analyzed shortly. For long-term storage, freeze at -20°C or below.[12]Total homocysteine is stable in frozen plasma for extended periods (e.g., 10 months).[10]
Patient Status A fasting specimen is preferred.[10]To minimize postprandial variations in homocysteine levels.

Experimental Protocols

General Workflow for tHcy Measurement

The measurement process follows a logical sequence of steps to reduce, isolate, and quantify homocysteine.

General_Workflow A 1. Plasma Sample Collection & Handling B 2. Reduction (e.g., DTT, TCEP) A->B C 3. Deproteinization (e.g., TCA, Acetonitrile) B->C D 4. Derivatization (Required for HPLC-FD) C->D E 5. Analytical Separation & Detection D->E

Caption: General experimental workflow for total homocysteine measurement.

Protocol 1: HPLC with Fluorescence Detection (HPLC-FD)

This method is widely used and relies on the chemical derivatization of the homocysteine thiol group with a fluorogenic reagent, followed by chromatographic separation and fluorescence detection.[13][14]

A. Materials and Reagents

  • Reducing Agent: Dithiothreitol (DTT)[1][15] or Tris(2-carboxyethyl)phosphine (TCEP).[16]

  • Protein Precipitant: Trichloroacetic acid (TCA).[15][16]

  • Derivatizing Agent: Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F).[14][16]

  • Internal Standard (optional but recommended): Cysteamine or N-acetylcysteine (NAC).[16][17]

  • HPLC System with a fluorescence detector and a C18 reversed-phase column.

B. Detailed Procedure

  • Reduction : To 100 µL of plasma, add 20 µL of DTT solution (500 mM) and incubate at room temperature for 30 minutes.[15] Alternatively, use 10 µL of TCEP (100 g/L) and incubate for 30 minutes at room temperature.[16]

  • Deproteinization : Add 100 µL of cold 10% TCA, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[15]

  • Derivatization : Transfer 100 µL of the clear supernatant to a new tube. Add 20 µL of NaOH (1.55 M), 240 µL of borate (B1201080) buffer (0.125 M, pH 9.5), and 20 µL of SBD-F solution (1 mg/mL in borate buffer).[15]

  • Incubation : Incubate the mixture in the dark at 60°C for 60 minutes.[15][16]

  • Acidification : After incubation, acidify the sample with 20 µL of HCl (6N) and keep it refrigerated until injection.[15]

  • HPLC Analysis : Inject an aliquot (e.g., 50 µL) onto the HPLC system.

    • Column : C18 reversed-phase (e.g., LiChrospher RP-18, 5µm).[15]

    • Mobile Phase : Isocratic elution with 20 mM KH2PO4 (pH 2.1): Acetonitrile (B52724) (95:5 v/v).[15]

    • Flow Rate : 1.0 mL/min.[15]

    • Detection : Fluorescence detector set to an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[15][16]

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample reduction Add Reducing Agent (DTT or TCEP) plasma->reduction deprotein Add Precipitant (TCA) & Centrifuge reduction->deprotein supernatant Collect Supernatant deprotein->supernatant add_reagents Add NaOH, Borate Buffer, & SBD-F supernatant->add_reagents incubate Incubate at 60°C add_reagents->incubate hplc Inject into HPLC incubate->hplc detection Fluorescence Detection (Ex: 385 nm, Em: 515 nm) hplc->detection

Caption: Detailed workflow for the HPLC-FD method.

Protocol 2: LC-MS/MS

This method offers high sensitivity and specificity and is well-suited for high-throughput analysis.[18][19] It typically does not require a derivatization step.[20]

A. Materials and Reagents

  • Reducing Agent: Dithiothreitol (DTT).[1]

  • Internal Standard: Stable isotope-labeled homocysteine (e.g., this compound-d4) or homocystine (homocystine-d8).[1][18]

  • Protein Precipitant: Methanol or Acetonitrile.[1]

  • LC-MS/MS System with a C18 or polar-modified column and a triple quadrupole mass spectrometer.

B. Detailed Procedure

  • Sample Preparation : In a microcentrifuge tube, combine 50 µL of plasma, 50 µL of reduction solution, and 50 µL of internal standard solution.[5][6][21]

  • Reduction : Incubate at room temperature for 5-30 minutes. A 30-minute incubation has been found to yield maximum recovery.[1][6]

  • Deproteinization : Add 200-300 µL of cold precipitation solution (e.g., Methanol).[1][6] Vortex for 10 seconds.

  • Centrifugation : Incubate at 4°C for 5 minutes, then centrifuge for 5-10 minutes at 10,000 x g.[1][6]

  • Analysis : Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

    • LC Separation : Use a suitable column (e.g., Raptor Polar X) with a gradient or isocratic elution. A typical mobile phase consists of water with 0.5% formic acid (A) and acetonitrile (B).[1]

    • MS/MS Detection : Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[18]

      • Homocysteine Transition : m/z 136 -> m/z 90.[18]

      • Homocysteine-d4 (IS) Transition : m/z 140 -> m/z 94.[18]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample + Internal Standard (d4-Hcy) reduce Add Reduction Solution & Incubate plasma->reduce precip Add Precipitation Solution (Methanol) & Centrifuge reduce->precip supernatant Transfer Supernatant precip->supernatant lc LC Separation supernatant->lc ms Tandem MS Detection (MRM) lc->ms

Caption: Detailed workflow for the LC-MS/MS method.

Protocol 3: Enzymatic Assay

Enzymatic assays are common in automated clinical chemistry analyzers.[10] They often rely on a series of coupled enzymatic reactions.

A. Principle A common approach involves a two-step process:

  • Reduction : Disulfide bonds are reduced to yield free homocysteine.

  • Enzymatic Conversion : The free homocysteine is converted to S-adenosyl-L-homocysteine (SAH) by the enzyme SAH hydrolase in the presence of excess adenosine. The amount of SAH produced is proportional to the initial tHcy concentration.[22] The SAH is then quantified, often through a competitive immunoassay where the generated SAH competes with a labeled analog for binding to a specific antibody.[22][23] Another enzymatic method uses methionine gamma-lyase to produce a detectable product.[24]

B. General Procedure (for automated analyzers)

  • The plasma sample is mixed with a reducing agent (e.g., DTT) in a reaction cuvette.[23]

  • After a brief incubation, the enzyme reagent (containing SAH hydrolase and adenosine) is added.[23]

  • The reaction proceeds to convert all free Hcy to SAH.

  • The detection reagents (e.g., antibody-coated microparticles and a labeled SAH analog) are added, and the signal (e.g., chemiluminescence) is measured.[23]

  • The tHcy concentration is determined by comparing the signal to a calibration curve.

Data Presentation: Method Performance

The following table summarizes typical performance characteristics for the described methods.

ParameterHPLC-FDLC-MS/MSEnzymatic Assay
Linearity Range up to 200 µmol/L[25]2.5 - 60 µmol/L[18]1.0 - 50.0 µmol/L[23]
Limit of Detection (LOD) 0.16 µmol/L[25]~0.1-0.2 µmol/L[26]~1.0 µmol/L[23]
Intra-Assay Precision (%CV) 1.1 - 3.3%[13][25]2.0 - 5.3%[18][21]< 10%[24]
Inter-Assay Precision (%CV) 2.5 - 5.6%[13][25]2.5 - 5.9%[6][18]< 10%[24]
Mean Recovery 97 - 99%[25]94 - 98%[18]N/A (calibrated)
Analysis Time per Sample ~10-20 min[15]~1.2-4 min[5][20]High-throughput
Key Advantage Robust, widely availableHigh specificity & sensitivityAutomation, speed
Key Disadvantage Requires derivatizationHigher instrument costPotential for interferences

References

Application Notes and Protocols for In Vitro Cell Culture Experiments Using DL-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homocysteine (Hcy) is a sulfur-containing amino acid that is not used for protein synthesis but is a critical intermediate in methionine metabolism. Elevated levels of homocysteine in the plasma, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for a variety of pathologies, including cardiovascular diseases, neurodegenerative disorders, and complications during pregnancy. In the context of in vitro research, this compound is a valuable tool for modeling the cellular effects of hyperhomocysteinemia and for investigating the underlying molecular mechanisms of disease. It allows researchers to study the impact of elevated homocysteine on cellular processes such as cell viability, apoptosis, oxidative stress, and inflammation in a controlled environment. These studies are crucial for the development of therapeutic strategies aimed at mitigating the detrimental effects of hyperhomocysteinemia.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cell types as reported in the literature.

Table 1: Effects of this compound on Cell Viability and Proliferation

Cell TypeConcentration (mM)Incubation TimeEffect on Viability/ProliferationReference
H9c2 Cardiomyoblasts0.124 hoursNo significant effect on viability[1]
H9c2 Cardiomyoblasts1.124 hoursIncreased single-annexin-V-positive cells[1]
H9c2 Cardiomyoblasts2.724 hoursInduced apoptosis and necrosis[1]
Human Coronary Artery Endothelial Cells (HCAECs)0.1Up to 48 hoursNo detrimental effects on viability[2]
Human Glial Cells~0.05Not specifiedInduced cell death[3]
Hepatocytes0.1 - 17 daysReduced cell number by 11% - 52%[4]
BV2 Microglial Cells0.0596 hoursSignificant increase in cell viability[5]
Endothelial Cells0.0548 hoursSignificant increase in cell viability[5]
Endothelial Cells0.0596 hoursDecreased cell viability[5]

Table 2: Induction of Apoptosis by this compound

Cell TypeConcentration (mM)Incubation TimeKey Apoptotic EventsReference
H9c2 Cardiomyoblasts2.724 hoursSignificant increase in caspase-3 activity[1]
Human Umbilical Vein Endothelial Cells (HUVECs)2.56 hoursMaximal caspase-3 activity and annexin (B1180172) V positivity[6]
Rat Hippocampal Neurons0.2528 hoursApoptosis in nearly all neurons[7]
Rat Hippocampal Neurons0.00054-6 daysDelayed apoptosis[7]
Endothelial Cells0.05 - 0.2 (thiolactone form)Not specifiedConcentration-dependent apoptosis[8]

Table 3: Oxidative Stress and Inflammatory Response to this compound

Cell Type/SystemConcentrationParameter MeasuredOutcomeReference
Rat Hippocampus (in vitro)10-500 µMThiobarbituric acid reactive substances (TBARS)Significant dose-dependent increase[9]
Rat Hippocampus (in vitro)10-500 µMTotal radical-trapping antioxidant potential (TRAP)Significant dose-dependent decrease[9]
Cardiac Microvascular Endothelial Cells0-100 µMReactive Oxygen Species (ROS)No alteration in basal levels[10]
Human Peripheral Blood Mononuclear Cells (PBMNCs)185 µMIL-1β, IL-6, RANTES secretionIncreased[11]
Human Peripheral Blood Mononuclear Cells (PBMNCs)185 µMIL-10 secretionSignificantly lower[11]
Monocytes≥100µMPro-inflammatory gene expression (CCR2, IL-1β, IL-6, IL-8, MCP-1)Induced[12]

Experimental Protocols

Assessment of Cell Viability using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells. Include untreated control wells containing only culture medium.

  • Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Detection of Apoptosis using TUNEL Assay

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.1% Triton X-100 in PBS)

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with desired concentrations of this compound for the appropriate duration. Include positive (e.g., DNase I treatment) and negative controls.

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with permeabilization solution for 10-15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • TUNEL Reaction: Prepare the TUNEL reaction mixture according to the manufacturer's instructions. Add the reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Counterstaining: Stain the cell nuclei with DAPI for 5-10 minutes.

  • Mounting and Visualization: Mount the coverslips onto microscope slides using mounting medium. Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will be stained blue with DAPI.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, and the non-fluorescent DCFH is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cells in a 96-well plate or on coverslips

  • This compound

  • Serum-free culture medium

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the MTT assay protocol.

  • Loading with DCFH-DA: After treatment, remove the medium and wash the cells once with warm PBS or HBSS.

  • Incubation with Dye: Add serum-free medium containing 5-10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove excess dye.

  • Fluorescence Measurement: Add 100 µL of PBS or HBSS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.

Detection of Caspase-3 Activation by Western Blot

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves cleavage of the inactive pro-caspase-3 (32-35 kDa) into active subunits (17-20 kDa). Western blotting can be used to detect this cleavage event.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Lyse the cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.

Visualization of Signaling Pathways and Experimental Workflow

Homocysteine_DNA_Damage_Response Hcy This compound DNA_Damage DNA Strand Breaks Hcy->DNA_Damage Oxidative_Stress Oxidative Stress Hcy->Oxidative_Stress   PARP PARP Activation DNA_Damage->PARP NAD_Depletion NAD+ Depletion PARP->NAD_Depletion Mitochondria Mitochondrial Dysfunction NAD_Depletion->Mitochondria Mitochondria->Oxidative_Stress Caspase Caspase Activation Mitochondria->Caspase Oxidative_Stress->Mitochondria Apoptosis Apoptosis Caspase->Apoptosis

Caption: Homocysteine-induced DNA damage response pathway leading to apoptosis.

Homocysteine_Endothelial_Dysfunction Hcy This compound ROS Increased ROS Production Hcy->ROS Inflammation Inflammation Hcy->Inflammation   eNOS_uncoupling eNOS Uncoupling ROS->eNOS_uncoupling NO_bioavailability Decreased NO Bioavailability eNOS_uncoupling->NO_bioavailability Endo_Dysfunction Endothelial Dysfunction NO_bioavailability->Endo_Dysfunction Inflammation->Endo_Dysfunction

Caption: Signaling pathway of homocysteine-induced endothelial dysfunction.

Homocysteine_ER_Stress Hcy This compound ER_Stress ER Stress Hcy->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 Apoptosis Apoptosis PERK->Apoptosis prolonged stress IRE1->Apoptosis prolonged stress Survival Cell Survival (Adaptive Response) ATF6->Survival

Caption: Homocysteine-induced ER stress and the unfolded protein response.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Assays Perform Cellular Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis (TUNEL Assay) Assays->Apoptosis ROS Oxidative Stress (DCFH-DA Assay) Assays->ROS Western Protein Expression (Western Blot) Assays->Western Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis Western->Data_Analysis

Caption: General experimental workflow for studying the effects of this compound.

References

Application Note: Quantification of Total DL-Homocysteine in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in methionine metabolism.[1] Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, have been identified as a risk factor for various pathologies, including cardiovascular disease and neurological disorders.[2][3] Consequently, the accurate and precise quantification of total homocysteine in biological matrices is of significant interest for both clinical diagnostics and biomedical research. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of total DL-homocysteine in biological samples such as plasma and serum. The protocol includes a straightforward sample preparation procedure involving reduction of disulfide bonds followed by protein precipitation. The subsequent analysis by LC-MS/MS provides high selectivity and sensitivity, making it suitable for high-throughput clinical and research applications.[4][5]

Introduction

Homocysteine exists in biological samples in several forms: free reduced homocysteine, disulfide-bridged homocystine (dimer of homocysteine), and protein-bound homocysteine via disulfide linkages.[6][7] For a comprehensive assessment of homocysteine status, it is essential to measure the total homocysteine concentration, which encompasses all these forms. This necessitates a sample preparation step that reduces the disulfide bonds to liberate free homocysteine prior to analysis.[8] LC-MS/MS has emerged as the gold standard for homocysteine quantification due to its superior specificity, sensitivity, and speed compared to other analytical techniques.[4][9] This method typically employs a stable isotope-labeled internal standard to ensure high accuracy and precision.[10]

Homocysteine Metabolism Overview

Homocysteine metabolism is centered at the intersection of two major pathways: remethylation and transsulfuration.[2][3] In the remethylation pathway, homocysteine acquires a methyl group to regenerate methionine, a reaction catalyzed by methionine synthase which requires vitamin B12 and folate as cofactors.[11] Alternatively, in the transsulfuration pathway, homocysteine is irreversibly converted to cystathionine (B15957) and subsequently to cysteine, a process dependent on vitamin B6.[2][11] The balance between these pathways is crucial for maintaining normal homocysteine levels.

Homocysteine Metabolic Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methyl_Acceptor Methyl Acceptor SAM->Methyl_Acceptor Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase (Vitamin B12) Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (Vitamin B6) Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product CH3 THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF Serine Serine Serine->Cystathionine

A simplified diagram of the major pathways of homocysteine metabolism.

Experimental Protocols

Materials and Reagents
  • This compound

  • This compound-d4 (Internal Standard)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Methanol (B129727), Acetonitrile (B52724) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Bovine Serum Albumin (BSA) for surrogate matrix

  • Human plasma/serum samples

Sample Preparation
  • Reduction: To a 50 µL aliquot of plasma or serum sample, add 50 µL of a reducing agent solution (e.g., 1 M DTT or TCEP) and 50 µL of the internal standard solution (e.g., d4-homocysteine).[6][12]

  • Incubation: Vortex the mixture and incubate at room temperature for 5-15 minutes to ensure complete reduction of disulfide bonds.[6][7]

  • Protein Precipitation: Add 200 µL of ice-cold methanol or acetonitrile to precipitate proteins.[7]

  • Centrifugation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.[6]

  • Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow start Start: Plasma/Serum Sample (50 µL) add_reagents Add Reducing Agent & Internal Standard (50 µL each) start->add_reagents incubate Vortex & Incubate (5-15 min at RT) add_reagents->incubate precipitate Add Precipitation Solvent (200 µL ice-cold Methanol/Acetonitrile) incubate->precipitate centrifuge Vortex & Centrifuge (10,000 x g, 5-10 min, 4°C) precipitate->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer end LC-MS/MS Analysis transfer->end

A flowchart illustrating the key steps in the sample preparation protocol.
LC-MS/MS Method Parameters

The following tables summarize typical LC-MS/MS parameters for the analysis of total homocysteine.

Table 1: Liquid Chromatography Parameters

ParameterSetting
LC System UHPLC System
Column C18 or Polar Reversed-Phase Column (e.g., 50 x 2.1 mm, <3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Isocratic or gradient elution
Flow Rate 0.4 - 0.7 mL/min
Column Temperature 25 - 40°C
Injection Volume 5 - 10 µL
Run Time 1 - 4 minutes

Table 2: Mass Spectrometry Parameters

ParameterSetting
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)
Analyte Transitions Homocysteine: e.g., m/z 136.1 -> 90.1
Internal Standard Transitions d4-Homocysteine: e.g., m/z 140.1 -> 94.1
Ion Source Temperature 300 - 550°C
Capillary Voltage 3.0 - 4.5 kV
Method Validation Data

The following table presents a summary of typical method validation results from published literature.

Table 3: Method Validation Summary

ParameterTypical PerformanceReference
Linearity (r²) > 0.99[7]
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 µmol/L[8][13]
Intra-assay Precision (%CV) < 5%[7][9]
Inter-assay Precision (%CV) < 10%[9][10]
Accuracy (% Bias) Within ±15%[6][10]
Recovery 90 - 110%[10]

Results and Discussion

This LC-MS/MS method demonstrates excellent performance for the quantification of total this compound in biological samples. The simple and rapid sample preparation protocol, combined with a short chromatographic run time, allows for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures accurate and precise quantification by correcting for matrix effects and variations in sample processing. The method is linear over a wide concentration range, covering clinically relevant levels of homocysteine. The high sensitivity of the assay allows for the accurate measurement of low homocysteine concentrations, which is important for identifying individuals at the lower end of the normal range.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantitative analysis of total this compound in biological samples. This application note and the accompanying protocols offer a comprehensive guide for researchers, scientists, and drug development professionals involved in studies where homocysteine is a key biomarker. The robustness of the method makes it well-suited for routine clinical analysis and large-scale epidemiological studies.

References

Application Notes: Enzymatic Assays for the Detection of DL-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in methionine metabolism. Elevated levels of total homocysteine (tHcy) in plasma or serum, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and complications during pregnancy.[1] Consequently, the accurate and reliable quantification of homocysteine in biological samples is of significant diagnostic and research importance.[2][3] Enzymatic assays offer a sensitive, specific, and often high-throughput alternative to traditional chromatographic methods for the determination of tHcy levels.[4]

These application notes provide a comprehensive overview of the principles, protocols, and performance characteristics of common enzymatic assays for the detection of DL-Homocysteine.

Principles of Enzymatic Homocysteine Assays

Enzymatic assays for homocysteine are typically based on the specific conversion of homocysteine by a particular enzyme, leading to the production of a detectable signal. The most common enzymatic approaches involve the use of S-adenosylhomocysteine hydrolase (SAHH), cystathionine (B15957) beta-synthase (CBS), or enzymatic cycling systems.

1. S-adenosylhomocysteine (SAH) Hydrolase-Based Assays:

This method relies on the enzymatic conversion of homocysteine to S-adenosylhomocysteine (SAH) in the presence of adenosine (B11128), catalyzed by SAH hydrolase. The amount of SAH produced is then quantified, often through a subsequent enzymatic reaction or immunoassay.[4] In a common variation, the reaction proceeds in the reverse direction, where SAH is hydrolyzed to homocysteine and adenosine.[5][6] The generated homocysteine can then be detected using various methods.

2. Cystathionine Beta-Synthase (CBS)-Based Assays:

These assays utilize the enzyme cystathionine beta-synthase (CBS), which catalyzes the condensation of homocysteine and serine to form cystathionine.[7][8] The consumption of homocysteine or the production of cystathionine or a co-product like hydrogen sulfide (B99878) (H2S) can be measured.[7] Some assays use a fluorescent probe that reacts with the H2S produced to generate a fluorescent signal.[7]

3. Enzymatic Cycling Assays:

Enzymatic cycling assays are designed to amplify the signal, thereby increasing the sensitivity of detection.[9][10] In a typical cycling system, homocysteine is converted to a product, which is then regenerated back to homocysteine through a series of coupled enzymatic reactions.[9][11] This cycling leads to the accumulation of a readily measurable byproduct, such as NADH or a chromophore.[9][10] For instance, homocysteine can react with S-adenosylmethionine (SAM) to form methionine and SAH. The SAH is then hydrolyzed back to homocysteine, which re-enters the cycle, while a co-product is measured.[9][11]

Data Presentation: Comparison of Enzymatic Assay Performance

The selection of an appropriate enzymatic assay depends on factors such as sensitivity, linear range, sample type, and throughput requirements. The following table summarizes the typical performance characteristics of different commercially available enzymatic homocysteine assays.

Assay PrincipleDetection MethodSample TypeLinear Range (µmol/L)Limit of Detection (µmol/L)Intra-Assay CV (%)Inter-Assay CV (%)
Enzymatic Cycling Spectrophotometric (340 nm)Serum, Plasma3 - 500.31< 5.9< 5.9
Fluorometric Fluorescence (Ex/Em = 658/708 nm)Plasma, Serum5 - 1005Not specifiedNot specified
Cystathionine beta-Synthase Fluorometric (Ex/Em = 368/460 nm)Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Recombinant Enzymatic Cycling Spectrophotometric (340 nm)Serum, Plasma1 - 1000.31< 5.4< 5.4

Data compiled from publicly available information on various commercial assay kits.[10][11][12] Performance may vary between different manufacturers and specific kit protocols.

Mandatory Visualizations

Signaling Pathway: Homocysteine Metabolism

Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl group acceptor Methyltransferase Methyltransferases Homocysteine Homocysteine SAH->Homocysteine H₂O SAHH SAH Hydrolase (SAHH) Homocysteine->Methionine 5-Methyl-THF Cystathionine Cystathionine Homocysteine->Cystathionine Serine CBS Cystathionine β-Synthase (CBS) MS Methionine Synthase (MS) Cysteine Cysteine Cystathionine->Cysteine CGL Cystathionine γ-Lyase (CGL) THF Tetrahydrofolate MTHF 5-Methyl-THF MTHF->THF Serine Serine

Caption: Overview of the metabolic pathway of homocysteine.

Experimental Workflow: General Enzymatic Homocysteine Assay

cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Collection 1. Collect Blood Sample (Serum or Plasma) Centrifugation 2. Centrifuge to Separate Plasma/Serum Sample_Collection->Centrifugation Reduction 3. Reduce Disulfides (e.g., with DTT) to release bound Hcy Centrifugation->Reduction Enzyme_Reaction 4. Add Reagents & Enzyme Mix Reduction->Enzyme_Reaction Incubation 5. Incubate at Specified Temperature Enzyme_Reaction->Incubation Detection 6. Measure Signal (Absorbance or Fluorescence) Incubation->Detection Standard_Curve 7. Generate Standard Curve Detection->Standard_Curve Calculation 8. Calculate Homocysteine Concentration Standard_Curve->Calculation

Caption: General experimental workflow for an enzymatic homocysteine assay.

Logical Relationship: Principle of an Enzymatic Cycling Assay

cluster_cycle Enzymatic Cycle cluster_detection Detection Pathway Homocysteine Homocysteine (from sample) SAH S-Adenosylhomocysteine (SAH) Homocysteine->SAH Hcy S-methyltransferase SAM S-Adenosylmethionine (SAM) Methionine Methionine SAH->Homocysteine SAH Hydrolase Adenosine Adenosine SAH->Adenosine SAH Hydrolase Inosine Inosine Adenosine->Inosine Adenosine deaminase Ammonia Ammonia (NH₃) Glutamate (B1630785) Glutamate Ammonia->Glutamate Glutamate Dehydrogenase NADH NADH NAD NAD⁺ NADH->NAD Signal Detectable Signal (↓ Absorbance at 340 nm) NAD->Signal Oxoglutarate 2-Oxoglutarate

Caption: Principle of a common enzymatic cycling assay for homocysteine.

Experimental Protocols

The following are generalized protocols for spectrophotometric and fluorometric enzymatic homocysteine assays. Note: These are representative protocols and should be adapted based on the specific instructions provided with the commercial assay kit being used.

Protocol 1: Spectrophotometric Enzymatic Cycling Assay

This protocol is based on the principle where homocysteine is involved in an enzymatic cycle that leads to the conversion of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.[9][10]

Materials:

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well microplate

  • Homocysteine standards

  • Assay Buffer

  • Reducing Agent (e.g., Dithiothreitol - DTT)

  • Enzyme Mix 1 (containing Homocysteine S-methyltransferase and S-adenosylmethionine)

  • Enzyme Mix 2 (containing SAH hydrolase, adenosine deaminase, and glutamate dehydrogenase)

  • NADH solution

  • 2-Oxoglutarate solution

  • Serum or plasma samples

Procedure:

  • Sample Preparation:

    • If using frozen samples, thaw them on ice.

    • Centrifuge samples at 10,000 x g for 5-10 minutes to remove any precipitates.

    • Prepare a working solution of the reducing agent in Assay Buffer.

    • To 50 µL of each sample and standard in a microcentrifuge tube, add 10 µL of the reducing agent solution.

    • Incubate for 30 minutes at room temperature to reduce disulfide bonds and release free homocysteine.

  • Assay Reaction:

    • Prepare a master mix of the assay reagents according to the kit instructions. This will typically involve combining Enzyme Mix 1, Enzyme Mix 2, NADH, and 2-Oxoglutarate in the appropriate ratios in Assay Buffer.

    • Add 150 µL of the master mix to each well of the 96-well plate.

    • Add 20 µL of the pre-treated samples and standards to the corresponding wells.

    • Mix gently by pipetting.

  • Measurement:

    • Measure the initial absorbance (A_initial) at 340 nm at time zero.

    • Incubate the plate at 37°C for 30-60 minutes (or as specified by the kit).

    • Measure the final absorbance (A_final) at 340 nm.

  • Data Analysis:

    • Calculate the change in absorbance (ΔA) for each well: ΔA = A_initial - A_final.

    • Subtract the ΔA of the blank (a well with no homocysteine) from the ΔA of the standards and samples.

    • Plot the corrected ΔA for the standards against their concentrations to generate a standard curve.

    • Determine the homocysteine concentration in the samples from the standard curve.

Protocol 2: Fluorometric Assay

This protocol describes a fluorometric assay where homocysteine is cleaved by a specific enzyme to generate an intermediate that reacts with a probe to produce a highly fluorescent product.

Materials:

  • Fluorescence microplate reader with excitation at ~658 nm and emission at ~708 nm

  • 96-well black microplate

  • Homocysteine standards

  • Assay Buffer

  • Reducing Agent (e.g., DTT)

  • Homocysteine Enzyme Mix

  • Fluorometric Probe

  • Serum or plasma samples

Procedure:

  • Sample and Standard Preparation:

    • Prepare serial dilutions of the homocysteine standard in Assay Buffer.

    • Prepare a working solution of the reducing agent in Assay Buffer.

    • In the wells of the 96-well plate, add 10 µL of each standard and sample.

    • Add 90 µL of the reducing agent solution to each well.

    • Incubate at 37°C for 30 minutes with gentle shaking.

  • Enzymatic Reaction:

    • Allow the plate to cool to room temperature.

    • Prepare the Homocysteine Enzyme Mix according to the kit instructions.

    • Add 20 µL of the Enzyme Mix to each well.

    • Incubate at room temperature for 5-10 minutes, protected from light.

  • Signal Development and Measurement:

    • Prepare the Fluorogenic Developer Mix by combining the Fluorometric Probe with Assay Buffer as per the kit protocol.

    • Add 20 µL of the Developer Mix to each well.

    • Incubate at room temperature for 15 minutes with continuous shaking, protected from light.

    • Measure the fluorescence intensity at Ex/Em = 658/708 nm.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from the readings of the standards and samples.

    • Plot the corrected fluorescence values for the standards against their concentrations to create a standard curve.

    • Calculate the homocysteine concentration in the samples using the standard curve.

Troubleshooting

IssuePossible CauseSolution
Low Signal Inactive enzymeEnsure proper storage and handling of enzyme reagents. Avoid repeated freeze-thaw cycles.
Incorrect wavelength settingsVerify the excitation and emission wavelengths on the microplate reader.
Insufficient incubation timeAdhere to the recommended incubation times in the protocol.
High Background Contaminated reagentsUse fresh, high-purity water and reagents.
Autofluorescence of samplesRun a sample blank (sample without the fluorometric probe) to determine background fluorescence.
Poor Standard Curve Inaccurate standard dilutionsPrepare fresh standards for each assay. Use calibrated pipettes.
Pipetting errorsBe careful and consistent with pipetting volumes.
High Variability between Replicates Incomplete mixingEnsure thorough mixing of reagents in the wells.
Temperature fluctuationsMaintain a consistent temperature during incubation.

Conclusion

Enzymatic assays for this compound provide a robust and versatile platform for its quantification in research and clinical settings. The availability of various assay principles, including enzymatic cycling and fluorometric detection, allows researchers to select the most suitable method based on their specific needs for sensitivity, throughput, and instrumentation. By following standardized protocols and understanding the underlying principles, researchers can obtain accurate and reproducible measurements of homocysteine, contributing to a better understanding of its role in health and disease.

References

Application Notes and Protocols for DL-Homocysteine Stable Isotope Labeling in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in one-carbon metabolism and the methionine cycle. Elevated levels of homocysteine in the plasma, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases. Consequently, the precise and accurate quantification of homocysteine and the characterization of its metabolic flux are of paramount importance in both basic research and clinical drug development.

Stable isotope labeling, in conjunction with mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offers a powerful approach for these investigations. The use of a stable isotope-labeled internal standard, such as DL-Homocysteine-d4, allows for highly accurate and reproducible quantification by correcting for variations during sample preparation and analysis. Furthermore, the administration of stable isotope tracers enables the in vivo tracking of homocysteine's metabolic fate, providing invaluable insights into the dynamics of the methionine cycle and related pathways.

These application notes provide an overview of the use of this compound stable isotope labeling for metabolic studies, including detailed experimental protocols and data presentation guidelines.

Key Applications

  • Accurate Quantification of Total Homocysteine: Employment of stable isotope-labeled homocysteine as an internal standard for precise measurement in biological matrices.[1][2]

  • Metabolic Flux Analysis: Tracing the in vivo kinetics of homocysteine to understand its production, conversion to methionine (remethylation), and degradation via the transsulfuration pathway.[3]

  • Disease Mechanism Studies: Investigating alterations in homocysteine metabolism in various disease states, such as cardiovascular disease, end-stage renal disease, and neurological disorders.[3][4]

  • Pharmacodynamic Biomarker: Assessing the effect of therapeutic interventions on homocysteine levels and metabolism.

  • Nutritional Research: Evaluating the impact of dietary factors, such as folate and vitamin B12, on homocysteine metabolism.

Signaling and Metabolic Pathways

The metabolism of homocysteine is intricately linked to the methionine and folate cycles, collectively known as one-carbon metabolism. A simplified diagram of this pathway is presented below.

One-Carbon Metabolism cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases (Methylation reactions) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (Vitamin B12) Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Vitamin B6) THF Tetrahydrofolate Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methyl_THF->Homocysteine Provides methyl group Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione Serine Serine Serine->THF

Caption: Overview of the One-Carbon Metabolism Pathway.

Experimental Workflows

A general experimental workflow for the quantification of homocysteine using a stable isotope-labeled internal standard is depicted below.

Experimental Workflow Sample_Collection Sample Collection (Plasma, Serum, Cells) Add_IS Addition of Stable Isotope Internal Standard (e.g., this compound-d4) Sample_Collection->Add_IS Reduction Reduction of Disulfide Bonds (e.g., DTT or TCEP) Add_IS->Reduction Protein_Precipitation Protein Precipitation (e.g., Acetonitrile (B52724), Methanol) Reduction->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Analysis LC-MS/MS or GC-MS Analysis Supernatant_Transfer->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General workflow for homocysteine quantification.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies utilizing stable isotope labeling for homocysteine analysis.

Table 1: Performance Characteristics of LC-MS/MS and GC-MS Methods for Total Homocysteine Quantification

ParameterLC-MS/MS MethodGC-MS Method
Internal Standard Homocystine-d8[3,3,3',3',4,4,4',4'-2H8]homocystine
Linearity Range 2.5 - 60 µmol/L0 - 266 µmol/L
Intra-assay Precision (%CV) 3.6 - 5.3%~5%
Inter-assay Precision (%CV) 2.9 - 5.9%5 - 10%
Limit of Detection (LOD) 0.8 µmol/L (S/N = 17:1)0.17 µmol/L
Mean Recovery 94.2 - 97.8%Not Reported
Reference [5][6]

Table 2: In Vivo Homocysteine Metabolic Fluxes in Hemodialysis Patients vs. Healthy Controls

Metabolic FluxHemodialysis Patients (n=4) (µmol·kg⁻¹·hr⁻¹)Healthy Controls (n=6) (µmol·kg⁻¹·hr⁻¹)P-value
Remethylation 2.6 ± 0.23.8 ± 0.30.03
Transsulfuration 2.5 ± 0.33.0 ± 0.10.11
Transmethylation 5.2 ± 0.46.8 ± 0.30.02
Reference [3]

Experimental Protocols

Protocol 1: Quantification of Total Homocysteine in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the quantitative analysis of total plasma homocysteine using a stable isotope dilution technique.[5][7]

Materials:

  • Human plasma collected in EDTA-containing tubes

  • DL-Homocystine-d8 (Internal Standard)

  • DL-dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) reduction solution

  • Acetonitrile (ACN) with 0.1% formic acid

  • Methanol

  • Water with 0.1% formic acid

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 or cyano column)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of homocystine-d8 internal standard (e.g., 2 nmol).[5]

    • Add a reducing agent (e.g., 20 µL of 1M DTT) to reduce disulfide bonds. Incubate at room temperature for 15-30 minutes.

    • Precipitate proteins by adding 400 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex the samples vigorously for 1 minute.

    • Incubate the samples at 4°C for 15 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a suitable analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

      • Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

      • Set a flow rate of approximately 0.3-0.5 mL/min.

      • The total run time is typically short, around 2.5-5 minutes per sample.[5]

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection.

      • Monitor the following transitions:

        • Homocysteine: m/z 136 → 90

        • d4-Homocysteine (from homocystine-d8): m/z 140 → 94[7]

      • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Quantification:

    • Generate a calibration curve using known concentrations of unlabeled homocysteine spiked with a constant amount of the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for both calibrators and unknown samples.

    • Determine the concentration of homocysteine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantification of Total Homocysteine in Human Plasma by GC-MS

This protocol involves derivatization to increase the volatility of homocysteine for gas chromatography analysis and is based on established methods.[8][9]

Materials:

  • Human plasma

  • [3,3,3',3',4,4,4',4'-2H8]homocystine (Internal Standard)

  • 2-Mercaptoethanol or DTT for reduction

  • 4-Vinylpyridine (B31050) for alkylation (optional, to prevent re-oxidation)[8]

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for derivatization

  • Acetonitrile

  • GC-MS system

Procedure:

  • Sample Preparation and Derivatization:

    • To 200 µL of plasma, add a known amount of [3,3,3',3',4,4,4',4'-2H8]homocystine internal standard.[9]

    • Add a reducing agent (e.g., 2-mercaptoethanol) to cleave disulfide bonds.[9]

    • (Optional) Alkylate the free thiol groups with 4-vinylpyridine to prevent re-formation of disulfide bonds.[8]

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried residue.

    • Heat the mixture at 100°C for 2-4 hours to form the tert-butyldimethylsilyl (TBDMS) derivatives.[10]

  • GC-MS Analysis:

    • Gas Chromatography:

      • Use a capillary column suitable for amino acid analysis (e.g., SLB-5ms).

      • Employ a temperature program to separate the derivatized amino acids.

      • Use helium as the carrier gas.

    • Mass Spectrometry:

      • Operate the mass spectrometer in electron ionization (EI) mode.

      • Monitor characteristic ions for the TBDMS derivative of homocysteine and its deuterated internal standard. For example, monitor ions at m/z 325 for unlabeled homocysteine and m/z 329 for the d4-homocysteine derivative.[11]

  • Quantification:

    • Construct a calibration curve by analyzing standards with known concentrations of homocysteine and a fixed amount of the internal standard.

    • Calculate the ratio of the peak areas of the analyte and the internal standard.

    • Determine the concentration of homocysteine in the plasma samples from the calibration curve.

Conclusion

The use of this compound stable isotope labeling in conjunction with mass spectrometry provides a robust and reliable platform for the accurate quantification of homocysteine and the elucidation of its metabolic dynamics. The detailed protocols and application notes presented here serve as a valuable resource for researchers and professionals in the fields of metabolic research, clinical diagnostics, and drug development. These methodologies are instrumental in advancing our understanding of the role of homocysteine in health and disease and in the development of novel therapeutic strategies.

References

Application Notes and Protocols for In Vivo Models Studying DL-Homocysteine Effects on Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing key in vivo models to investigate the effects of DL-Homocysteine on angiogenesis. The provided methodologies for the Chick Chorioallantoic Membrane (CAM) assay, Matrigel plug assay, and zebrafish model are intended to guide researchers in designing and executing robust experiments to elucidate the complex role of homocysteine in vascular biology.

Introduction to this compound and Angiogenesis

Homocysteine, a sulfur-containing amino acid, is an intermediate in methionine metabolism. Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular diseases.[1][2] The vascular endothelium is a primary target for the detrimental effects of homocysteine, leading to endothelial dysfunction.[3][4][5] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process that is also implicated in various pathological conditions. The impact of this compound on angiogenesis is a subject of ongoing research, with studies suggesting a complex and sometimes contradictory role. While some evidence points to an inhibitory effect on endothelial cell proliferation and migration, key steps in angiogenesis, other reports suggest it may induce the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) under certain conditions.[6][7][8] In vivo models are therefore critical for dissecting these multifaceted effects in a physiologically relevant context.

In Vivo Models for Studying this compound Effects on Angiogenesis

Three widely used and well-validated in vivo models to study the effects of this compound on angiogenesis are the Chick Chorioallantoic Membrane (CAM) assay, the Matrigel plug assay in mice, and the zebrafish model.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a robust, cost-effective, and highly vascularized in vivo model that is well-suited for studying both pro- and anti-angiogenic substances.[9][10][11] The transparent nature of the CAM allows for direct visualization and quantification of blood vessel formation.

This protocol is adapted from established methods for assessing angiogenesis.[10][11][12]

Materials:

  • Fertilized chicken eggs (e.g., White Leghorn)

  • 70% ethanol

  • Sterile distilled water

  • Incubator maintained at 37.5°C with 85% humidity

  • Sterile plastic cups or weighing boats

  • Laminar flow hood

  • Sterile filter paper disks (5 mm diameter)

  • This compound solution (sterile, various concentrations)

  • Vehicle control (e.g., sterile Phosphate Buffered Saline - PBS)

  • Stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Methanol (B129727):acetone solution (1:1) for fixation

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3 days.

  • Ex-ovo Culture:

    • Clean the outer surface of the eggs with sterile distilled water. Avoid using alcohol as it can increase embryonic mortality.[10]

    • Inside a laminar flow hood, carefully crack the egg and gently transfer the entire content (embryo, yolk, and albumin) into a sterile plastic cup.

    • Cover the cup and return it to the incubator for further development.

  • Application of this compound:

    • On embryonic day 8, carefully place a sterile 5 mm filter paper disk onto the CAM, avoiding major blood vessels.

    • Apply a known volume (e.g., 10 µL) of the desired concentration of sterile this compound solution onto the filter paper disk. Use a vehicle control on a separate set of CAMs.

  • Incubation and Observation:

    • Return the cups to the incubator for 48 hours.

    • After the incubation period, observe the CAM under a stereomicroscope and capture images of the area around the filter paper disk.

  • Quantification of Angiogenesis:

    • Fix the CAM by adding a 1:1 mixture of methanol and acetone.

    • Carefully excise the CAM and spread it on a glass slide.

    • Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the filter paper disk.[12] Alternatively, the presence of an "avascular zone" around the disk can be noted and measured.[13]

This compound Concentration Effect on Angiogenesis (CAM Assay) Reference
10 µ g/disk No significant avascular zone observed.[13]
100 µ g/disk 16.7% of CAMs showed an avascular zone.[13]
500 µ g/disk 53.3% of CAMs showed an avascular zone.[13]
1000 µ g/disk 76.5% of CAMs showed an avascular zone.[13]
70 µMOver 70% suppression of blood vessel formation.[6]
Matrigel Plug Assay in Mice

The Matrigel plug assay is a widely used in vivo model to assess angiogenesis.[14] Matrigel, a basement membrane extract, is mixed with the substance of interest and injected subcutaneously into mice, where it forms a solid plug. This plug becomes vascularized by host endothelial cells, and the extent of this vascularization can be quantified.

This protocol is based on established methodologies for in vivo angiogenesis assessment.[14][15][16]

Materials:

  • Matrigel (growth factor reduced)

  • This compound solution (sterile, various concentrations)

  • Pro-angiogenic factor (e.g., bFGF or VEGF) as a positive control

  • Vehicle control (e.g., sterile PBS)

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude)

  • Ice-cold syringes and needles (27G)

  • Anesthetic for mice

  • Surgical tools for plug excision

  • 4% paraformaldehyde or 10% formalin for fixation

  • Reagents for immunohistochemistry (e.g., anti-CD31 antibody) or hemoglobin assay (e.g., Drabkin's reagent)

Procedure:

  • Preparation of Matrigel Mixture:

    • Thaw Matrigel on ice overnight. Keep all reagents and equipment cold to prevent premature gelation.

    • On ice, mix Matrigel with the desired final concentration of this compound. For a positive control, mix Matrigel with a pro-angiogenic factor. For a negative control, use Matrigel with the vehicle.

  • Subcutaneous Injection:

    • Anesthetize the mice.

    • Inject 0.3-0.5 mL of the Matrigel mixture subcutaneously into the flank of each mouse using a pre-chilled syringe.

  • Incubation Period:

    • Allow the Matrigel plug to solidify and become vascularized for a period of 7-14 days.

  • Plug Excision and Analysis:

    • Euthanize the mice and carefully excise the Matrigel plugs.

    • For Histological Analysis: Fix the plugs in 4% paraformaldehyde, embed in paraffin, and section. Perform immunohistochemistry using an endothelial cell marker such as anti-CD31 to visualize blood vessels. Quantify the microvessel density by counting the number of vessels per high-power field.[14]

    • For Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an indicator of blood vessel formation.

Treatment Group Parameter Measured Expected Outcome with this compound Reference
Vehicle ControlMicrovessel Density (vessels/mm²)Baseline angiogenesis[14]
Pro-angiogenic Factor (e.g., bFGF)Microvessel Density (vessels/mm²)Increased angiogenesis[15]
This compound + Pro-angiogenic FactorMicrovessel Density (vessels/mm²)Reduced angiogenesis compared to pro-angiogenic factor alone[6]
Vehicle ControlHemoglobin Content (µ g/plug )Baseline vascularizationGeneral Protocol
This compoundHemoglobin Content (µ g/plug )Decreased hemoglobin contentGeneral Protocol
Zebrafish (Danio rerio) Model

The zebrafish embryo is an excellent vertebrate model for studying angiogenesis due to its rapid external development, optical transparency, and the availability of transgenic lines with fluorescently labeled vasculature.[17] This allows for real-time imaging and quantification of blood vessel development in a living organism.

This protocol is adapted from standard procedures for high-throughput screening of angiogenic modulators in zebrafish.[18][19][20]

Materials:

  • Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(kdrl:EGFP) or Tg(fli1a:EGFP))

  • Zebrafish breeding tanks

  • E3 embryo medium

  • This compound solution (various concentrations in E3 medium)

  • Vehicle control (e.g., E3 medium with a small percentage of DMSO if used as a solvent)

  • 96-well plates

  • Tricaine (MS-222) for anesthesia

  • Fluorescence stereomicroscope or confocal microscope

  • Image analysis software

Procedure:

  • Embryo Collection and Staging:

    • Set up natural breeding pairs of transgenic zebrafish.

    • Collect embryos and incubate them at 28.5°C in E3 medium.

    • At 24 hours post-fertilization (hpf), select healthy, normally developing embryos.

  • Compound Treatment:

    • Transfer individual embryos into the wells of a 96-well plate containing E3 medium.

    • Add this compound to the wells to achieve the desired final concentrations. Include a vehicle control group.

  • Incubation:

    • Incubate the plate at 28.5°C for 24-48 hours.

  • Imaging and Quantification:

    • At 48-72 hpf, anesthetize the embryos with Tricaine.

    • Mount the embryos laterally on a microscope slide or in an imaging-compatible plate.

    • Acquire fluorescent images of the trunk vasculature, focusing on the intersegmental vessels (ISVs).

    • Quantify angiogenesis by measuring parameters such as the number of complete ISVs, the total length of ISVs, and the number of vessel branch points.[17]

This compound Concentration Parameter Measured Expected Outcome Reference
Vehicle ControlNumber of complete intersegmental vessels (ISVs)Normal ISV development[19][20]
Physiologically relevant concentrations (e.g., 50 µM)Number of complete ISVsSignificant reduction in the number of complete ISVs[7]
Higher concentrationsNumber of complete ISVsDose-dependent inhibition of ISV formation[7]
Vehicle ControlTotal length of ISVs (µm)Normal ISV length[17]
This compoundTotal length of ISVs (µm)Decreased total ISV length[7]

Signaling Pathways and Mechanisms of Action

The effect of this compound on angiogenesis is mediated through multiple and complex signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for the development of targeted therapies.

Overview of Key Signaling Pathways
  • VEGF Signaling: The role of homocysteine in VEGF signaling is debated. Some studies show that homocysteine can inhibit angiogenesis by down-regulating the expression of VEGF receptors (VEGFR1 and VEGFR2).[6][21] Conversely, other research indicates that homocysteine can induce VEGF expression through endoplasmic reticulum (ER) stress and the activation of transcription factor ATF4.[8] This suggests a context-dependent effect, where homocysteine might have opposing actions depending on the cellular environment and concentration.

  • Nitric Oxide (NO) Signaling: Hyperhomocysteinemia is associated with reduced bioavailability of nitric oxide (NO), a key signaling molecule in vasodilation and angiogenesis.[4] Homocysteine can increase the production of reactive oxygen species (ROS), which can quench NO. It can also lead to the accumulation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (eNOS).[6]

  • Cytoskeletal Remodeling: Homocysteine has been shown to disrupt the actin cytoskeleton in endothelial cells.[6] A properly organized cytoskeleton is essential for cell migration, a critical step in angiogenesis.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.

Homocysteine_Angiogenesis_Signaling cluster_Hcy This compound cluster_Cell Endothelial Cell cluster_ROS Oxidative Stress cluster_NO NO Signaling cluster_VEGF_Inhibition VEGF Signaling (Inhibition) cluster_Cytoskeleton Cytoskeleton cluster_ER_Stress ER Stress cluster_Outcome Angiogenic Outcome Hcy This compound ROS ↑ Reactive Oxygen Species (ROS) Hcy->ROS ADMA ↑ ADMA Hcy->ADMA VEGFR1_2 ↓ VEGFR1/2 Expression Hcy->VEGFR1_2 Actin Disrupted Actin Cytoskeleton Hcy->Actin ER Endoplasmic Reticulum Stress Hcy->ER NO ↓ Nitric Oxide (NO) Bioavailability ROS->NO quenches eNOS eNOS ADMA->eNOS inhibits eNOS->NO Angiogenesis Inhibited Angiogenesis NO->Angiogenesis promotes Proliferation ↓ Endothelial Cell Proliferation VEGFR1_2->Proliferation Migration ↓ Endothelial Cell Migration Actin->Migration ATF4 ↑ ATF4 ER->ATF4 VEGF_exp ↑ VEGF Expression ATF4->VEGF_exp VEGF_exp->Angiogenesis promotes (conflicting report) Migration->Angiogenesis Proliferation->Angiogenesis CAM_Assay_Workflow start Start incubate_eggs Incubate Fertilized Eggs (3 days) start->incubate_eggs ex_ovo_culture Transfer to Ex-ovo Culture incubate_eggs->ex_ovo_culture incubate_embryo Incubate Embryo (to day 8) ex_ovo_culture->incubate_embryo apply_treatment Apply Filter Disk with This compound or Vehicle incubate_embryo->apply_treatment incubate_cam Incubate CAM (48 hours) apply_treatment->incubate_cam image_cam Image CAM incubate_cam->image_cam quantify Quantify Angiogenesis (Branch Points, Avascular Zone) image_cam->quantify end End quantify->end Matrigel_Plug_Workflow start Start prepare_matrigel Prepare Matrigel Mixture (on ice) start->prepare_matrigel inject_mice Subcutaneous Injection into Mice prepare_matrigel->inject_mice incubation Incubation Period (7-14 days) inject_mice->incubation excise_plug Excise Matrigel Plug incubation->excise_plug analysis Analysis excise_plug->analysis histology Histology (CD31 staining) & Quantification analysis->histology hemoglobin_assay Hemoglobin Assay analysis->hemoglobin_assay end End histology->end hemoglobin_assay->end Zebrafish_Angiogenesis_Workflow start Start collect_embryos Collect Transgenic Zebrafish Embryos start->collect_embryos stage_embryos Stage Embryos (24 hpf) collect_embryos->stage_embryos treat_embryos Treat with this compound in 96-well plate stage_embryos->treat_embryos incubate Incubate (24-48 hours) treat_embryos->incubate image_vasculature Image Trunk Vasculature incubate->image_vasculature quantify Quantify Angiogenesis (ISV number, length) image_vasculature->quantify end End quantify->end

References

Application Notes and Protocols: DL-Homocysteine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-Homocysteine as a tool in neuroscience research. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are increasingly recognized as a risk factor for a variety of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[1][2][3] this compound is widely used in in vitro and in vivo models to mimic the neurotoxic effects of hyperhomocysteinemia and to elucidate the underlying molecular mechanisms.

The primary mechanisms of this compound-induced neurotoxicity involve excitotoxicity mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, the induction of oxidative stress, and the triggering of apoptotic cell death pathways.[4][5][6] This document provides detailed protocols for utilizing this compound to study these phenomena in neuronal models, along with quantitative data from key studies and visualizations of the relevant signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound in different experimental settings.

Table 1: Neurotoxic Effects of this compound on Neuronal Cells

Cell TypeThis compound ConcentrationDuration of ExposureObserved EffectReference
Rat Retinal Ganglion Cells50 µMNot specified59.67 ± 4.89% ganglion cell death[7][8]
Rat Hippocampal Neurons0.5 µM - 250 µMNot specifiedDose-dependent increase in apoptosis[6]
Rat Cerebrocortical Cultures10 µM - 1 mM6 daysDose-dependent neurotoxicity[9]
SH-SY5Y (neuronal-like)~20 µM5 days35% loss of cell viability[10]
Human Glial Cells~50 µMNot specifiedCell death[11]

Table 2: Effects of this compound on NMDA Receptor Activation and Intracellular Calcium

Cell TypeThis compound ConcentrationCo-agonistObserved EffectReference
Rat Cortical Neurons5 mM1 µM Glycine (B1666218)97 ± 13 nM increase in intracellular Ca2+[9]
Rat Retinal Ganglion Cells50 µM100 µM Glycine~7-fold elevation in intracellular calcium[7][8]
Rat Cortical Neurons10-100 µMElevated GlycineExcessive Ca2+ influx[4]

Table 3: Induction of Oxidative Stress by this compound

Model SystemThis compound ConcentrationDuration of ExposureObserved EffectReference
Rat Hippocampal Slices30-100 µM1 hourIncreased reactive oxygen species (ROS)[12]
Rat Hippocampus (in vitro)10-500 µMNot specifiedSignificant increase in lipid peroxidation (TBARS)[13]
SH-SY5Y (neuronal-like)~20 µM5 daysFour-fold increase in ROS levels[10]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the application of this compound in neuroscience research.

DL_Homocysteine_Neurotoxicity_Pathway DL_Hcy This compound NMDAR NMDA Receptor DL_Hcy->NMDAR Agonist ROS Reactive Oxygen Species (ROS) DL_Hcy->ROS Directly generates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Activation Ca_Influx->ROS Induces Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Contributes to ROS->Mito_Dys Causes Caspase Caspase Activation Mito_Dys->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Leads to

This compound induced neurotoxicity signaling pathway.

Experimental_Workflow_Neurotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Primary Neuronal Culture or Neuronal Cell Line Plate Plate cells and allow to adhere/differentiate Culture->Plate Prepare_Hcy Prepare this compound solution in media Plate->Prepare_Hcy Treat Treat cells with desired concentration of DL-Hcy Prepare_Hcy->Treat Incubate Incubate for specific duration Treat->Incubate Viability Assess Cell Viability (e.g., MTT, LDH assay) Incubate->Viability Apoptosis Detect Apoptosis (e.g., TUNEL, Caspase assay) Incubate->Apoptosis Oxidative_Stress Measure Oxidative Stress (e.g., ROS dyes) Incubate->Oxidative_Stress

General workflow for assessing this compound neurotoxicity.

Experimental Protocols

Protocol 1: Induction of Neurotoxicity in Primary Cortical Neurons

This protocol describes how to induce neurotoxicity in primary cortical neurons using this compound.

Materials:

  • Primary cortical neurons (prepared from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound (Sigma-Aldrich)

  • Sterile phosphate-buffered saline (PBS)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

Procedure:

  • Cell Culture:

    • Isolate cortical neurons from E18 rat embryos and plate them on poly-D-lysine coated 24-well plates at a density of 2 x 10^5 cells/well.

    • Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified atmosphere of 5% CO2.

    • Allow the neurons to mature for 7-10 days in vitro before treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

    • Carefully remove the old medium from the cultured neurons and replace it with the medium containing this compound.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Assessment of Neurotoxicity:

    • After the incubation period, collect the culture supernatant.

    • Measure the amount of LDH released into the medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.

    • Calculate the percentage of cytotoxicity as: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Protocol 2: Measurement of Intracellular Calcium Influx

This protocol details the measurement of intracellular calcium changes in response to this compound treatment using a fluorescent calcium indicator.

Materials:

  • Primary neurons or a suitable neuronal cell line

  • Culture medium

  • This compound

  • Glycine

  • Fluo-4 AM calcium indicator (Thermo Fisher Scientific)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Pluronic F-127

  • Fluorescence microscope with an appropriate filter set

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate neurons on glass-bottom dishes suitable for microscopy.

    • On the day of the experiment, prepare a loading solution containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.

  • This compound Stimulation and Imaging:

    • Mount the dish on the fluorescence microscope.

    • Acquire a baseline fluorescence image.

    • Prepare a stimulation solution of this compound (e.g., 5 mM) and glycine (e.g., 1 µM) in HBSS.

    • Add the stimulation solution to the cells while continuously recording fluorescence images every 5-10 seconds.

    • Continue imaging for several minutes to capture the peak and subsequent decline in calcium levels.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the mean fluorescence intensity within each ROI over time.

    • Normalize the fluorescence intensity (F) to the baseline fluorescence (F0) to obtain the fluorescence ratio (F/F0).

    • Plot the F/F0 ratio over time to visualize the calcium transient.

Protocol 3: Detection of Apoptosis using TUNEL Assay

This protocol provides a method for detecting DNA fragmentation, a hallmark of apoptosis, in neurons treated with this compound using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay.

Materials:

  • Neuronal cells cultured on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.25% Triton X-100 in PBS)

  • In Situ Cell Death Detection Kit, Fluorescein (Roche) or similar TUNEL assay kit

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment and Fixation:

    • Treat neuronal cells with this compound as described in Protocol 1.

    • After treatment, wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and TUNEL Staining:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes on ice.

    • Wash the cells twice with PBS.

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mixing the enzyme solution with the label solution).

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

    • Wash the cells three times with PBS.

  • Counterstaining and Imaging:

    • Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show green fluorescence in the nuclei, while all nuclei will be stained blue with DAPI.

  • Quantification:

    • Count the number of TUNEL-positive nuclei and the total number of DAPI-stained nuclei in several random fields.

    • Calculate the apoptotic index as (Number of TUNEL-positive cells / Total number of cells) * 100.

References

Application Notes and Protocols: DL-Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of DL-Homocysteine thiolactone (HcyT), including its preparation, experimental applications, and relevant biological pathways. The detailed protocols and data presented herein are intended to facilitate further research and development in areas such as cardiovascular disease, metabolic disorders, and neurobiology.

I. Introduction and Background

This compound thiolactone hydrochloride (CAS No: 6038-19-3) is a cyclic thioester of the amino acid homocysteine.[1] In biological systems, it is primarily formed as a byproduct of an error-editing mechanism by methionyl-tRNA synthetase (MetRS), which prevents the misincorporation of homocysteine into proteins.[2][3][4] However, elevated levels of homocysteine can lead to increased production of HcyT, a highly reactive molecule that can acylate protein lysine (B10760008) residues (N-homocysteinylation).[3][4][5] This post-translational modification can lead to protein damage, aggregation, and induction of oxidative stress, implicating HcyT in the pathophysiology of various diseases.[5][6][7]

Its reactivity also makes it a versatile building block in bioorganic and medicinal chemistry for applications such as drug delivery and the development of multimodal imaging probes.[8][9]

II. Preparation and Synthesis

This compound thiolactone hydrochloride can be synthesized through several chemical routes. Below are protocols for common laboratory-scale synthesis methods.

Protocol 1: Synthesis from DL-Methionine via Sodium Reduction

This method involves the demethylation of DL-methionine using a strong reducing agent in liquid ammonia (B1221849).

Materials:

  • DL-Methionine

  • Dry liquid ammonia

  • Sodium metal, chopped

  • Ammonium (B1175870) chloride

  • Concentrated hydrochloric acid (HCl)

  • Cation exchange resin

  • Dry ice-acetonitrile bath

  • Three-necked flask or cryogenic autoclave

Procedure:

  • Pre-cool a 3-liter three-necked flask or cryogenic autoclave to -40°C using a dry ice-acetonitrile bath.[10][11]

  • Add 100 g of DL-methionine to the cooled reactor.[10]

  • Slowly introduce dry ammonia gas until the DL-methionine is completely dissolved in the condensed liquid ammonia.[10][11]

  • While maintaining the temperature between -35°C and -40°C, add 60 g of chopped sodium metal in batches.[10] Monitor the reaction progress using liquid chromatography.

  • Upon completion, quench the reaction by adding ammonium chloride to neutralize any excess sodium metal.[10]

  • Allow the reaction mixture to warm to room temperature, permitting the ammonia to evaporate completely. This can be done in a well-ventilated fume hood.

  • The resulting solid is a mixture of this compound sodium salt, sodium chloride, and ammonium chloride. Dissolve this solid in water.

  • Pass the aqueous solution through a cation exchange resin to remove sodium ions.[10]

  • Adjust the pH of the eluate to 1 with concentrated HCl.[10]

  • Concentrate the acidic solution under vacuum. The cyclization of homocysteine to its thiolactone form occurs under these acidic conditions.[11]

  • The resulting product, this compound thiolactone hydrochloride, can be further purified by recrystallization. This method yields approximately 81 g (79% yield).[10]

Protocol 2: Synthesis from 2-Methyl-4-chlorobutyryl Chloride

This patented method offers an alternative route with high yield, suitable for larger-scale production.[12]

Materials:

  • 2-Methyl-4-chlorobutyryl chloride

  • Iodine

  • Ammonia water (25%)

  • Reaction vessel with temperature and pressure control

Procedure:

  • Synthesize the intermediate from 2-methyl-4-chlorobutyryl chloride as described in the patent literature.[12]

  • Distill the intermediate and collect the distillate.

  • Transfer the distillate to a reaction kettle and heat to 65°C.

  • Sequentially add 507.6 g of iodine and 385 ml of 25% ammonia water.[10]

  • Maintain the temperature at 65°C and a pressure of 0.6 MPa for 1 hour.[10]

  • Reduce the pressure to atmospheric pressure.

  • Recrystallize the resulting product from water to obtain pure this compound thiolactone hydrochloride.[10] This method has a reported purity of 99.756% and a yield of 94.95%.[10]

III. Biological and Experimental Use

HcyT is widely used in experimental models to investigate the pathological effects of hyperhomocysteinemia.

Key Applications:
  • Cardiovascular Research: To study the effects of homocysteinylation on cardiac contractility, coronary flow, and oxidative stress.[6][13]

  • Metabolic Disease Research: To investigate the impairment of insulin (B600854) signaling and the induction of insulin resistance.[7]

  • Neurobiology: To model neurotoxic effects, including epileptogenic activity and its potential role in neurodegenerative diseases like Alzheimer's.[6]

  • Drug Development: As a chemical intermediate for conjugating drugs to carrier proteins like human serum albumin (HSA) for targeted delivery.[9]

IV. Experimental Protocols

Protocol 3: Investigating HcyT Effects on Insulin Signaling in Cell Culture

This protocol describes how to treat a cell line (e.g., HTC rat hepatoma cells) to study the impact of HcyT on insulin-stimulated signaling pathways.[7]

Materials:

  • HTC rat hepatoma cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound thiolactone hydrochloride (HcyT)

  • Glutathione (B108866) (GSH)

  • Human insulin

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibodies (e.g., anti-p-IR, anti-p-IRS-1, anti-p-PI3K, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Culture: Culture HTC cells in complete medium until they reach 80-90% confluency.

  • Serum Starvation: Before treatment, starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

  • Pre-treatment (Optional): To test the protective effect of antioxidants, pre-incubate a subset of cells with 250 µM GSH for 5 minutes.[7]

  • HcyT Treatment: Treat the cells with 50 µM HcyT for 10 minutes.[7] Include a vehicle-treated control group.

  • Insulin Stimulation: Challenge the cells with 100 nM human insulin for 5-10 minutes to stimulate the insulin signaling pathway.

  • Cell Lysis: Immediately wash the cells twice with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein samples and prepare them for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated signaling proteins (e.g., p-IR, p-IRS-1) and a loading control (e.g., Actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein or loading control. Compare the results between control, HcyT-treated, and HcyT+GSH-treated groups.

Protocol 4: Isolated Heart Perfusion (Langendorff) to Assess Cardiotoxicity

This ex vivo protocol is used to measure the direct effects of HcyT on heart function and oxidative stress.[13]

Materials:

  • Isolated rat heart perfusion system (Langendorff apparatus)

  • Krebs-Henseleit perfusion buffer

  • This compound thiolactone hydrochloride (HcyT)

  • Pharmacological inhibitors (optional, e.g., L-NAME, DL-PAG, PPR IX)[13]

  • Assay kits for oxidative stress markers (TBARS, H₂O₂, O₂⁻)

  • Data acquisition system to measure cardiac parameters

Procedure:

  • Heart Isolation: Anesthetize a rat and rapidly excise the heart.

  • Langendorff Perfusion: Mount the aorta on the Langendorff apparatus cannula and begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

  • Stabilization: Allow the heart to stabilize for a 20-minute period.

  • Baseline Measurement: Record baseline cardiac parameters, including left ventricular systolic pressure (LVSP), diastolic left ventricular pressure (DLVP), heart rate (HR), coronary flow (CF), and the maximum rate of pressure development (dp/dt max).

  • HcyT Administration: Perfuse the heart with buffer containing 10 µM DL-HcyT.[13] If investigating signaling pathways, co-perfuse with relevant inhibitors like L-NAME (30 µM), DL-PAG (10 µM), or PPR IX (10 µM).[13]

  • Experimental Measurement: Continuously record all cardiac parameters throughout the administration period.

  • Coronary Effluent Collection: Collect the coronary effluent at the end of the experiment to measure oxidative stress markers.

  • Biochemical Analysis: Use appropriate assay kits to quantify the levels of thiobarbituric acid reactive substances (TBARS), hydrogen peroxide (H₂O₂), and superoxide (B77818) anion (O₂⁻) in the effluent.

  • Data Analysis: Compare the cardiac parameters and oxidative stress markers before and after HcyT administration, and between different treatment groups.

V. Data Presentation

Table 1: Effects of DL-HcyT on Myocardial Function in Isolated Rat Hearts

This table summarizes the reported effects of 10 µM DL-HcyT, alone and in combination with various inhibitors, on key cardiac performance indicators.[13]

Treatment Groupdp/dt max (Rate of Contraction)SLVP (Systolic Pressure)CF (Coronary Flow)DLVP (Diastolic Pressure)
DL-HcyT Alone ↓ Significant Decrease↓ Significant Decrease↓ Significant DecreaseNo Change
DL-HcyT + L-NAME No Significant ChangeNo Significant Change↓ Significant DecreaseNo Significant Change
DL-HcyT + DL-PAG ↑ Significant IncreaseNo Significant Change↓ Significant Decrease↓ Significant Decrease
DL-HcyT + PPR IX ↓ Significant Decrease↓ Significant Decrease↓ Significant DecreaseNo Significant Change

Data derived from Zivkovic et al., BioMed Research International, 2013.[13]

Table 2: Effects of DL-HcyT on Oxidative Stress Markers in Isolated Rat Hearts

This table shows the impact of 10 µM DL-HcyT on the production of reactive oxygen species in the coronary effluent.[13][14]

Treatment GroupO₂⁻ (Superoxide Anion)H₂O₂ (Hydrogen Peroxide)TBARS (Lipid Peroxidation)
DL-HcyT Alone No ChangeNo ChangeNo Change
DL-HcyT + L-NAME ↓ Significant Decrease↓ Significant Decrease↓ Significant Decrease
DL-HcyT + DL-PAG No Significant ChangeNo Significant Change↓ Significant Decrease
DL-HcyT + PPR IX No Significant ChangeNo Significant Change↓ Significant Decrease

Data derived from Zivkovic et al., BioMed Research International, 2013.[13][14]

VI. Signaling Pathways and Visualizations

Homocysteine Metabolism and HcyT Formation

Homocysteine is a critical intermediate in methionine metabolism. Under normal conditions, it is either remethylated back to methionine or converted to cysteine via the transsulfuration pathway. HcyT is formed when methionyl-tRNA synthetase mistakenly activates homocysteine and then edits this error.[5]

Homocysteine_Metabolism Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (CH3 donation) Hcy Homocysteine (Hcy) SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase (B12, Folate) Cystathionine Cystathionine Hcy->Cystathionine CBS (B6) MetRS Methionyl-tRNA Synthetase (MetRS) Error Editing Hcy->MetRS Cysteine Cysteine Cystathionine->Cysteine CSE (B6) HcyT Homocysteine Thiolactone (HcyT) Protein Protein Damage (N-homocysteinylation) HcyT->Protein Acylation of Lysine Residues MetRS->HcyT ATP -> AMP + PPi

Caption: Metabolic pathways of homocysteine, highlighting the formation of HcyT.

HcyT-Induced Impairment of Insulin Signaling

HcyT induces oxidative stress, which leads to the inhibition of key tyrosine phosphorylation events in the insulin signaling cascade, ultimately causing insulin resistance.[7]

Insulin_Signaling_Inhibition HcyT Homocysteine Thiolactone (HcyT) ROS Oxidative Stress (ROS) HcyT->ROS pIR p-IR (Active) ROS->pIR Inhibits pIRS1 p-IRS-1 ROS->pIRS1 Inhibits Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 IRS1->pIRS1 Phosphorylation PI3K PI3K pIRS1->PI3K pPI3K Active PI3K PI3K->pPI3K Activation Glycogen Glycogen Synthesis pPI3K->Glycogen Downstream Signaling GSH Glutathione (GSH) GSH->ROS Quenches

Caption: HcyT impairs insulin signaling via oxidative stress.

Experimental Workflow for Cell-Based Assays

This diagram outlines the typical steps for investigating the cellular effects of this compound thiolactone.

Experimental_Workflow A 1. Cell Culture (e.g., HTC cells) B 2. Treatment - Vehicle Control - HcyT - HcyT + Inhibitor/Protectant A->B C 3. Stimulation (e.g., Insulin) B->C D 4. Sample Collection (Cell Lysate / Media) C->D E 5. Downstream Analysis D->E F Western Blot (Protein Phosphorylation) E->F G Enzyme Activity Assay (e.g., PI3K assay) E->G H Metabolic Assay (e.g., Glycogen Synthesis) E->H I HPLC (Metabolite levels) E->I

Caption: General workflow for studying the effects of HcyT in cell culture.

References

Troubleshooting & Optimization

DL-Homocysteine sample stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of DL-homocysteine samples. Adhering to proper sample handling protocols is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in ensuring this compound sample stability?

The main challenge is the continuous in vitro production and release of homocysteine from red blood cells in whole blood after collection.[1][2][3][4] This process can lead to an artificial increase in homocysteine concentrations, with levels rising by approximately 1 µmol/L per hour (or about 10% per hour) in unseparated samples stored at room temperature.[1][5][6] Therefore, prompt processing of blood samples is crucial for accurate measurement.

Q2: What are the recommended sample types for homocysteine measurement?

Both serum and plasma are acceptable for homocysteine measurement.[4][7][8] However, plasma is often preferred. Commonly used anticoagulants for plasma collection include EDTA (purple top), lithium heparin (green top), and sodium citrate (B86180).[1][5][7][9] It is important to note that serum samples may take longer to clot when placed on ice, which could potentially reduce the final serum volume.[10]

Q3: How should blood samples be handled immediately after collection?

To prevent the artificial increase of homocysteine, blood samples must be processed promptly. The recommended procedure is to place the collection tubes on ice immediately after the blood draw and centrifuge them within one hour.[2][3][5][7][11] If immediate centrifugation is not possible, keeping the whole blood sample on ice can maintain stability for at least three hours.[2]

Q4: What are the optimal storage conditions for separated plasma or serum?

Once the plasma or serum has been separated from the blood cells, its stability is significantly improved. The following table summarizes the stability of homocysteine in separated samples under different storage conditions.

Table 1: Stability of Separated Plasma/Serum Homocysteine Samples

Storage TemperatureDuration of Stability
Room Temperature (15-25°C)Up to 4 days[6]
Refrigerated (2-8°C)Up to 14 days[10], with some sources indicating up to 1 month[7] or 4 weeks[6]
Frozen (-20°C or lower)Up to 10 months[6][7], with some indicating at least 30 days[10]

Q5: Are there any special collection tubes that can enhance homocysteine stability?

Yes, specialized collection tubes containing additives like 3-deazaadenosine (B1664127) (3DA) or a combination of EDTA and sodium fluoride (B91410) (NaF) are available.[3][12][13] These additives inhibit the in vitro production of homocysteine. For instance, blood collected in tubes containing EDTA and 3DA and stored at 2-8°C has been shown to be stable for up to 72 hours.[12][13] Acidic citrate has also been reported to stabilize homocysteine levels at room temperature for up to 6 hours.[3]

Experimental Protocols

Standard Blood Collection and Processing Protocol for Homocysteine Analysis:

  • Patient Preparation: It is preferable for the patient to be fasting prior to blood collection.[7][11]

  • Blood Draw: Collect whole blood into an appropriate collection tube (e.g., EDTA, lithium heparin, or serum separator tube). Ensure the tube is filled to at least half its capacity to avoid a negative bias.[1]

  • Immediate Cooling: Place the collected blood tube on ice immediately.[2][11]

  • Centrifugation: Within one hour of collection, centrifuge the blood sample according to the tube manufacturer's instructions to separate the plasma or serum from the blood cells.[1][7][11]

  • Aliquoting: Carefully transfer the supernatant (plasma or serum) into a clean, labeled transport tube.[7]

  • Storage: Store the separated plasma or serum at the appropriate temperature based on the expected analysis timeline (see Table 1). For long-term storage, freezing at -20°C or lower is recommended.[6][7][10]

Troubleshooting Guide

Issue 1: Higher than expected homocysteine levels.

  • Potential Cause: Delayed processing of the whole blood sample. If the blood was left at room temperature for an extended period before centrifugation, homocysteine levels will be artificially elevated.[1][5][6]

  • Solution: Ensure that future samples are placed on ice immediately after collection and centrifuged within one hour.[2][7][11]

  • Potential Cause: Certain medications or clinical conditions in the patient can elevate in vivo homocysteine levels. These include methotrexate, carbamazepine, phenytoin, and nitrous oxide, as well as conditions like renal disease and folate deficiency.[1][11]

  • Solution: Review the patient's clinical history and medication list.

Issue 2: Lower than expected homocysteine levels.

  • Potential Cause: The collection tube was not sufficiently filled with blood, which can lead to a negative bias.[1]

  • Solution: Ensure proper blood draw volume in subsequent collections.

  • Potential Cause: The patient was undergoing treatment with certain anticoagulants, such as enoxaparin, which has been shown to reduce plasma homocysteine concentrations.[14]

  • Solution: Review the patient's medication history for any interfering substances.

Issue 3: Inconsistent results between samples.

  • Potential Cause: Variability in sample handling and processing times between different collection points or on different days.

  • Solution: Standardize the sample collection and processing protocol across all experiments. This includes consistent timing for centrifugation and separation.

Visual Guides

G cluster_collection Sample Collection cluster_processing Immediate Processing cluster_storage Storage A Collect whole blood (EDTA, Heparin, or Serum tube) B Place on ice immediately A->B Crucial Step C Centrifuge within 1 hour B->C D Separate plasma/serum C->D E Short-term (≤ 4 days) Store at 15-25°C D->E Select based on analysis timeline F Mid-term (≤ 14 days) Store at 2-8°C D->F Select based on analysis timeline G Long-term (≤ 10 months) Store at -20°C D->G Select based on analysis timeline

Caption: Recommended workflow for this compound sample handling.

G start Unexpected Homocysteine Result q1 Result higher than expected? start->q1 q2 Sample placed on ice immediately after collection? q1->q2 Yes q5 Collection tube filled sufficiently? q1->q5 No q3 Centrifuged within 1 hour? q2->q3 Yes ans1 Likely cause: Delayed processing at RT q2->ans1 No q4 Patient on interfering medications (e.g., methotrexate)? q3->q4 Yes ans2 Likely cause: Delayed centrifugation q3->ans2 No ans3 Possible cause: In vivo effects q4->ans3 Yes end Review protocol and patient history q4->end No q6 Patient on medications that lower Hcy (e.g., enoxaparin)? q5->q6 Yes ans4 Likely cause: Insufficient sample volume q5->ans4 No ans5 Possible cause: Drug interference q6->ans5 Yes q6->end No ans1->end ans2->end ans3->end ans4->end ans5->end

Caption: Troubleshooting decision tree for homocysteine results.

References

Technical Support Center: Accurate DL-Homocysteine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and ensure accurate DL-homocysteine measurement in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of falsely elevated homocysteine levels in blood samples?

A1: The most significant pre-analytical error leading to falsely elevated homocysteine is the continued production and release of homocysteine from blood cells, particularly erythrocytes, in the sample after collection.[1][2] If plasma or serum is not separated from the blood cells promptly, homocysteine concentrations can artificially increase by approximately 10-14% per hour at ambient temperature.[1][3][4]

Q2: What is the recommended procedure for blood sample collection and handling to prevent artificial increases in homocysteine?

A2: To minimize pre-analytical errors, it is crucial to follow a standardized procedure. The recommended best practice is to place the blood sample on ice immediately after collection and centrifuge it within one hour to separate the plasma or serum from the blood cells.[1][4][5] If immediate centrifugation is not possible, keeping the sample on ice can inhibit the artificial increase for at least four hours.[2]

Q3: Should I use serum or plasma for homocysteine measurement?

A3: While both serum and plasma can be used, some studies strongly advocate for the use of plasma specimens (collected in EDTA or lithium heparin tubes) that are immediately placed on ice and centrifuged.[1][5] It is recommended to consistently use the same type of anticoagulant for all samples within a study to avoid variability.[6] One institution has shifted to requiring a serum separator tube (SST), with the stipulation that the specimen must be spun within one hour of collection.[7]

Q4: How should I store plasma/serum samples for homocysteine analysis?

A4: Once separated from the cells, homocysteine in plasma or serum is relatively stable.[2] Recommended storage conditions are as follows:

Storage TemperatureDuration
Ambient (15-25°C)Up to 4 days[5][7]
Refrigerated (2-8°C)Up to 4 weeks[4][7]
Frozen (-20°C)Up to 10 months[5][7]

Q5: Are there any dietary or lifestyle factors that can affect homocysteine levels?

A5: Yes, several factors can influence in-vivo homocysteine concentrations. It is advisable for subjects to fast for 8-12 hours before blood collection, as a high-protein meal can cause a temporary increase in homocysteine levels.[8][9] Other factors that can elevate homocysteine include smoking, high caffeine (B1668208) intake, and certain medications.[10][11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Unexpectedly High Homocysteine Results Delayed sample processing: The blood sample was left at room temperature for an extended period before centrifugation.[1][3]Immediately place blood samples on ice after collection and centrifuge within one hour.[1][5] If a delay is unavoidable, use collection tubes containing stabilizers like acidic citrate.[12]
Improper storage: The whole blood sample was not refrigerated or placed on ice.Follow the recommended sample handling protocol strictly. For transportation from external sites, ensure samples are kept on ice.
Patient-related factors: The patient did not fast before the blood draw or is taking medications known to interfere with homocysteine metabolism (e.g., methotrexate, phenytoin).[8][13]Ensure patients are properly instructed on fasting requirements. Review patient's medication history for potential interferences.
High Variability Between Replicate Samples Inconsistent sample handling: Different samples were processed with varying delays or at different temperatures.Standardize the sample collection and processing workflow for all samples in the study.
Analytical instrument imprecision: The analytical method used may have high coefficients of variation (CV).Check the performance characteristics of your assay. For instance, some enzyme immunoassays (EIA) have shown higher CVs compared to fluorescence polarization immunoassay (FPIA) or HPLC methods.[14]
Poor Correlation with Other Biomarkers Sample integrity issues: Hemolysis, icterus, or lipemia may be interfering with the assay.Visually inspect samples for these interferences. Refer to the table below for interference thresholds of different analytical methods.
Cross-reactivity: The assay may have cross-reactivity with other thiol-containing compounds like cysteine.[13]Review the specificity of the analytical method being used. Some enzymatic assays may show interference from elevated levels of L-cysteine.[13]

Quantitative Data Summary

Table 1: Impact of Delayed Sample Processing on Homocysteine Concentration

ConditionRate of IncreaseReference
Whole blood at ambient temperature~10-14% per hour[1][3]
Whole blood at ambient temperature41.9% in 3 hours[1]
Whole blood at ambient temperature38% after 6 hours[12]
Whole blood on iceMinimal increase for at least 4 hours[2]

Table 2: Analytical Interference Thresholds for Selected Homocysteine Assays (Concentrations at which >10% interference was observed)

MethodHemolysis (Hemoglobin, g/L)Icterus (Bilirubin, mg/L)Lipemia (Triglycerides, g/L)Reference
ADVIA Centaur1245364[15]
ARCHITECT i2000SR16453-[15]
AxSYM-218-[15]
Catch-45316[15]
Diazyme-45317[15]
IMMULITE 2000-45322[15]

Note: Data is illustrative and may vary based on specific assay reagents and instrument calibration. Always refer to the manufacturer's instructions for your specific assay.

Experimental Protocols

Protocol 1: Optimal Blood Sample Collection and Processing for Homocysteine Measurement

  • Patient Preparation: Instruct the subject to fast for 8-12 hours prior to blood collection.[9][16]

  • Blood Collection:

    • Draw blood into an EDTA (purple top) or lithium heparin (green top) tube.[5]

    • Alternatively, use a serum separator tube (SST).[7]

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Immediate Post-Collection Handling:

    • Place the collected blood tube in an ice-water bath immediately.[4]

  • Centrifugation:

    • Within one hour of collection, centrifuge the sample according to the tube manufacturer's recommendations (e.g., 1500 x g for 10 minutes at 4°C).[1]

  • Plasma/Serum Separation:

    • Carefully aspirate the supernatant (plasma or serum) without disturbing the cell layer.

    • Transfer the plasma or serum to a clean, labeled polypropylene (B1209903) tube.

  • Storage:

    • If the analysis is to be performed within 48 hours, store the sample at 2-8°C.[8]

    • For long-term storage, freeze the sample at -20°C or lower.[5]

Visualizations

ExperimentalWorkflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical & Post-Analytical Phase Patient Patient Preparation (Fasting 8-12h) Collection Blood Collection (EDTA or SST tube) Patient->Collection Handling Immediate Handling (Place on ice) Collection->Handling crit1 Critical Step: Minimize time at room temp. Centrifugation Centrifugation (<1 hour at 4°C) Handling->Centrifugation Separation Plasma/Serum Separation Centrifugation->Separation crit2 Critical Step: Prompt separation of plasma/serum. Storage Sample Storage (Refrigerated or Frozen) Separation->Storage Analysis Homocysteine Measurement (e.g., HPLC, Immunoassay) Storage->Analysis Data Data Interpretation Analysis->Data

Caption: Recommended workflow for accurate homocysteine measurement.

ArtifactFormation cluster_causes Causes of Artifacts cluster_consequence Consequence DelayedProcessing Delayed Processing (>1 hour at RT) FalselyElevated Falsely Elevated Homocysteine Result DelayedProcessing->FalselyElevated Hcy release from cells ImproperTemp Improper Temperature (No ice/refrigeration) ImproperTemp->FalselyElevated Accelerated Hcy release NonFasting Non-Fasting Patient NonFasting->FalselyElevated Postprandial increase InterferingSubstances Interfering Substances (e.g., certain drugs) InterferingSubstances->FalselyElevated Metabolic interference

Caption: Factors leading to artifactually high homocysteine results.

References

Improving sensitivity of DL-Homocysteine detection in low concentration samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of DL-Homocysteine, with a focus on improving sensitivity in low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The most common methods for this compound (Hcy) detection include High-Performance Liquid Chromatography (HPLC), immunoassays, and enzymatic assays.[1][2][3][4][5] HPLC, particularly with fluorometric or mass spectrometry detection, is often considered a reference method due to its high sensitivity and specificity.[1][3][4] Immunoassays such as ELISA, Chemiluminescence Immunoassay (CLIA), and Fluorescence Polarization Immunoassay (FPIA) are also widely used for their suitability in routine clinical laboratories.[2][3][5] Enzymatic assays, which often involve the conversion of Hcy to a detectable product like hydrogen sulfide (B99878) (H₂S), offer high selectivity.[1][6][7]

Q2: What are the main challenges in detecting low concentrations of this compound?

A2: The primary challenges in detecting low concentrations of Hcy are interference from structurally similar molecules, especially cysteine (Cys) and glutathione (B108866) (GSH), and the inherent low abundance of Hcy in some biological samples.[8][9][10] Cysteine concentrations in plasma can be 20-30 times higher than that of homocysteine, leading to potential cross-reactivity in less specific assays.[11] Additionally, sample handling and preparation are critical, as improper procedures can lead to falsely elevated Hcy levels.[4][12]

Q3: How can I improve the sensitivity of my this compound assay?

A3: To improve sensitivity, consider the following strategies:

  • Optimize Sample Preparation: Proper sample collection and immediate centrifugation are crucial to prevent the release of Hcy from blood cells, which can artificially increase its concentration.[4][12][13] Using reducing agents like dithiothreitol (B142953) (DTT) or tris-(2-carboxyethyl)-phosphine (TCEP) helps to break disulfide bonds and measure total homocysteine (tHcy).[14][15]

  • Choose a High-Sensitivity Assay: HPLC with fluorescence detection or mass spectrometry (LC-MS/MS) generally offers the highest sensitivity and is considered a gold standard.[1][4] Enzymatic assays utilizing specific enzymes like recombinant homocysteine α,γ-lyase (rHCYase) can also provide high sensitivity and selectivity.[6][7]

  • Utilize Signal Amplification Techniques: Some modern methods employ signal amplification strategies, such as using gold nanoparticles as nanosensors, which can achieve very low detection limits.[10][16]

  • Minimize Interference: Methods that can effectively discriminate Hcy from Cys are essential. Some novel probes and biosensors are being developed for this purpose.[9][10][17]

Q4: What is the normal concentration range for Homocysteine in human plasma?

A4: Normal plasma homocysteine concentrations are typically in the range of 5 to 15 µmol/L.[10][18] Levels above 15 µmol/L are often considered elevated (hyperhomocysteinemia) and are associated with an increased risk of cardiovascular diseases.[18][19] Conversely, very low levels (below 5 µmol/L) may indicate issues such as malnutrition or over-supplementation with B vitamins.[20]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal Degraded Reagents: Improper storage of standards, antibodies, or enzymes.Store all kit components at the recommended temperatures.[21] Prepare fresh reagents and working solutions before each assay.
Insufficient Sample Concentration: The homocysteine level in the sample is below the detection limit of the assay.Concentrate the sample if possible, or switch to a more sensitive detection method like HPLC-fluorescence or LC-MS/MS.[1]
Improper Sample Preparation: Incomplete reduction of disulfide-bound homocysteine.Ensure the reducing agent (e.g., DTT, TCEP) is active and used at the correct concentration and incubation time to release all bound homocysteine.[14][15]
High Background Signal Cross-reactivity: Interference from other thiols like cysteine.[8][9]Use a more specific assay, such as one employing a highly selective enzyme or chromatographic separation to distinguish homocysteine from other thiols.[6][7][17]
Contaminated Reagents or Buffers: Presence of interfering substances in the assay reagents.Use high-purity water and reagents. Prepare fresh buffers and filter them if necessary.
Non-specific Binding (Immunoassays): The antibody is binding to other molecules in the sample matrix.Optimize blocking steps and washing procedures. Consider using a different antibody or assay format.
Poor Reproducibility Inconsistent Pipetting: Inaccurate or inconsistent volumes of samples, standards, or reagents.Calibrate micropipettes regularly. Use proper pipetting techniques to ensure accuracy and precision.
Variable Incubation Times or Temperatures: Fluctuations in incubation conditions can affect reaction rates.Ensure consistent incubation times and maintain a stable temperature for all samples and standards.
Sample Handling Variability: Inconsistent timing of sample processing after collection.[4]Standardize the protocol for sample collection, centrifugation, and storage. Process all samples in the same manner and within the recommended timeframe.[12][13]

Quantitative Data Summary

The following table summarizes the detection limits and key features of various this compound detection methods.

MethodDetection LimitKey FeaturesReferences
HPLC with Fluorescence Detection 9.6 nM (for Se-derivatized Hcy)High sensitivity and specificity; often considered a reference method. Requires derivatization.[1]
LC-MS/MS Not specified, but highly sensitiveHigh specificity and accuracy; can directly measure Hcy without derivatization.[1]
Enzymatic Assay (rHCYase) Not specified, but highly sensitiveHigh selectivity for homocysteine; minimal interference from cysteine. Suitable for small sample volumes.[6][7]
Colorimetric Assay 1.74 µmol/LSimpler and more rapid than HPLC; suitable for routine screening.[15]
Gold Nanoparticle (AuNP) Nanosensor 0.1 µM (naked-eye), 0.008 µM (UV-vis)Ultrasensitive and highly selective; can distinguish Hcy from Cys even at high Cys concentrations.[10][16]
Direct Chemiluminescence Immunoassay (CLIA) Not specified, but generally sensitiveAutomated and high-throughput; may have lower specificity compared to chromatographic methods.[3]

Experimental Protocols

General Sample Preparation for Total Homocysteine (tHcy) Measurement

This protocol is a general guideline for preparing plasma samples for tHcy analysis.

Materials:

  • Blood collection tubes with EDTA or heparin.[13][21]

  • Refrigerated centrifuge.

  • Reducing agent solution (e.g., 10% DTT or TCEP).

  • Microcentrifuge tubes.

Procedure:

  • Collect whole blood in EDTA or heparin tubes.

  • Immediately after collection, centrifuge the blood at 1000 x g for 10 minutes at 4°C to separate the plasma.[21] Prompt centrifugation (within 1 hour) is critical to prevent a factitious increase in homocysteine levels.[12][13]

  • Transfer the plasma supernatant to a clean microcentrifuge tube.

  • To reduce disulfide-bound homocysteine, add the reducing agent solution to the plasma sample and incubate as per the specific assay protocol.

  • The sample is now ready for analysis by HPLC, immunoassay, or enzymatic assay. If not analyzed immediately, store the plasma at -20°C.[15]

HPLC with Fluorescence Detection (Conceptual Workflow)

This protocol outlines the key steps for tHcy measurement using HPLC with pre-column derivatization and fluorescence detection.

Materials:

  • Prepared plasma sample (as described above).

  • Protein precipitation agent (e.g., trichloroacetic acid).

  • Derivatizing agent (e.g., a fluorogenic thiol-specific reagent).

  • HPLC system with a fluorescence detector.

  • Appropriate HPLC column (e.g., C18).

Procedure:

  • Protein Precipitation: Add a protein precipitation agent to the reduced plasma sample to remove proteins. Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Derivatization: Add the derivatizing agent to the supernatant. This step attaches a fluorescent tag to the free thiol groups of homocysteine.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system.

  • Separation: Separate the derivatized homocysteine from other sample components on the HPLC column.

  • Detection: Detect the fluorescently labeled homocysteine as it elutes from the column using the fluorescence detector.

  • Quantification: Determine the concentration of homocysteine by comparing the peak area of the sample to a standard curve generated from known concentrations of homocysteine standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis blood Whole Blood Collection (EDTA/Heparin Tube) centrifuge Centrifugation (within 1 hour) blood->centrifuge plasma Plasma Separation centrifuge->plasma reduction Reduction of Disulfides (e.g., DTT, TCEP) plasma->reduction hplc HPLC-Fluorescence reduction->hplc immunoassay Immunoassay (ELISA/CLIA) reduction->immunoassay enzymatic Enzymatic Assay reduction->enzymatic detection Homocysteine Quantification hplc->detection immunoassay->detection enzymatic->detection

Caption: General workflow for this compound detection.

troubleshooting_logic start Start Troubleshooting issue Identify Primary Issue start->issue low_signal Low/No Signal issue->low_signal Low Signal high_bg High Background issue->high_bg High Background poor_rep Poor Reproducibility issue->poor_rep Poor Reproducibility check_reagents Check Reagent Storage & Prep low_signal->check_reagents check_specificity Assess Assay Specificity high_bg->check_specificity check_pipetting Verify Pipetting Accuracy poor_rep->check_pipetting check_sample_conc Evaluate Sample Concentration check_reagents->check_sample_conc Reagents OK check_reduction Verify Reduction Step check_sample_conc->check_reduction Concentration OK resolve_low Resolved check_reduction->resolve_low Reduction OK check_contamination Check for Contamination check_specificity->check_contamination Specificity OK optimize_wash Optimize Blocking/ Washing (Immunoassay) check_contamination->optimize_wash No Contamination resolve_high Resolved optimize_wash->resolve_high Optimized check_conditions Standardize Incubation Conditions check_pipetting->check_conditions Pipetting OK check_handling Standardize Sample Handling check_conditions->check_handling Conditions OK resolve_poor Resolved check_handling->resolve_poor Handling OK

Caption: Troubleshooting logic for this compound assays.

References

Technical Support Center: Preventing Homocysteine-Induced Cytotoxicity in Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating homocysteine-induced cytotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for inducing homocysteine cytotoxicity in cell culture?

A1: The effective concentration of homocysteine (Hcy) can vary significantly depending on the cell type and the duration of exposure. Mild to moderate hyperhomocysteinemia is considered to be in the range of 15-100 µM, while severe conditions can exceed 100 µM.[1][2] For in vitro studies, concentrations ranging from micromolar (µM) to millimolar (mM) have been used. For example, concentrations as low as 10 µM have been shown to induce neurotoxicity in cerebrocortical cultures over a 6-day period.[3][4] Other studies have used concentrations up to 8 mM in cardiomyocyte cell lines for 72 hours to observe significant cytotoxicity.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model and experimental goals.

Q2: How long should I expose my cells to homocysteine to observe cytotoxic effects?

A2: The incubation time required to observe homocysteine-induced cytotoxicity is inversely related to the concentration used. Short-term exposures (e.g., 1-6 hours) with higher concentrations (0.1-5 mM) can induce apoptosis and necrosis in cardiomyocytes.[6] Conversely, longer-term exposures (e.g., 5-6 days) with lower, more physiologically relevant concentrations (as low as 10-20 µM) can lead to a loss of cell viability and increased reactive oxygen species (ROS) in neuronal-like cells.[3][4][7] A time-course experiment is crucial to identify the appropriate window for observing your desired cellular endpoints.

Q3: My cells are detaching after homocysteine treatment. What could be the cause and how can I prevent it?

A3: Cell detachment is a common indicator of cytotoxicity and can be caused by apoptosis or necrosis. Homocysteine is known to induce both pathways. To mitigate this, consider the following:

  • Optimize Homocysteine Concentration: You may be using a concentration that is too high for your cell type, leading to rapid cell death. Try a lower concentration range.

  • Reduce Exposure Time: Shorten the incubation period to capture earlier cytotoxic events before widespread cell detachment occurs.

  • Use Co-treatments: The addition of antioxidants like Vitamin C and E, or B vitamins such as folate and methylcobalamin (B1676134) (Vitamin B12), has been shown to protect against homocysteine-induced cell death.[8][9][10][11]

  • Inhibit Specific Pathways: Depending on the primary mechanism of toxicity in your model, using inhibitors for pathways like ER stress or apoptosis (e.g., caspase inhibitors) may prevent detachment.

Q4: I am not observing a significant increase in apoptosis after homocysteine treatment. What are some possible reasons?

A4: If you are not detecting an increase in apoptosis, several factors could be at play:

  • Assay Sensitivity: Ensure your apoptosis assay (e.g., TUNEL, Annexin V/PI staining, caspase activity assay) is sensitive enough to detect changes in your specific cell line.

  • Time Point: You may be missing the peak of the apoptotic response. Conduct a time-course experiment to identify the optimal time point for your assay.

  • Cell Line Resistance: Some cell lines may be more resistant to homocysteine-induced apoptosis.

  • Alternative Cell Death Pathways: Homocysteine can also induce other forms of cell death, such as necrosis. Consider using assays that can distinguish between different cell death modalities.[12]

  • Homocysteine Preparation: Ensure your homocysteine solution is freshly prepared, as it can oxidize over time.

Q5: What are the key signaling pathways activated by homocysteine that lead to cytotoxicity?

A5: Homocysteine-induced cytotoxicity is multifactorial and involves the activation of several interconnected signaling pathways, including:

  • Oxidative Stress: Homocysteine can auto-oxidize, leading to the production of reactive oxygen species (ROS) which damage cellular components.[13][14][15]

  • Endoplasmic Reticulum (ER) Stress: Homocysteine can disrupt protein folding in the ER, triggering the unfolded protein response (UPR) and leading to apoptosis.[2][16][17][18][19]

  • DNA Damage and PARP Activation: Homocysteine can cause DNA strand breaks, leading to the activation of poly-ADP-ribose polymerase (PARP), which can deplete cellular energy stores and induce apoptosis.[12][20]

  • NMDA Receptor-Mediated Excitotoxicity: In neuronal cells, homocysteine can act as an agonist at the NMDA receptor, leading to excessive calcium influx and excitotoxicity.[3]

  • Apoptosis Pathways: Homocysteine can activate both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways, involving caspases and Bcl-2 family proteins.[5][21][22]

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays.
Possible Cause Troubleshooting Step
Homocysteine solution degradation Prepare fresh D,L-homocysteine solutions for each experiment.
Cell density variability Ensure consistent cell seeding density across all wells and experiments.
Edge effects in multi-well plates Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Inaccurate pipetting Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Issue 2: High background in ROS detection assays.
Possible Cause Troubleshooting Step
Phenol (B47542) red interference Use phenol red-free media during the assay, as it can interfere with fluorescence-based probes.
Probe auto-oxidation Protect fluorescent probes from light and prepare them fresh.
Cell stress during handling Handle cells gently and minimize the time they are outside the incubator.
Serum components Some serum components can have antioxidant properties. Consider reducing serum concentration or using serum-free media during the assay.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on homocysteine-induced cytotoxicity.

Table 1: Effective Homocysteine Concentrations and Exposure Times in Various Cell Models

Cell TypeConcentration RangeExposure TimeObserved Effect
Rat Hippocampal Neurons0.5 µM - 250 µM4 - 24 hoursApoptosis, DNA damage, PARP activation[12]
Rat Hippocampal Neurons500 µM24 hoursApoptosis, Bad dephosphorylation[21]
Cardiac Microvascular Endothelial Cellsup to 100 µMup to 24 hoursIncreased ROS, decreased NO bioavailability[1]
SH-SY5Y (neuronal-like)~20 µM5 days35% loss of viability, 4-fold increase in ROS[7]
H9c2 Cardiomyocytes0.1 - 5 mM1 - 6 hoursNecrosis, apoptosis, caspase-3 cleavage[6]
H9c2 Cardiomyocytesup to 16 mM72 hoursDecreased cell viability[5]
Cortical Astrocytes≥ 2 mMNot specifiedTime and dose-dependent gliotoxicity[23]
NSC-34D (motor neuron-like)2.2 mM (TC50)Not specifiedApoptotic cell death[9]
PC12 Cells10 mM24 - 48 hoursCytotoxicity, increased ROS[24]

Table 2: Protective Effects of Co-treatments against Homocysteine-Induced Cytotoxicity

Protective AgentConcentrationCell TypeProtective Effect
3-Aminobenzamide (PARP inhibitor)5 mMRat Hippocampal NeuronsPrevents NAD+ depletion and cell death[12]
Cyclosporin A (Calcineurin inhibitor)1 µMRat Hippocampal NeuronsBlocks Hcy-induced apoptosis[21]
BAPTA-AM (Intracellular Ca2+ chelator)10 µMRat Hippocampal NeuronsBlocks Hcy-induced apoptosis[21]
CatalaseNot specifiedEndothelial CellsInhibits Hcy-induced Fas expression[22]
Vitamin C1000 mg (in vivo)Human SubjectsPrevents pro-blood-clot effects[8]
Vitamin E800 IU (in vivo)Human SubjectsPrevents pro-blood-clot effects[8]
Methylcobalamin (MeCbl)0.4 - 0.6 µMNSC-34D CellsInhibits Hcy-induced cell death[9]
Astaxanthin1 - 4 µMH9c2 CardiomyocytesAlleviates Hcy-induced cytotoxicity[5]
FeTPPS (Peroxynitrite decomposition catalyst)100 - 250 µMH9c2 CardiomyocytesAlleviates apoptotic DNA fragmentation[6]
Folic Acid0.25 - 0.5 mMNormal Human MelanocytesMitigates Hcy-induced apoptosis[25]

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Homocysteine Treatment: Treat cells with various concentrations of freshly prepared D,L-homocysteine for the desired duration. Include an untreated control group.

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with homocysteine as required.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with homocysteine.

  • Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free medium to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity with a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Normalization: Normalize the fluorescence values to the cell number or protein concentration.

Visualizations

Homocysteine_Cytotoxicity_Pathway Hcy Homocysteine OxidativeStress Oxidative Stress (ROS Production) Hcy->OxidativeStress ERStress ER Stress (Unfolded Protein Response) Hcy->ERStress NMDA_R NMDA Receptor Activation Hcy->NMDA_R DNA_Damage DNA Damage Hcy->DNA_Damage Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase Caspase Activation ERStress->Caspase Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx PARP PARP Activation DNA_Damage->PARP Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellDeath Cell Death PARP->CellDeath Ca_Influx->Mitochondria Apoptosis->CellDeath

Caption: Key signaling pathways in homocysteine-induced cytotoxicity.

Experimental_Workflow start Start: Cell Culture treatment Homocysteine Treatment (Dose & Time Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis ros ROS Measurement (e.g., DCFH-DA) treatment->ros analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis ros->analysis

Caption: General workflow for studying homocysteine cytotoxicity.

References

Best practices for handling DL-Homocysteine powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling DL-Homocysteine powder and solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound powder?

A1: this compound powder is hydroscopic and susceptible to oxidation. For long-term storage, it should be kept in a tightly sealed container at -20°C.[1] Before use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation on the powder.[2]

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: Due to its limited stability in solution, it is highly recommended to prepare this compound solutions fresh for each experiment.[1] To minimize oxidation, use de-gassed, oxygen-free buffers or water for reconstitution.[2] The process should be carried out promptly, and the vial's headspace can be purged with an inert gas like nitrogen or argon before sealing.[2] For a detailed step-by-step protocol, please refer to the "Experimental Protocols" section.

Q3: How long can I store this compound solutions?

A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] If short-term storage is unavoidable, keep the solution at 4°C for no longer than a week.[2] For longer-term needs, prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[2][3]

Q4: What are the primary safety precautions I should take when handling this compound?

A4: this compound should be treated as a hazardous substance.[1] Always handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Avoid inhalation of the powder, and prevent contact with skin and eyes.[5] In case of contact, rinse the affected area immediately and thoroughly with water.[4] Always wash your hands thoroughly after handling.[6]

Data Presentation: Solubility and Storage

The following tables summarize key quantitative data for this compound and its related compounds.

Table 1: Solubility of Homocysteine Compounds

CompoundSolventSolubilityNotes
This compoundWaterSolubleUltrasonic assistance may be needed.[7]
L-HomocysteinePBS (pH 7.2)~5 mg/mL[1]
DL-HomocystineWater5 mg/mLRequires pH adjustment to 11 with NaOH and sonication.

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationKey Considerations
Solid Powder-20°C≥ 4 years[1]Keep container tightly sealed and desiccated.[2][6]
Aqueous Solution4°C< 1 week[2]Prone to oxidation; fresh preparation is ideal.[1]
Aqueous Solution (Aliquots)-80°CUp to 2 years[3]Prevents degradation from freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, de-gassed, oxygen-free ultrapure water or PBS (pH 7.2)

  • Low-protein-binding microcentrifuge tubes

  • Sterile pipette tips

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Allow the this compound powder vial to warm to room temperature in a desiccator.[2]

  • Weigh the required amount of this compound in a sterile microcentrifuge tube. For a 1 mL 100 mM stock solution, this is 13.52 mg (Molecular Weight: 135.18 g/mol ).

  • Add the appropriate volume of de-gassed solvent (e.g., 1 mL of ultrapure water).

  • Vortex briefly to dissolve. If necessary, use an ultrasonic bath to aid dissolution.[7]

  • Purge the headspace of the tube with nitrogen or argon gas to displace oxygen.[2]

  • Seal the tube tightly.

  • For immediate use, proceed with your experiment. For storage, create single-use aliquots in low-protein-binding tubes, purge with inert gas, and freeze at -80°C.[2]

Protocol 2: Induction of Hyperhomocysteinemia in Cell Culture (Example: HUVECs)

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Basal Medium (EBM-2) with supplements

  • Fetal Bovine Serum (FBS)

  • Freshly prepared this compound stock solution

  • Sterile cell culture plates

Methodology:

  • Culture HUVECs in EBM-2 supplemented with EGM-2 MV until they reach 80-90% confluency.

  • Prepare fresh media containing the desired final concentration of this compound (e.g., 0.1 mM, 0.5 mM, or 1.0 mM).[8]

  • Replace the existing medium with the this compound-containing medium.

  • Incubate the cells for the desired experimental duration (e.g., up to 6 days).[8]

  • It is crucial to replace the medium with freshly prepared this compound-containing medium every 48 hours to maintain a consistent concentration and mitigate degradation.[8]

  • For serum starvation experiments, switch to a low-serum medium (e.g., 0.5% FBS) containing the same concentration of this compound for the final 24 hours of incubation.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or unexpected experimental results Degradation of this compound stock solution due to oxidation or repeated freeze-thaw cycles.Always prepare fresh solutions for each experiment.[1] If using a frozen stock, use a new aliquot each time.[2]
Precipitate forms in the solution Poor solubility at the prepared concentration or pH.Ensure the concentration is within the solubility limits for the chosen solvent (see Table 1). Adjust the pH if necessary. Use sonication to aid dissolution.[7]
Appearance of unexpected peaks in analytical methods (e.g., HPLC, MS) Formation of the oxidized dimer, homocystine.[2]Prepare solutions using de-gassed, oxygen-free solvents. Purge vials with an inert gas (nitrogen or argon) before sealing.[2] Consider adding a reducing agent if compatible with your downstream application.
Low cell viability or signs of toxicity The concentration of this compound may be too high for the specific cell line or experimental duration.Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your model.

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound's biological effects and experimental handling.

Homocysteine_Signaling_Pathway cluster_Hcy Hyperhomocysteinemia cluster_Mechanisms Cellular Mechanisms cluster_Outcome Pathophysiological Outcome Hcy Elevated this compound ROS ↑ Reactive Oxygen Species (ROS) Hcy->ROS Oxidative Stress NO_bioavailability ↓ Nitric Oxide (NO) Bioavailability Hcy->NO_bioavailability eNOS Uncoupling Inflammation ↑ Pro-inflammatory Cytokines Hcy->Inflammation NF-κB Activation H2S_dysfunction H2S Signaling Dysfunction Hcy->H2S_dysfunction Endo_dysfunction Endothelial Dysfunction ROS->Endo_dysfunction NO_bioavailability->Endo_dysfunction Inflammation->Endo_dysfunction H2S_dysfunction->Endo_dysfunction Atherosclerosis Atherosclerosis Endo_dysfunction->Atherosclerosis

Caption: Signaling pathway of homocysteine-induced endothelial dysfunction.

Experimental_Workflow cluster_Prep Preparation cluster_Troubleshoot Troubleshooting cluster_Application Application Powder This compound Powder (Store at -20°C) Stock Fresh Stock Solution Powder->Stock Solvent De-gassed, Oxygen-free Solvent Solvent->Stock Oxidation Problem: Oxidation (Dimer Formation) Stock->Oxidation Potential Issue Experiment Cell Culture / Animal Model Experiment Stock->Experiment Solution Solution: Use Inert Gas (N₂/Ar) Oxidation->Solution Preventative Step

Caption: Experimental workflow for handling this compound solutions.

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of DL-Homocysteine and L-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of the racemic mixture DL-Homocysteine and its stereoisomer L-Homocysteine. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their studies and in understanding the nuances of homocysteine-related pathologies.

Introduction

Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine. Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are an established risk factor for various pathologies, including cardiovascular and neurodegenerative diseases. Commercially, homocysteine is available as a racemic mixture (this compound) and as a pure L-isomer (L-Homocysteine). Emerging evidence strongly indicates that the biological activity of homocysteine is stereospecific, with the L-isomer being the primary active form. This guide will delve into the distinct biological effects of this compound and L-Homocysteine, focusing on neurotoxicity, endothelial dysfunction, and oxidative stress.

At a Glance: Key Differences

FeatureThis compoundL-HomocysteineD-Homocysteine
Biological Activity Primarily attributed to the L-isomer content (50%)The biologically active isomerGenerally considered biologically inactive
Neurotoxicity Induces neuronal cell death, with the effect being concentration-dependent. The effective concentration is considered half that of the administered DL-form.Directly activates NMDA receptors, leading to excitotoxicity and neuronal apoptosis.Not reported to be neurotoxic.
Endothelial Dysfunction Induces endothelial cell damage and dysfunction.Stereospecifically increases the production of reactive oxygen species (ROS), enhances inflammatory responses, and promotes monocyte adhesion to endothelial cells.Does not induce significant endothelial dysfunction.
Oxidative Stress Increases markers of oxidative stress.Directly stimulates the production of superoxide (B77818) in endothelial cells, leading to lipid peroxidation.Does not significantly contribute to oxidative stress.

Neurotoxicity: A Tale of Two Isomers

The neurotoxic effects of homocysteine are primarily mediated through the activation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity, calcium influx, and subsequent neuronal apoptosis.

Comparative Effects on Neuronal Viability and NMDA Receptor Activation

Studies utilizing this compound have consistently demonstrated its neurotoxic potential. However, it is widely accepted that only the L-isomer actively engages with the glutamate (B1630785) binding site of the NMDA receptor. Therefore, when using the DL-form, the effective concentration of the active agent is halved. L-Homocysteine, on the other hand, directly and stereospecifically triggers NMDA receptor-mediated neurotoxicity.

ParameterThis compoundL-HomocysteineExperimental Details
Neuronal Cell Death Dose-dependent increase in neuronal apoptosis.[1] 1 mM DL-Hcy (equivalent to 500 µM L-Hcy) caused ~25% neuronal death.[2]Induces apoptosis in cultured hippocampal neurons at concentrations as low as 0.25 mM.[1]Rat cortical or hippocampal neurons were treated for various durations (24 hours to 6 days) and cell viability was assessed using methods like LDH leakage or Trypan Blue exclusion.[1][2]
NMDA Receptor Activation Activates NMDA receptors, leading to increased intracellular calcium ([Ca2+]i).[2]Acts as an agonist at the glutamate binding site of the NMDA receptor.[2] 100–150 μM L-Hcy evoked increases in neuronal [Ca2+]i.[2]Whole-cell patch-clamp recordings and calcium imaging were used to measure NMDA receptor-mediated currents and changes in intracellular calcium in cultured neurons.[2]
Signaling Pathway: Homocysteine-Induced Neurotoxicity

The activation of NMDA receptors by L-Homocysteine initiates a cascade of intracellular events culminating in neuronal cell death.

L_Hcy L-Homocysteine NMDA_R NMDA Receptor L_Hcy->NMDA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens channel ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS->Mito_Dys Caspase Caspase Activation Mito_Dys->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: L-Homocysteine-induced neurotoxic signaling pathway.

Endothelial Dysfunction: The L-Isomer's Detrimental Impact

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis. L-Homocysteine has been shown to be a key player in inducing this dysfunction through stereospecific mechanisms.

Comparative Effects on Endothelial Cells

Experimental evidence indicates that L-Homocysteine, but not D-Homocysteine, promotes inflammation and oxidative stress in endothelial cells, leading to a pro-atherogenic phenotype.

ParameterThis compoundL-HomocysteineExperimental Details
Reactive Oxygen Species (ROS) Production Increases intracellular ROS in endothelial cells.Stereospecifically increases superoxide production.Human umbilical vein endothelial cells (HUVECs) were treated and ROS levels were measured using fluorescent probes like DCFH-DA.
Inflammatory Response Induces expression of adhesion molecules.Enhances nuclear factor-kappa B (NF-κB) activation and stimulates the expression of intercellular adhesion molecule-1 (ICAM-1).HUVECs were treated and the expression of inflammatory markers was assessed by RT-PCR and Western blotting.
Monocyte Adhesion Increases monocyte adhesion to endothelial cells.Promotes a time- and dose-dependent increase in monocyte adhesion.The adhesion of monocytic cells (e.g., THP-1) to a monolayer of endothelial cells was quantified.

Experimental Workflow: Assessing Endothelial Dysfunction

Start Culture Endothelial Cells (e.g., HUVECs) Treat Treat with DL-Hcy or L-Hcy Start->Treat ROS_assay Measure ROS Production (e.g., DCFH-DA assay) Treat->ROS_assay Inflam_assay Assess Inflammatory Markers (e.g., ICAM-1 expression) Treat->Inflam_assay Adhesion_assay Quantify Monocyte Adhesion Treat->Adhesion_assay Data_analysis Data Analysis and Comparison ROS_assay->Data_analysis Inflam_assay->Data_analysis Adhesion_assay->Data_analysis

References

A Comparative Analysis of D-Homocysteine and L-Homocysteine Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Homocysteine, a sulfur-containing amino acid, exists as two stereoisomers, D-homocysteine and L-homocysteine. While L-homocysteine is a well-established intermediate in essential metabolic pathways, the metabolic fate and biological significance of D-homocysteine are less characterized. This guide provides a comprehensive comparison of the metabolic pathways of these two isomers, supported by experimental data and detailed methodologies, to aid researchers in understanding their distinct roles and potential implications in health and disease.

L-Homocysteine: A Central Hub in One-Carbon Metabolism

L-homocysteine sits (B43327) at a critical juncture of two major metabolic pathways: the methionine cycle (remethylation) and the transsulfuration pathway.[1][2][3] These pathways are crucial for numerous cellular functions, including methylation reactions and the synthesis of cysteine and glutathione.

1. The Methionine Cycle (Remethylation): This cyclic pathway regenerates the essential amino acid methionine from L-homocysteine. This process is vital for maintaining the supply of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[4][5] The methionine cycle is catalyzed by two key enzymes:

  • Methionine Synthase (MS): This vitamin B12-dependent enzyme utilizes 5-methyltetrahydrofolate (a derivative of folate, vitamin B9) as a methyl donor to convert L-homocysteine to methionine.[6][7]

  • Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme provides an alternative remethylation route, using betaine (B1666868) as the methyl donor.[7]

2. The Transsulfuration Pathway: This irreversible pathway catabolizes excess L-homocysteine, converting it to cysteine. Cysteine is a precursor for the synthesis of proteins, taurine, and the major intracellular antioxidant, glutathione.[4][8] This pathway is dependent on vitamin B6 and involves two key enzymes:

  • Cystathionine (B15957) β-Synthase (CBS): This enzyme catalyzes the condensation of L-homocysteine with serine to form cystathionine.[8][9] S-adenosylmethionine acts as an allosteric activator of CBS, directing homocysteine towards catabolism when methionine levels are high.[8]

  • Cystathionine γ-Lyase (CTH): This enzyme cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia (B1221849).

Elevated levels of L-homocysteine in the blood, a condition known as hyperhomocysteinemia, are an independent risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.[10][11] The toxicity of L-homocysteine is attributed to mechanisms such as oxidative stress, endothelial dysfunction, and inflammation.[1][10][12]

D-Homocysteine: A Substrate for Oxidative Deamination

In contrast to its L-isomer, D-homocysteine is not a substrate for the enzymes of the methionine cycle or the transsulfuration pathway.[13] Instead, the primary metabolic route for D-amino acids in mammals is oxidative deamination, catalyzed by D-amino acid oxidase (DAAO).[13][14]

D-Amino Acid Oxidase (DAAO) Pathway: DAAO is a flavoenzyme (FAD-dependent) that stereospecifically oxidizes D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide in the process.[14][15] In the case of D-homocysteine, the product is 2-oxo-4-mercaptobutyric acid. This α-keto acid can then potentially enter other metabolic pathways. For instance, similar α-keto acids can be converted to intermediates of the citric acid cycle.[16] The metabolism of D-homocysteine via DAAO is considered a detoxification pathway, preventing the accumulation of this non-physiological amino acid.[17]

dot graph "D-Homocysteine Metabolic Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

D_Hcy [label="D-Homocysteine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAAO [label="D-Amino Acid Oxidase (DAAO)\n(FAD-dependent)", fillcolor="#FBBC05", fontcolor="#202124"]; Keto_acid [label="2-Oxo-4-mercaptobutyric acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; NH3 [label="Ammonia (NH3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O2 [label="Hydrogen Peroxide (H2O2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolic_fate [label="Further Metabolism", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

D_Hcy -> DAAO [label="Substrate"]; DAAO -> Keto_acid [label="Product"]; DAAO -> NH3 [label="By-product"]; DAAO -> H2O2 [label="By-product"]; Keto_acid -> Metabolic_fate; } caption: "Metabolic pathway of D-homocysteine."

Comparative Data

A direct quantitative comparison of the enzymatic metabolism of D- and L-homocysteine is crucial for understanding their different biological roles. The following table summarizes available kinetic data for the key enzymes involved.

StereoisomerEnzymeSubstrate(s)Km (mM)Vmax (µmol/min/mg)
L-Homocysteine Cystathionine β-Synthase (CBS)L-Homocysteine~5[18]Not explicitly found
L-Serine~2.2[19]
Methionine Synthase (MS)L-Homocysteine~0.1[19][20]Not explicitly found
D-Homocysteine D-Amino Acid Oxidase (DAAO)D-HomocysteineNot explicitly foundNot explicitly found
D-Cysteine (similar substrate)0.7[12]High[12]

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, enzyme source).

The significantly higher Km of CBS for L-homocysteine compared to that of methionine synthase suggests that at lower physiological concentrations, L-homocysteine is preferentially directed towards remethylation to methionine.[18] While specific kinetic data for D-homocysteine with DAAO is lacking, the data for the structurally similar D-cysteine suggests that DAAO can efficiently metabolize D-amino acids.

Experimental Protocols

Accurate measurement and comparison of D- and L-homocysteine metabolism require specific and validated experimental protocols.

Chiral Separation of D- and L-Homocysteine by HPLC

Objective: To separate and quantify D- and L-homocysteine in biological samples.

Principle: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) allows for the separation of enantiomers based on their differential interactions with the chiral selector on the column. Pre-column derivatization with a fluorescent tag is often employed to enhance detection sensitivity.

Detailed Protocol:

  • Sample Preparation:

    • Collect blood in EDTA tubes and immediately centrifuge at 4°C to separate plasma.[21]

    • To reduce disulfide bonds and release protein-bound homocysteine, treat 100 µL of plasma with a reducing agent such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[21]

    • Precipitate proteins by adding an equal volume of a precipitating agent like 10% trichloroacetic acid (TCAA) or perchloric acid.[22]

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.[22]

  • Derivatization:

    • Adjust the pH of the supernatant to the optimal range for the chosen derivatizing agent (e.g., pH 9.5 for SBD-F).[22]

    • Add a fluorescent derivatizing agent such as 4-fluoro-7-sulfobenzofurazan (SBD-F) or monobromobimane.[22]

    • Incubate the mixture under specific conditions (e.g., 60°C for 60 minutes for SBD-F) to allow for complete derivatization.[22]

  • HPLC Analysis:

    • Column: A chiral stationary phase column, such as a cyclodextrin-based or Pirkle-type column.

    • Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile). The exact composition will depend on the column and analytes.[22]

    • Flow Rate: Typically around 1 mL/min.[22]

    • Detection: A fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

    • Quantification: Generate a standard curve using known concentrations of derivatized D- and L-homocysteine to quantify the amounts in the samples.

dot graph "Chiral_HPLC_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Sample [label="Plasma Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(e.g., DTT)", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitation [label="Protein Precipitation\n(e.g., TCAA)", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Fluorescent Derivatization\n(e.g., SBD-F)", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="Chiral HPLC Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Fluorescence Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sample -> Reduction; Reduction -> Precipitation; Precipitation -> Derivatization; Derivatization -> HPLC; HPLC -> Detection; Detection -> Quantification; } caption: "Workflow for chiral HPLC analysis of homocysteine."

Enzyme Activity Assays

Objective: To measure the activity of CBS by quantifying the production of cystathionine.

Principle: This assay measures the condensation of L-homocysteine and radiolabeled L-serine to form radiolabeled cystathionine, which is then separated and quantified.

Detailed Protocol: [19]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • L-homocysteine (e.g., 60 mM of D,L-homocysteine)

    • ¹⁴C-labeled L-serine (e.g., 30 mM)

    • Pyridoxal 5'-phosphate (PLP) (e.g., 0.1 mM)

    • EDTA (e.g., 2.5 mM)

    • Purified CBS enzyme or cell lysate

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an acid, such as 10% trichloroacetic acid.

  • Separation: Separate the radiolabeled product (cystathionine) from the unreacted radiolabeled substrate (serine) using cation exchange chromatography (e.g., Dowex 50W x 8 resin).

  • Quantification: Elute the cystathionine and quantify the radioactivity using a scintillation counter. Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Objective: To measure the activity of MS by quantifying the formation of tetrahydrofolate (THF).

Principle: This spectrophotometric assay follows the conversion of 5-methyltetrahydrofolate to THF, which is then converted to a stable derivative that absorbs light at 350 nm.

Detailed Protocol: [1]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., phosphate (B84403) buffer)

    • L-homocysteine (e.g., 100 mM)

    • Hydroxocobalamin (vitamin B12 precursor) (e.g., 500 µM)

    • S-adenosyl-L-methionine (SAM) (e.g., 3.8 mM)

    • Enzyme sample (purified MS or cell lysate)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 5-methyltetrahydrofolate (CH3THF) (e.g., 4.2 mM).

  • Incubation: Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination and Conversion: Stop the reaction and convert THF to a stable product by adding an acidic solution (e.g., 5N HCl/60% formic acid) and heating at 80°C for 10 minutes.

  • Measurement: After cooling and centrifuging to remove precipitated protein, measure the absorbance of the supernatant at 350 nm. Calculate the enzyme activity based on the extinction coefficient of the THF derivative.

Objective: To measure the activity of DAAO by quantifying the consumption of oxygen.

Principle: This polarographic assay measures the rate of oxygen consumption in the reaction mixture as D-homocysteine is oxidized.

Detailed Protocol: [23][24]

  • Reaction Mixture: Prepare a reaction mixture in a temperature-controlled chamber of an oxygraph containing:

    • Buffer (e.g., 75 mM disodium (B8443419) pyrophosphate buffer, pH 8.5)

    • D-homocysteine at various concentrations (to determine kinetic parameters)

    • Purified DAAO enzyme or tissue homogenate

  • Measurement:

    • Calibrate the oxygen electrode.

    • Add the enzyme to the reaction mixture to start the reaction.

    • Record the decrease in oxygen concentration over time.

  • Calculation: Calculate the initial rate of oxygen consumption from the linear portion of the curve. Enzyme activity is expressed as µmol of O₂ consumed per minute per mg of protein.

Conclusion

The metabolic pathways of D-homocysteine and L-homocysteine are distinct and stereospecific. L-homocysteine is a key intermediate in the essential methionine and transsulfuration pathways, with its levels tightly regulated by a series of enzymatic reactions and vitamin cofactors. In contrast, D-homocysteine is primarily metabolized through an oxidative deamination pathway catalyzed by D-amino acid oxidase, which serves as a detoxification mechanism. While the toxicity of elevated L-homocysteine is well-established, there is evidence to suggest that D-homocysteine is less toxic, likely due to its different metabolic fate.[25] Further research, particularly in obtaining direct comparative kinetic and cytotoxicity data, will be crucial for fully elucidating the biological roles and potential therapeutic implications of these two stereoisomers.

References

DL-Homocysteine as a Marker for Oxidative Stress: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of DL-homocysteine as a biomarker for oxidative stress, offering an objective comparison with established and alternative markers. The information presented herein is supported by experimental data to aid in the selection of appropriate biomarkers for research and clinical applications.

Introduction to Homocysteine and Oxidative Stress

Homocysteine (Hcy) is a sulfur-containing amino acid formed during the metabolism of methionine. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for various pathologies, including cardiovascular and neurodegenerative diseases. A key mechanism underlying the detrimental effects of hyperhomocysteinemia is the induction of oxidative stress. This compound, a racemic mixture of the D- and L-isomers, is often used in experimental settings to investigate these effects. This guide evaluates the utility of this compound as a marker of oxidative stress by comparing its performance against other widely used biomarkers.

Comparative Analysis of Oxidative Stress Markers

The selection of an appropriate biomarker for oxidative stress is critical for the accurate assessment of disease states and the efficacy of therapeutic interventions. This section compares this compound with several key markers of oxidative stress, presenting quantitative data from various studies.

Table 1: Comparison of this compound with Malondialdehyde (MDA) in Hypertensive Patients

BiomarkerHypertensive Patients with Hyperhomocysteinemia (Mean ± SD)Hypertensive Patients without Hyperhomocysteinemia (Mean ± SD)Healthy Controls (Mean ± SD)P-value
Homocysteine (μmol/L)19.2 ± 3.510.1 ± 2.79.5 ± 2.1<0.05
Malondialdehyde (μmol/L)8.3 ± 1.86.5 ± 1.34.3 ± 1.2<0.05
Data adapted from a study on hypertensive patients, indicating a significant increase in both homocysteine and MDA levels in hypertensive patients, particularly those with hyperhomocysteinemia, when compared to healthy controls.

Table 2: Comparison of this compound with Antioxidant Enzymes in Hypertensive Patients

BiomarkerHypertensive Patients with Hyperhomocysteinemia (Mean ± SD)Hypertensive Patients without Hyperhomocysteinemia (Mean ± SD)Healthy Controls (Mean ± SD)P-value
Superoxide (B77818) Dismutase (U/mL)120.5 ± 13.7131.3 ± 18.2149.1 ± 14.6<0.05
Catalase (U/mL)23.8 ± 7.424.6 ± 9.233.5 ± 8.2<0.05
This table showcases the inverse relationship between homocysteine levels and the activity of key antioxidant enzymes in hypertensive individuals.

Table 3: Correlation of Homocysteine with Various Oxidative Stress Markers in Hypertensive Patients

Correlated MarkerCorrelation Coefficient (r)P-value
Malondialdehyde (MDA)0.39<0.01
8-isoprostane-F2ɑ0.47<0.05
Superoxide Dismutase (SOD)-0.51<0.01
Catalase (CAT)-0.51<0.05
This table demonstrates a significant positive correlation between homocysteine and markers of lipid peroxidation (MDA, 8-isoprostane-F2ɑ) and a significant negative correlation with antioxidant enzyme activity in hypertensive patients, strengthening its position as a marker of oxidative stress.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language for use with Graphviz.

cluster_0 Homocysteine-Induced Oxidative Stress cluster_1 Signaling Pathways cluster_2 Cellular Damage Hcy Elevated Homocysteine NADPH_Oxidase ↑ NADPH Oxidase Hcy->NADPH_Oxidase Antioxidant_Enzymes ↓ Antioxidant Enzymes (SOD, GPx, CAT) Hcy->Antioxidant_Enzymes ROS ↑ ROS Production NFkB ↑ NF-κB Activation ROS->NFkB Nrf2 ↓ Nrf2 Activity ROS->Nrf2 Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation NADPH_Oxidase->ROS Antioxidant_Enzymes->ROS Endothelial_Dysfunction Endothelial Dysfunction NFkB->Endothelial_Dysfunction Nrf2->Endothelial_Dysfunction Lipid_Peroxidation->Endothelial_Dysfunction

Caption: Homocysteine-induced oxidative stress signaling cascade.

cluster_assays Biomarker Assays start Biological Sample (Plasma, Serum, Tissue) prep Sample Preparation (e.g., Homogenization, Centrifugation) start->prep hcy_assay This compound (HPLC, ELISA) prep->hcy_assay mda_assay MDA (ELISA, TBARS) prep->mda_assay sod_assay SOD Activity (Spectrophotometry) prep->sod_assay gpx_assay GPx Activity (Spectrophotometry) prep->gpx_assay cat_assay CAT Activity (Spectrophotometry) prep->cat_assay f2_assay F2-Isoprostanes (GC-MS, LC-MS) prep->f2_assay tac_assay TAC (Colorimetry) prep->tac_assay analysis Data Analysis & Comparison hcy_assay->analysis mda_assay->analysis sod_assay->analysis gpx_assay->analysis cat_assay->analysis f2_assay->analysis tac_assay->analysis

Caption: General experimental workflow for biomarker comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for the key biomarkers discussed.

This compound Measurement
  • Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a commonly used method.

  • Protocol Summary:

    • Sample Preparation: Plasma or serum samples are treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to convert oxidized forms of homocysteine to its free form. Proteins are then precipitated with an acid (e.g., trichloroacetic acid).

    • Derivatization: The free homocysteine in the supernatant is derivatized with a fluorescent reagent, such as 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).

    • Chromatography: The derivatized sample is injected into an HPLC system equipped with a C18 reverse-phase column.

    • Detection: The fluorescent derivative is detected using a fluorescence detector. The concentration is quantified by comparing the peak area to that of a known standard.

Malondialdehyde (MDA) Assay
  • Method: Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring MDA, a marker of lipid peroxidation.

  • Protocol Summary:

    • Sample Preparation: Plasma, serum, or tissue homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

    • Reaction: The mixture is heated (e.g., at 95°C for 60 minutes) to allow MDA to react with TBA, forming a pink-colored MDA-TBA adduct.

    • Measurement: After cooling, the absorbance of the resulting solution is measured spectrophotometrically at approximately 532 nm. The MDA concentration is calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Superoxide Dismutase (SOD) Activity Assay
  • Method: This assay is typically based on the inhibition of a superoxide-generating reaction.

  • Protocol Summary:

    • Principle: A system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) is used. These radicals reduce a detector molecule (e.g., nitroblue tetrazolium, NBT), causing a color change.

    • Reaction: The sample containing SOD is added to the reaction mixture. The SOD competes for the superoxide radicals, thereby inhibiting the color development.

    • Measurement: The absorbance is read at a specific wavelength (e.g., 560 nm for NBT). The percentage of inhibition is calculated, and the SOD activity is determined by comparison to a standard curve.

Glutathione (B108866) Peroxidase (GPx) Activity Assay
  • Method: This assay often involves a coupled reaction with glutathione reductase.

  • Protocol Summary:

    • Principle: GPx catalyzes the reduction of an organic peroxide (e.g., cumene (B47948) hydroperoxide) by glutathione (GSH), which is converted to its oxidized form (GSSG).

    • Coupled Reaction: Glutathione reductase then reduces GSSG back to GSH, a process that consumes NADPH.

    • Measurement: The rate of NADPH disappearance is monitored by measuring the decrease in absorbance at 340 nm. The GPx activity is proportional to this rate.

Catalase (CAT) Activity Assay
  • Method: This assay measures the decomposition of hydrogen peroxide (H₂O₂).

  • Protocol Summary:

    • Reaction: The sample containing catalase is incubated with a known concentration of H₂O₂.

    • Measurement: The rate of H₂O₂ decomposition is measured. This can be done directly by monitoring the decrease in absorbance at 240 nm as H₂O₂ is consumed, or indirectly by measuring the remaining H₂O₂ after a specific time using a colorimetric reaction.

F2-Isoprostanes Assay
  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold-standard methods for their specificity and sensitivity.

  • Protocol Summary:

    • Sample Preparation: F2-isoprostanes are extracted from plasma or urine using solid-phase extraction.

    • Derivatization: The extracted compounds are derivatized to increase their volatility for GC-MS analysis.

    • Analysis: The derivatized sample is analyzed by GC-MS or LC-MS. Quantification is achieved using a stable isotope-labeled internal standard.

Total Antioxidant Capacity (TAC) Assay
  • Method: Several methods are available, including the Trolox Equivalent Antioxidant Capacity (TEAC) assay.

  • Protocol Summary:

    • Principle: This assay measures the ability of antioxidants in a sample to inhibit the oxidation of a chromogen by a radical-generating system.

    • Reaction: The sample is mixed with a pre-formed radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). The antioxidants in the sample quench the radical, causing a reduction in the color intensity.

    • Measurement: The change in absorbance is measured spectrophotometrically. The TAC is expressed as Trolox equivalents, based on a standard curve generated with Trolox, a water-soluble vitamin E analog.

Conclusion

This compound demonstrates significant utility as a biomarker for oxidative stress. Its levels correlate well with established markers of lipid peroxidation and inversely with the activity of crucial antioxidant enzymes. The underlying mechanisms involving the activation of pro-inflammatory signaling pathways like NF-κB and the impairment of protective pathways such as Nrf2 further validate its role in oxidative stress-mediated pathology.

While this compound is a robust marker, a comprehensive assessment of oxidative stress often benefits from a multi-marker approach. The choice of biomarkers should be guided by the specific research question, the biological matrix available, and the required sensitivity and specificity. This guide provides the necessary comparative data and methodological details to assist researchers in making informed decisions for their studies in oxidative stress.

A Comparative Analysis of DL-Homocysteine Assay Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, protocols, and principles of common DL-Homocysteine quantification techniques.

This guide provides a comprehensive comparison of prevalent assay methods for the quantification of this compound, a critical biomarker in various physiological and pathological processes. Intended for researchers, scientists, and professionals in drug development, this document outlines the performance characteristics, experimental protocols, and underlying principles of key methodologies, including High-Performance Liquid Chromatography (HPLC), Immunoassays, and Enzymatic Cycling Assays. The information presented is supported by experimental data to facilitate an objective evaluation and selection of the most suitable assay for specific research needs.

Performance Characteristics of this compound Assay Methods

The selection of an appropriate assay for this compound (Hcy) quantification is crucial and depends on various factors such as the required sensitivity, specificity, sample throughput, and cost. The following tables summarize the quantitative performance data of the most common assay methods.

Method Linearity (µmol/L) Intra-Assay Precision (CV%) Inter-Assay Precision (CV%) Bias (%) Throughput
HPLC with Fluorescence Detection 5.0 - 85.0[1][2]< 5.0< 10.0Low (Reference Method)Low to Medium
Fluorescence Polarization Immunoassay (FPIA) 0.24 - 50[3]< 5.0[3]< 5.0[3]-24.2 to +18.6 vs. GC-MS[4]High
Chemiluminescence Immunoassay (CLIA) 0.4 - 70[5][6]0.73 - 2.21[6]2.75 - 3.73[6]-0.6867 µmol/L vs. LC-MS/MS[6]High
Enzymatic Cycling Assay 3.0 - 50[7]< 5.9[7]< 5.9[7]Generally good correlation with HPLC[1]High

CV: Coefficient of Variation

Homocysteine Metabolism: Key Signaling Pathways

Homocysteine is a sulfur-containing amino acid that sits (B43327) at a critical intersection of two major metabolic pathways: the Methionine Cycle (remethylation) and the Transsulfuration Pathway. The balance between these pathways is vital for cellular function, and its disruption can lead to elevated homocysteine levels (hyperhomocysteinemia), a risk factor for various diseases.

cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_folate_cycle Folate Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (B12) Homocysteine->Methionine BHMT Cystathionine Cystathionine Homocysteine->Cystathionine CBS (B6) Cysteine Cysteine Cystathionine->Cysteine CTH (B6) THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF SHMT (B6) Five_MTHF 5-Methyl-THF MTHF->Five_MTHF Five_MTHF->THF MTHFR (B2) Betaine Betaine DMG Dimethylglycine Betaine->DMG DMG->Betaine

Homocysteine Metabolism Pathways

Experimental Protocols

Detailed methodologies for the key this compound assays are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC is often considered the gold standard for homocysteine measurement due to its high specificity and accuracy.[8] The following protocol outlines a common procedure.

1. Sample Preparation:

  • Collect blood in EDTA tubes and immediately place on ice.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • To 100 µL of plasma, add 10 µL of an internal standard (e.g., N-acetyl-L-cysteine).

  • Add 20 µL of a reducing agent (e.g., 10% tri-n-butylphosphine in dimethylformamide) to reduce disulfide bonds and release bound homocysteine. Vortex and incubate for 30 minutes at 4°C.

  • Precipitate proteins by adding 100 µL of 10% trichloroacetic acid. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

2. Derivatization:

  • To 50 µL of the supernatant, add 10 µL of 1.55 M NaOH.

  • Add 125 µL of 0.125 M borate (B1201080) buffer (pH 9.5).

  • Add 50 µL of a derivatizing agent (e.g., 1 mg/mL 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F) in borate buffer).

  • Vortex and incubate at 60°C for 60 minutes in the dark.

3. HPLC Analysis:

  • Inject 20 µL of the derivatized sample into the HPLC system.

  • Use a C18 reversed-phase column.

  • Employ an isocratic or gradient elution with a mobile phase typically consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol.

  • Detect the fluorescent derivatives using a fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., 385 nm excitation and 515 nm emission for SBD-F).[8]

  • Quantify homocysteine concentration by comparing the peak area of the homocysteine derivative to that of the internal standard and a calibration curve.

Start Plasma Sample Reduction Reduction of Disulfides Start->Reduction Precipitation Protein Precipitation Reduction->Precipitation Derivatization Fluorescent Derivatization Precipitation->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification

HPLC-FD Workflow for Homocysteine
Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous immunoassay that is rapid and suitable for high-throughput screening.[9][10] The principle involves the competition between homocysteine in the sample and a fluorescently labeled homocysteine derivative for binding to a limited amount of antibody.

1. Principle:

  • Homocysteine is first converted to S-adenosyl-L-homocysteine (SAH) by the enzyme SAH hydrolase in the presence of excess adenosine (B11128).

  • The SAH in the sample competes with a fluorescein-labeled SAH tracer for binding to a specific anti-SAH antibody.

  • The binding of the tracer to the large antibody molecule slows its rotation, resulting in a high fluorescence polarization.

  • When SAH from the sample binds to the antibody, it displaces the tracer, which then rotates more freely, leading to a decrease in fluorescence polarization.

  • The change in fluorescence polarization is inversely proportional to the concentration of homocysteine in the sample.

2. Assay Procedure:

  • Pre-treat the plasma or serum sample with a reducing agent (e.g., dithiothreitol) to liberate bound homocysteine.

  • In a reaction vessel (e.g., a well of a microplate), combine the pre-treated sample with the FPIA reagents, which typically include SAH hydrolase, adenosine, the fluorescein-labeled SAH tracer, and the anti-SAH antibody.

  • Incubate the mixture for a specified time at a controlled temperature to allow the enzymatic reaction and competitive binding to reach equilibrium.

  • Measure the fluorescence polarization using a dedicated fluorescence polarization analyzer.

  • Calculate the homocysteine concentration based on a calibration curve generated with known concentrations of homocysteine standards.

Hcy Sample Homocysteine SAH_conversion Enzymatic Conversion to SAH Hcy->SAH_conversion SAH SAH (from sample) SAH_conversion->SAH Competition Competitive Binding SAH->Competition Tracer Fluorescent SAH Tracer Tracer->Competition Antibody Anti-SAH Antibody Antibody->Competition High_FP High Fluorescence Polarization (Tracer-Antibody Complex) Competition->High_FP Low Sample Hcy Low_FP Low Fluorescence Polarization (Free Tracer) Competition->Low_FP High Sample Hcy Measurement Measure Polarization High_FP->Measurement Low_FP->Measurement

Principle of FPIA for Homocysteine
Enzymatic Cycling Assay

Enzymatic cycling assays offer a sensitive and automatable method for homocysteine determination. These assays amplify the signal by cyclically converting homocysteine, leading to the accumulation of a measurable product.

1. Principle:

  • Total homocysteine in the sample is first reduced to its free form.

  • The free homocysteine is then converted to methionine and S-adenosylhomocysteine (SAH) in the presence of S-adenosylmethionine (SAM) and a homocysteine S-methyltransferase.

  • The SAH produced is hydrolyzed by SAH hydrolase back to homocysteine and adenosine.

  • The regenerated homocysteine re-enters the cycle, leading to the accumulation of adenosine.

  • Adenosine is then deaminated by adenosine deaminase to inosine, producing ammonia (B1221849).

  • The ammonia is used in a coupled enzymatic reaction with glutamate (B1630785) dehydrogenase, which oxidizes NADH to NAD+.

  • The rate of NADH consumption, measured by the decrease in absorbance at 340 nm, is proportional to the homocysteine concentration in the sample.[11]

2. Assay Procedure:

  • Pre-treat the serum or plasma sample with a reducing agent.

  • Prepare a reaction mixture containing the necessary enzymes (homocysteine S-methyltransferase, SAH hydrolase, adenosine deaminase, glutamate dehydrogenase) and substrates (SAM, α-ketoglutarate, NADH).

  • Add the pre-treated sample to the reaction mixture in a cuvette or microplate well.

  • Incubate at a controlled temperature (e.g., 37°C).

  • Monitor the decrease in absorbance at 340 nm over a specific time interval using a spectrophotometer or microplate reader.

  • Calculate the rate of change in absorbance and determine the homocysteine concentration from a calibration curve.

Hcy_sample Sample Homocysteine Cycle_Start Homocysteine Hcy_sample->Cycle_Start Methionine Methionine Cycle_Start->Methionine SAM -> SAH SAH SAH SAH->Cycle_Start SAH Hydrolase Adenosine Adenosine SAH->Adenosine Ammonia Ammonia Adenosine->Ammonia Adenosine Deaminase NADH_NAD NADH -> NAD+ Ammonia->NADH_NAD Glutamate Dehydrogenase Absorbance Measure Absorbance at 340 nm NADH_NAD->Absorbance

Enzymatic Cycling Assay Workflow

Conclusion

The choice of a this compound assay method should be guided by the specific requirements of the research or clinical application. HPLC with fluorescence detection remains a highly specific and accurate reference method, ideal for validation studies and when precision is paramount. Immunoassays such as FPIA and CLIA offer high throughput and automation, making them suitable for large-scale screening and routine clinical diagnostics. Enzymatic cycling assays provide a sensitive and automatable alternative to immunoassays. By understanding the performance characteristics and experimental protocols of each method, researchers and drug development professionals can make informed decisions to ensure reliable and accurate quantification of this important biomarker.

References

A Researcher's Guide to Antibody Specificity in Homocysteine Immunoassays: L-Homocysteine vs. DL-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and clinical diagnostics, the accurate measurement of L-homocysteine, the biologically active stereoisomer, is critical. Elevated levels of this amino acid are an independent risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases[1][2]. This guide provides an objective comparison of immunoassay technologies designed for homocysteine detection, focusing on the crucial aspect of antibody cross-reactivity between L-homocysteine and its racemic mixture, DL-homocysteine.

Most modern immunoassays for total homocysteine (tHcy) employ an indirect detection method that imparts a high degree of specificity for the L-isomer, effectively eliminating cross-reactivity with D-homocysteine. This is achieved through a specific enzymatic conversion step prior to the antibody-based detection[3][4][5][6].

The Principle of Enzymatic Conversion: A Key to Specificity

The majority of commercially available homocysteine immunoassays, including ELISA and Chemiluminescent Microparticle Immunoassay (CMIA) platforms, are not designed to detect homocysteine directly. Instead, they quantify S-adenosyl-L-homocysteine (SAH), a downstream metabolite[3][4][7]. The process involves two key steps:

  • Reduction : All forms of homocysteine in a sample (protein-bound, disulfide dimers, and free) are first reduced to free homocysteine, typically using a reducing agent like dithiothreitol (B142953) (DTT)[3][4][5].

  • Enzymatic Conversion : The enzyme S-adenosyl-L-homocysteine hydrolase (SAH hydrolase) is then used to convert all the free L-homocysteine into SAH in the presence of excess adenosine[3][4][5].

Crucially, the SAH hydrolase enzyme is stereospecific for L-homocysteine, which is the only form naturally present in the blood[4][7]. This enzymatic specificity is the core reason these assays accurately measure the biologically relevant isomer without interference from any potential D-homocysteine. The subsequent immunoassay uses a monoclonal antibody that specifically targets the resulting SAH[3][8].

G cluster_sample_prep Sample Preparation cluster_enzymatic_conversion Enzymatic Conversion cluster_immunoassay Immunoassay Detection Sample Plasma or Serum Sample (Contains various forms of L-Homocysteine) Reduction Step 1: Reduction with DTT Sample->Reduction Free_Hcy Free L-Homocysteine Reduction->Free_Hcy Enzyme Step 2: Enzymatic Conversion (SAH Hydrolase + Adenosine) Free_Hcy->Enzyme SAH S-adenosyl-L-homocysteine (SAH) Enzyme->SAH Detection Step 3: Competitive Immunoassay (Anti-SAH Antibody) SAH->Detection Signal Signal Generation (Inversely proportional to L-Hcy concentration) Detection->Signal

Figure 1. General workflow of indirect homocysteine immunoassays.

Cross-Reactivity Performance Data

While D-homocysteine cross-reactivity is negated by the enzymatic step, it is still vital to assess potential interference from other structurally related molecules present in biological samples. The table below summarizes publicly available cross-reactivity data from various manufacturers. The data consistently shows minimal interference from related compounds, underscoring the high specificity of these assays.

Product/Assay PrincipleCompound TestedConcentrationCross-Reactivity (%)Reference
Homocysteine ELISA Kit S-adenosyl-L-methionine (SAM)0.5 mmol/L16.3%[7]
(Alpha Diagnostic Intl.)Adenosine5.0 mmol/L< 1%[7]
Cystathionine0.5 mmol/L< 1%[7]
L-Cysteine0.5 mmol/L< 1%[7]
Glutathione100 mmol/L< 1%[7]
Thiolactone0.5 mmol/L< 1%[7]
Homocysteine EIA S-adenosyl-L-methionine0.5 mmol/L16%[4]
(IBL-America)Adenosine5.0 mmol/L< 1%[4]
Cystathionine0.5 mmol/L< 1%[4]
L-Cysteine100 mmol/L< 1%[4]
Glutathione100 mmol/L< 1%[4]
Thiolactone0.5 mmol/L< 1%[4]
Human HCY ELISA Kit Human HCY AnaloguesNot SpecifiedNo significant cross-reactivity observed[9]
(Antibodies-online.com)
Human HCY ELISA Kit HCY AnaloguesNot SpecifiedNo obvious cross-reaction[10]
(FineTest)

Note: The observed cross-reactivity with S-adenosyl-L-methionine (SAM) in some assays is a known factor. However, specimens from patients on SAM drug therapy are often flagged as potentially showing falsely elevated homocysteine levels[5][7].

Homocysteine Metabolism and the Methionine Cycle

To appreciate the significance of measuring L-homocysteine, it is useful to visualize its central role in cellular metabolism. L-homocysteine is a critical intermediate in the methionine cycle, where it is either remethylated back to methionine or converted to cysteine via the transsulfuration pathway[2]. This metabolic nexus is essential for methylation reactions and the synthesis of the antioxidant glutathione[2].

The Methionine Cycle and Transsulfuration Pathway Met Methionine SAM S-adenosylmethionine (SAM) (Principal Methyl Donor) Met->SAM ATP SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferase (Donates CH3) Hcy L-Homocysteine SAH->Hcy SAH Hydrolase (+H2O) Hcy->Met Methionine Synthase (Requires Vitamin B12) Hcy->Met Cyst Cystathionine Hcy->Cyst CBS (Requires Vitamin B6) Cysteine Cysteine Cyst->Cysteine Glutathione Glutathione Cysteine->Glutathione MTHF->THF

Figure 2. Metabolic pathways involving L-homocysteine.

Experimental Protocol: Representative Homocysteine Immunoassay

This section outlines a generalized protocol for a competitive enzyme immunoassay for total homocysteine, based on methodologies described in commercial kits[4][7][11].

I. Materials

  • Microtiter plate pre-coated with SAH-conjugate

  • Patient plasma/serum samples, calibrators, and controls

  • Reagent A: Sample Diluent

  • Reagent B: Dithiothreitol (DTT) reducing agent

  • Reagent C: SAH Hydrolase and Adenosine solution

  • Anti-SAH Monoclonal Antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • Wash Buffer (e.g., PBS with Tween 20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 1.6 N H₂SO₄)

  • Microplate reader (450 nm)

II. Sample Pre-treatment (Reduction and Enzymatic Conversion)

  • Pipette 25 µL of calibrators, controls, and patient samples into respective tubes.

  • Prepare a fresh working solution by mixing Reagent A, B, and C according to the manufacturer's instructions.

  • Add 100 µL of the working solution to each tube.

  • Vortex and incubate for 30 minutes at room temperature (18-25°C). This allows for the reduction of homocysteine and its subsequent conversion to SAH.

III. Immunoassay Procedure

  • Pipette 25 µL of the pre-treated samples, calibrators, and controls into the SAH-coated microtiter wells.

  • Add 100 µL of the Anti-SAH primary antibody to each well.

  • Incubate for 90 minutes at room temperature (18-25°C) on a plate shaker. During this time, SAH from the sample and SAH coated on the plate compete for binding to the antibody.

  • Wash the plate 3-4 times with diluted Wash Buffer to remove unbound antibody and sample components.

  • Add 100 µL of the HRP-conjugated secondary antibody to each well.

  • Incubate for 30 minutes at room temperature.

  • Wash the plate again 3-4 times with Wash Buffer.

  • Add 100 µL of TMB Substrate to each well and incubate for 20 minutes in the dark.

  • Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.

  • Read the absorbance at 450 nm within 15 minutes. The optical density is inversely proportional to the L-homocysteine concentration in the sample.

IV. Data Analysis

  • Construct a calibration curve by plotting the absorbance of each calibrator against its known concentration.

  • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • Determine the homocysteine concentration of patient samples by interpolating their absorbance values from the standard curve.

Conclusion

The vast majority of commercial immunoassays for total homocysteine are designed with an initial enzymatic conversion step that is specific to L-homocysteine. This clever design feature renders the assays highly specific for the biologically relevant isomer and effectively eliminates concerns about cross-reactivity with D-homocysteine. While minor cross-reactivity with related metabolites like SAM can occur, the overall performance of these assays demonstrates high specificity. For researchers and drug development professionals, this means that modern, well-validated immunoassays provide a reliable and accurate method for quantifying L-homocysteine, free from the confounding variable of stereoisomer interference.

References

Correlating DL-Homocysteine Levels with Established Disease Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of plasma total homocysteine (tHcy) as a disease biomarker against established markers for cardiovascular disease (CVD) and Alzheimer's disease (AD). While the term DL-homocysteine refers to a racemic mixture, the biologically relevant isomer is L-homocysteine. In clinical and research settings, "total homocysteine" is the standard measurement, encompassing all forms of homocysteine in the plasma, including its oxidized, protein-bound, and free forms. Elevated tHcy, or hyperhomocysteinemia, has been identified as a modifiable risk factor for several pathological conditions.[1][2][3] This document summarizes quantitative data from key studies, presents detailed experimental protocols for biomarker measurement, and illustrates the core metabolic pathway of homocysteine.

Homocysteine as a Biomarker in Cardiovascular Disease (CVD)

Elevated homocysteine is recognized as an independent risk factor for cardiovascular disease.[2][4][5] It is thought to contribute to endothelial dysfunction, inflammation, and atherosclerosis.[5][6] Its predictive value is often compared with traditional and inflammatory biomarkers such as lipid profiles and high-sensitivity C-reactive protein (hs-CRP).

Quantitative Comparison: Homocysteine vs. Established CVD Biomarkers

The following table summarizes findings on the correlation between homocysteine and other key CVD markers.

Biomarker Comparison Study Population Key Findings & Quantitative Data Conclusion
Homocysteine vs. Framingham Risk Score (FRS) 396 middle-aged and elderly adults in Taiwan- Positive Pearson's correlation between ln[homocysteine] and FRS (r = 0.368, p < 0.001).- High homocysteine group had an odds ratio (OR) of 2.499 for high CVD risk compared to the low homocysteine group, after adjusting for traditional risk factors.[6]Homocysteine level may be an important independent predictor of high CVD risk.[6]
Homocysteine vs. hs-CRP 291 Chinese patients with first-onset stroke- Elevated tHcy (≥18 µmol/L) and hs-CRP (>3 mg/L) were independently associated with risk of death or new vascular events.[7]- The combination of high tHcy and high hs-CRP had a stronger predictive value than either marker alone.[7]Serum Hcy and hs-CRP levels are positively correlated with the severity of coronary heart disease.[5][8]
Homocysteine vs. Lipid Profile 234 participants (healthy, non-diabetic cardiac, and diabetic cardiac patients)- Weak, non-significant correlations found between homocysteine and lipid markers (cholesterol, triglycerides, HDL, LDL).[9][10]- A weak positive correlation was observed between homocysteine and Erythrocyte Sedimentation Rate (ESR), an inflammatory marker (r ≈ 0.36-0.37, p < 0.05).[9][10]Elevated homocysteine is more strongly associated with inflammation than with dyslipidemia in cardiac patients.[9][10]
Homocysteine vs. Conventional Risk Factors Elderly Dutch population with no history of CVD- Over a five-year period, homocysteine was found to have more predictive power for cardiovascular mortality than the Framingham risk score (which includes cholesterol, blood pressure, and smoking).[11]- Two-thirds of cardiovascular deaths were predicted by a high homocysteine level alone.[11]Homocysteine is a powerful predictor of cardiovascular disease in older people, potentially better than conventional measures.[11]

Homocysteine as a Biomarker in Alzheimer's Disease (AD)

There is strong evidence linking elevated homocysteine levels to an increased risk of dementia and Alzheimer's disease.[1][12] Proposed mechanisms include the potentiation of amyloid-beta (Aβ) and tau protein toxicity, two core pathological hallmarks of AD.[12][13]

Quantitative Comparison: Homocysteine vs. Established AD Biomarkers

The table below outlines the relationship between homocysteine and core AD biomarkers.

Biomarker Comparison Study Population Key Findings & Quantitative Data Conclusion
Homocysteine vs. CSF AD Biomarkers (Aβ42, Tau) 507 patients from a tertiary memory clinic- No significant association or correlation was found between plasma homocysteine levels and core cerebrospinal fluid (CSF) AD biomarkers (Aβ/Tau/Neurodegeneration classification).[14]The study challenges a direct link between homocysteine and core AD pathophysiology, suggesting its role may be more related to vascular contributions to cognitive impairment.[14]
Homocysteine, p-tau217, and Cortical Thinning Aβ+ and Aβ- participants stratified by PET imaging- In Aβ+ individuals, increased blood homocysteine and phosphorylated tau-217 (p-tau217) levels negatively correlated with temporal cortical thickness and cognitive function.[15][16]- A significant interaction was observed, where high homocysteine exacerbated the detrimental effects of p-tau217 on cortical thinning.[15][16]Increased homocysteine and p-tau217 levels synergistically contribute to cortical thinning and cognitive impairment in AD.[15][16]
Homocysteine and Risk of Dementia/AD Consensus Statement based on multiple clinical studies- Moderately raised homocysteine (>11 µmol/L) is associated with a relative risk of dementia ranging from 1.15 to 2.5 in elderly people.[1]- The Population Attributable Risk ranges from 4.3% to 31%.[12]Elevated plasma total homocysteine is a modifiable risk factor for the development of cognitive decline, dementia, and Alzheimer's disease.[1]
Homocysteine and Aβ / Tau Pathology (Mechanistic) Mouse model of AD- Mice with high homocysteine levels showed a significant increase in Aβ plaques and neurofibrillary tangles.[13]- Changes were linked to upregulation of the γ-secretase pathway (for Aβ) and activation of the kinase cdk5 (for tau).[13]Homocysteine can directly exacerbate both Aβ and tau pathology through distinct molecular pathways.[13]

Experimental Protocols

Accurate and reproducible measurement of biomarkers is critical for research and clinical applications. Below are detailed methodologies for the key assays discussed.

Protocol 1: Quantification of Total Homocysteine in Plasma by LC-MS/MS

This method is a robust and sensitive approach for measuring total homocysteine.

  • Sample Preparation:

    • Collect venous blood in EDTA-containing tubes.

    • Immediately place the sample on ice and centrifuge within 1 hour to separate plasma.[17] This prevents the artificial release of homocysteine from red blood cells.

    • Store plasma at -20°C or lower if not analyzed immediately. Total homocysteine is stable in frozen samples.[18]

  • Reduction of Disulfide Bonds:

    • Pipette 50 µL of plasma or serum into a microcentrifuge tube.

    • Add 50 µL of a reducing agent solution (e.g., dithiothreitol (B142953) or DTT) to reduce protein-bound and disulfide-dimer forms of homocysteine to its free thiol form.[19]

    • Add 50 µL of an internal standard solution (e.g., d8-homocystine, which is reduced to d4-homocysteine).[19]

    • Incubate at room temperature for 5-10 minutes.[19]

  • Protein Precipitation:

    • Add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) to the reduced sample.[19]

    • Vortex-mix thoroughly.

    • Incubate for 5 minutes at 4°C to enhance protein precipitation.[19]

    • Centrifuge for 5 minutes at 10,000 x g.[19]

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a clean autosampler vial or plate.

    • Inject 5 µL of the supernatant into the LC-MS/MS system.[19]

    • Perform chromatographic separation using an appropriate column and an isocratic elution mobile phase.[19]

    • Detection is performed on a triple quadrupole mass spectrometer using selected reaction monitoring (SRM) in positive ion mode.[19]

    • Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.

Protocol 2: Quantification of hs-CRP in Serum by ELISA

This protocol describes a standard "sandwich" ELISA for measuring hs-CRP.

  • Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Prepare a 1x Wash Buffer solution by diluting the concentrated stock.

    • Dilute patient serum samples and controls 1:100 or 1:200 with the provided Sample Diluent.[20][21] Standards are typically provided ready-to-use.

  • Assay Procedure:

    • Pipette 100 µL of standards, diluted controls, and diluted samples into the appropriate wells of the microplate, which is pre-coated with a monoclonal anti-CRP antibody.[20]

    • Add 100 µL of the enzyme conjugate solution (e.g., HRP-conjugated anti-CRP antibody) to all wells.[20]

    • Incubate the plate for 60 minutes at room temperature.[20]

  • Washing:

    • Remove the liquid from all wells.

    • Wash each well 3 times with 300 µL of 1x Wash Buffer. Blot the plate on absorbent paper to remove residual liquid.[20]

  • Substrate Reaction & Measurement:

    • Add 100 µL of TMB Substrate solution to all wells.[20]

    • Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.[20][22]

    • Add 50 µL of Stop Solution (e.g., 1N HCl) to all wells. The color will change from blue to yellow.[20][22]

    • Read the absorbance at 450 nm on a microplate reader within 15 minutes.[20]

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of each standard against its known concentration.

    • Determine the concentration of hs-CRP in the samples by interpolating their absorbance values from the standard curve.

    • Multiply the result by the dilution factor (e.g., 100) to get the final concentration in mg/L.[22]

Protocol 3: Measurement of CSF Aβ42/Aβ40 Ratio by Mass Spectrometry

The ratio of Aβ42 to Aβ40 is considered a more reliable biomarker for cerebral amyloid deposition than Aβ42 alone.[23][24]

  • Sample Collection and Handling:

    • Collect cerebrospinal fluid (CSF) via lumbar puncture into polypropylene (B1209903) tubes to prevent peptide adhesion to surfaces.

    • Centrifuge the CSF to remove cells, then transfer the supernatant to new polypropylene tubes.

    • Store samples at -80°C until analysis.

  • Sample Preparation (Immuno-enrichment and Digestion):

    • Prepare a set of calibrators using synthetic Aβ peptides of known concentrations.

    • Add a stable isotope-labeled internal standard for both Aβ42 and Aβ40 to all samples, calibrators, and controls.

    • Use specific anti-Aβ antibodies coupled to magnetic beads to immunoprecipitate all Aβ peptides from the CSF.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured Aβ peptides from the beads.

  • LC-MS/MS Analysis:

    • Analyze the eluted peptides using a high-resolution mass spectrometry system (e.g., LC-MS/MS).

    • Use specific precursor-product ion transitions for the quantification of endogenous (light) and internal standard (heavy) versions of Aβ42 and Aβ40.

  • Data Analysis:

    • Calculate the concentrations of Aβ42 and Aβ40 in the CSF based on the ratio of the endogenous peptide signal to the stable isotope-labeled internal standard signal, referenced against the calibration curve.

    • Calculate the final Aβ42/Aβ40 ratio. A low ratio is indicative of amyloid plaque pathology in the brain, as it reflects the sequestration of Aβ42 into plaques.[25]

Homocysteine Metabolism Pathway

Homocysteine sits (B43327) at a critical junction in the one-carbon metabolism pathway. Its concentration is tightly regulated by B-vitamins, including folate (B9), B12 (cobalamin), and B6 (pyridoxine). The following diagram illustrates the primary metabolic fates of homocysteine.

Homocysteine_Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT_pos MAT_pos SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Group Donation MT_pos MT_pos Homocysteine Homocysteine SAH->Homocysteine SAHH_pos SAHH_pos Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration MS_pos MS_pos CBS_pos CBS_pos Cysteine Cysteine Cystathionine->Cysteine CGL_pos CGL_pos THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF MTHFR_pos MTHFR_pos MeTHF->THF B12 Vitamin B12 (Cobalamin) MS Methionine Synthase B12->MS B6 Vitamin B6 (PLP) CBS CBS B6->CBS CGL CGL B6->CGL Folate Folate Cycle MTHFR MTHFR MAT MAT Methyltransferases Methyltransferases SAHH SAHH

Caption: Homocysteine metabolism pathways: remethylation and transsulfuration.

References

A Comparative In Vivo Analysis of D- and L-Homocysteine Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo toxicity of D- and L-homocysteine, supported by available experimental data. While extensive research has focused on the detrimental effects of L-homocysteine, particularly in the context of hyperhomocysteinemia, a direct and comprehensive in vivo comparison with its D-enantiomer is less documented in scientific literature. This guide synthesizes the existing knowledge to highlight the differences in their biological activity and toxic potential.

Executive Summary

L-homocysteine is the biologically active and more toxic enantiomer, implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases. Its toxicity stems from its role as an excitatory amino acid, a pro-oxidant, and an inducer of apoptosis. In contrast, D-homocysteine is generally considered to be less toxic due to its limited metabolic activity. Direct comparative in vivo toxicity studies are scarce; however, the available data consistently point towards the higher bioactive potential and toxicity of the L-form.

Quantitative Data on Homocysteine Toxicity

The following tables summarize key quantitative data from in vivo studies on homocysteine toxicity. It is important to note that most studies have been conducted using L-homocysteine or a racemic mixture (D,L-homocysteine), with the toxic effects primarily attributed to the L-isomer. Data specifically on the in vivo toxicity of D-homocysteine is limited.

Table 1: Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Reference
L-Homocysteine ThiolactoneMouseIntravenous297 mg/kg[1]
L-Homocysteine ThiolactoneRatIntravenous389 mg/kg[1]
D,L-HomocysteineRatIntraperitoneal750 mg/kg
D-Homocysteine--Data not available-

Note: L-homocysteine thiolactone is a cyclic thioester of L-homocysteine.

Table 2: Neurotoxicity Data from In Vivo Studies

CompoundAnimal ModelDosage and AdministrationObserved EffectsReference
L-HomocysteineMouse100 or 250 mg/kg daily, i.p. for 60 daysIncreased oxidative stress in nigrostriatum, dopamine (B1211576) loss, and Parkinson's-like behavioral phenotypes.[2]
L-HomocysteineMouseInfusion into the dorsal hippocampusExacerbated kainate-induced damage to CA3 pyramidal neurons.[3]
D,L-HomocysteineRatLocal application to the central nervous systemDose-dependent increase in neuronal activity.[4]
D-Homocysteine--Data not available-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key in vivo studies of homocysteine toxicity.

Protocol 1: Induction of Hyperhomocysteinemia in Mice via Intraperitoneal Injection
  • Objective: To assess the chronic neurotoxic effects of L-homocysteine.

  • Animal Model: Eight-week-old male Swiss albino mice.

  • Test Compound: D,L-homocysteine dissolved in 0.9% sodium chloride (vehicle).

  • Administration: Daily intraperitoneal (i.p.) injections for 60 days.

    • Low dose group: 100 mg/kg (74 mM) once a day.

    • High dose group: 125 mg/kg (92 mM) twice a day (cumulative dose of 250 mg/kg/day).

  • Control Group: Received vehicle only.

  • Endpoint Analysis: Behavioral tests, measurement of dopamine levels in the striatum, and assessment of oxidative stress markers in the nigrostriatum.

  • Reference: [2]

Protocol 2: In Vivo Neurotoxicity Assessment via Intracerebral Infusion
  • Objective: To determine if L-homocysteine exacerbates excitotoxicity in vivo.

  • Animal Model: Adult mice.

  • Test Compounds: L-homocysteine and kainate (an excitotoxin).

  • Administration: Infusion of L-homocysteine alone or in combination with kainate into the dorsal hippocampus.

  • Endpoint Analysis: Histological examination of neuronal damage in hippocampal regions (e.g., CA3 pyramidal neurons).

  • Reference: [3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways implicated in L-homocysteine toxicity and a general experimental workflow for comparing the in vivo toxicity of D- and L-homocysteine.

L_Homocysteine_Toxicity_Pathways L_Hcy L-Homocysteine NMDA_R NMDA Receptor L_Hcy->NMDA_R Agonist ROS ↑ Reactive Oxygen Species (ROS) L_Hcy->ROS Pro-oxidant effect Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx Ca_Influx->ROS Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction Endo_Dysfunction Endothelial Dysfunction Oxidative_Stress->Endo_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Mito_Dysfunction->Apoptosis Excitotoxicity->Apoptosis

Caption: Signaling pathways of L-homocysteine toxicity.

Homocysteine_Toxicity_Workflow Animal_Model Select Animal Model (e.g., Mice, Rats) Grouping Divide into Groups: - Vehicle Control - D-Homocysteine - L-Homocysteine Animal_Model->Grouping Administration Administer Compounds (e.g., i.p., oral gavage) at various doses Grouping->Administration Monitoring Monitor for Clinical Signs of Toxicity and Mortality Administration->Monitoring Acute_Toxicity Acute Toxicity Assessment (e.g., LD50 determination) Monitoring->Acute_Toxicity Chronic_Toxicity Chronic Toxicity Assessment (Sub-lethal doses) Monitoring->Chronic_Toxicity Data_Comparison Compare Toxicity Profiles of D- and L-Homocysteine Acute_Toxicity->Data_Comparison Endpoint_Analysis Endpoint Analysis: - Histopathology of organs - Biochemical markers - Behavioral tests Chronic_Toxicity->Endpoint_Analysis Endpoint_Analysis->Data_Comparison

Caption: Experimental workflow for in vivo comparison.

Conclusion

The available in vivo data strongly indicate that L-homocysteine is significantly more toxic than D-homocysteine. The mechanisms of L-homocysteine toxicity are multifaceted, involving excitotoxicity through NMDA receptor activation, induction of oxidative stress, and apoptosis, leading to damage in various organ systems, particularly the nervous and cardiovascular systems. While direct quantitative toxicity data for D-homocysteine is lacking, its lower metabolic activity suggests a much lower toxicity profile. Further direct comparative studies are warranted to fully elucidate the in vivo toxicological differences between these two enantiomers and to better understand the structure-activity relationship of homocysteine-induced toxicity.

References

A Head-to-Head Comparison of HPLC and LC-MS/MS for Homocysteine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of homocysteine is crucial due to its role as a key biomarker in various pathological conditions, including cardiovascular and neurological diseases. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.

While HPLC has long been considered a gold-standard method for homocysteine determination, LC-MS/MS has emerged as a powerful alternative, offering significant advantages in terms of speed, sensitivity, and specificity.

Performance Characteristics: A Quantitative Comparison

The choice between HPLC and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the desired level of sensitivity. The following table summarizes the key performance metrics for both methods based on published data.

Performance MetricHPLC with Fluorescence DetectionLC-MS/MS
Linearity Range 6–100 µmol/L50–5000 ng/mL (approx. 0.37-37 µmol/L)
Intra-assay Precision (CV%) ≤1.68%, <5%<2%, 2.57-4.01%
Inter-assay Precision (CV%) ≤2.83%, <6%5-8%
Accuracy (Bias %) ** -4.51% to 7.57%1.23% to 1.87% (absolute bias)
Accuracy (Recovery %) **96–103%>94%, within 15% of nominal concentrations
Limit of Detection (LOD) 1.0 µmol/L, 3.12 µmol/LNot explicitly stated in most performance data, but generally higher sensitivity than HPLC
Limit of Quantification (LOQ) 0.4 µmol/L, 3.4 µmol/l, 6.25 µmol/LLLOQ of 50 ng/mL (approx. 0.37 µmol/L) for homocysteine
Run Time ~6-20 minutesAs short as 1-4 minutes

Experimental Protocols: A Step-by-Step Overview

The experimental workflows for HPLC and LC-MS/MS analysis of homocysteine share initial sample preparation steps but diverge significantly in the derivatization and detection stages.

Sample Preparation (Common Steps)

In human plasma, only a small fraction of homocysteine exists in its free, reduced form. The majority is protein-bound or exists as disulfide forms (homocystine or mixed disulfides). Therefore, the initial sample preparation for both methods involves:

  • Reduction: Treatment of the plasma or serum sample with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris-(2-carboxyethyl)-phosphine (TCEP), to release bound homocysteine and convert disulfide forms into the free thiol.

  • Protein Precipitation: Addition of an acid (e.g., perchloric acid or trichloroacetic acid) or an organic solvent (e.g., methanol (B129727) or acetone) to precipitate and remove high-molecular-weight proteins.

  • Centrifugation: Spinning the sample to pellet the precipitated proteins, leaving the supernatant containing the free homocysteine for further analysis.

HPLC with Fluorescence Detection Protocol

HPLC methods for homocysteine typically require a chemical derivatization step to render the analyte fluorescent, allowing for sensitive detection.

  • Derivatization: The supernatant is mixed with a derivatizing agent, such as ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F), followed by incubation at an elevated temperature (e.g., 60°C).

  • Chromatographic Separation: An aliquot of the derivatized sample is injected into the HPLC system. Separation is typically achieved on a reversed-phase C18 column using an isocratic or gradient elution with a mobile phase consisting of an acetate (B1210297) or phosphate (B84403) buffer and an organic modifier like methanol or acetonitrile.

  • Fluorescence Detection: The fluorescent homocysteine derivative is detected as it elutes from the column using a fluorescence detector set at specific excitation and emission wavelengths (e.g., 385 nm excitation and 515 nm emission).

LC-MS/MS Protocol

A significant advantage of LC-MS/MS is that it can directly measure underivatized homocysteine, simplifying the workflow.

  • Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., d4-homocysteine or d8-homocystine) is added to the sample prior to processing to ensure accurate quantification.

  • Chromatographic Separation: The supernatant from the protein precipitation step is directly injected into the LC-MS/MS system. A shorter chromatographic run is often sufficient to separate homocysteine from other interfering substances.

  • Mass Spectrometric Detection: As the analyte elutes from the LC column, it enters the mass spectrometer. It is ionized (typically by electrospray ionization - ESI) and the specific mass-to-charge ratio (m/z) of the homocysteine parent ion is selected. This ion is then fragmented, and specific product ions are monitored for highly selective and sensitive quantification.

Visualizing the Methodologies

To further clarify the processes and the fundamental differences between the two techniques, the following diagrams illustrate the experimental workflows and the principles of detection.

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling DL-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals working with DL-Homocysteine must prioritize safety through the correct use of personal protective equipment (PPE) and adherence to proper handling and disposal protocols. This guide provides essential, immediate safety and logistical information to ensure the safe management of this compound in the laboratory.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings. Adherence to these guidelines is crucial to minimize exposure and ensure personal safety.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid/Powder Form Chemical safety goggles or eyeglasses with side shields.[1]Appropriate protective gloves (e.g., nitrile).[1][2]Laboratory coat.[1][2]Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if irritation is experienced.[1][2]
Preparing Solutions (Dissolving) Chemical safety goggles.[1]Appropriate protective gloves (e.g., nitrile).[1][2]Laboratory coat.[1][2]Work in a chemical fume hood or a well-ventilated area.
Handling Solutions Chemical safety goggles or eyeglasses with side shields.Appropriate protective gloves (e.g., nitrile).Laboratory coat.Not generally required if handled in a well-ventilated area.

Operational Plan for Safe Handling

Following a systematic workflow is essential for minimizing risks associated with handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Appropriate PPE prep_workspace 2. Prepare Workspace in Ventilated Area prep_ppe->prep_workspace weigh 3. Weigh Solid this compound prep_workspace->weigh dissolve 4. Dissolve in Solvent weigh->dissolve use_solution 5. Use Solution in Experiment dissolve->use_solution decontaminate 6. Decontaminate Work Area use_solution->decontaminate dispose 7. Dispose of Waste decontaminate->dispose remove_ppe 8. Doff PPE dispose->remove_ppe

Caption: This diagram outlines the standard operating procedure for safely handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Solid Waste:

  • Collect excess solid this compound in a clearly labeled, sealed container.

  • Dispose of the container as chemical waste in accordance with institutional, local, and national regulations.

Liquid Waste:

  • Collect solutions containing this compound in a designated and labeled waste container.

  • Do not pour this compound solutions down the drain.

  • Dispose of the liquid waste container through your institution's hazardous waste management program.

Contaminated Materials:

  • Items such as gloves, weigh boats, and paper towels that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.

First Aid Measures

In the event of exposure to this compound, immediate action is necessary.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[2]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Always have a copy of the Safety Data Sheet (SDS) for this compound readily available in the laboratory for reference in case of an emergency.[1][2][3][4][5] Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Homocysteine
Reactant of Route 2
Reactant of Route 2
DL-Homocysteine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.